Sirtratumab
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C13H21ClN6O4 |
|---|---|
Poids moléculaire |
368.84 g/mol |
Nom IUPAC |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoate;hydrochloride |
InChI |
InChI=1S/C13H20N6O4.ClH/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20;/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20);1H/i1D3,2D3,7D,8D; |
Clé InChI |
ZCDDBUOENGJMLV-REDOIKRYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Sirtratumab (ASG-15ME): A Technical Guide to its Mechanism of Action in Urothelial Carcinoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtratumab vedotin (ASG-15ME) is an investigational antibody-drug conjugate (ADC) that has shown promise in the treatment of metastatic urothelial carcinoma (mUC). This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular target, cytotoxic payload, and the subsequent cellular events leading to tumor cell death. The information is compiled from preclinical studies and clinical trial data to serve as a comprehensive resource for professionals in the field of oncology and drug development.
Core Mechanism of Action
This compound vedotin is a targeted therapy designed to selectively deliver a potent cytotoxic agent to tumor cells expressing the SLITRK6 protein. The mechanism of action can be dissected into three key stages:
-
Target Recognition and Binding: this compound vedotin's monoclonal antibody component specifically recognizes and binds to SLITRK6 (SLIT and NTRK like family member 6), a transmembrane protein found to be highly expressed on the surface of urothelial carcinoma cells.[1][2][3] SLITRK6 has limited expression in normal tissues, making it an attractive target for ADC therapy.[4][5]
-
Internalization and Payload Release: Upon binding to SLITRK6, the this compound vedotin-SLITRK6 complex is internalized by the cancer cell through endocytosis.[3][4] Once inside the cell, the ADC is trafficked to the lysosomes, where the acidic environment and lysosomal enzymes cleave the valine-citrulline linker. This cleavage releases the cytotoxic payload, monomethyl auristatin E (MMAE).[4]
-
Induction of Apoptosis: MMAE is a potent microtubule-disrupting agent. Once released into the cytoplasm, it binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and, ultimately, programmed cell death (apoptosis).[1][2][4]
A secondary mechanism, known as the bystander effect , has also been proposed. This occurs when the released MMAE, being membrane-permeable, diffuses out of the targeted cancer cell and kills neighboring tumor cells, including those that may not express SLITRK6.[6]
Signaling Pathways
While the primary mechanism of action is direct cytotoxicity via MMAE, the role of SLITRK6 in urothelial carcinoma signaling is an area of ongoing research. Studies in other cancers, such as lung adenocarcinoma, have suggested a potential link between SLITRK6 and the PI3K/AKT/mTOR signaling pathway .[7] Knockdown of SLITRK6 in these cancer cells has been shown to suppress the phosphorylation of AKT and mTOR, key components of this pro-survival pathway.[7] This suggests that in addition to its role as a docking site for the ADC, SLITRK6 may also contribute to tumor cell proliferation and survival.
Quantitative Data from Clinical Trials
The following tables summarize the key quantitative data from the Phase I clinical trial of this compound vedotin (NCT01963052) in patients with metastatic urothelial carcinoma.
Table 1: Objective Response Rates (ORR) in Evaluable Patients
| Patient Population | Number of Patients (n) | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| Overall Evaluable Population | 43 | 33% | 2% (1 patient) | 30% (13 patients) |
| At 1.0 mg/kg Dose | 16 | 44% | - | 44% (7 patients) |
| At 1.25 mg/kg Dose | 5 | 40% | - | 40% (2 patients) |
| Liver Metastases | 13 | 31% | - | 31% (4 patients) |
| Previously Treated with Checkpoint Inhibitors | 14 | 36% | - | 36% (5 patients) |
Data sourced from PR Newswire and ADC Review.[1][8]
Table 2: Adverse Events
| Adverse Event | Any Grade | Grade 3 or 4 |
| Fatigue | 43% | - |
| Nausea | 20% | - |
| Peripheral Neuropathy | 30% (19% Grade 1, 11% Grade 2) | 0% |
| Ocular Symptoms with Corneal Abnormalities | 8 patients | - |
Data sourced from ADC Review.[8]
Experimental Protocols
Internalization Assay (Confocal Microscopy)
This protocol describes a method to visualize the internalization of this compound vedotin into SLITRK6-expressing cancer cells.
Objective: To confirm the internalization of ASG-15ME upon binding to SLITRK6 on the cell surface.
Methodology:
-
Cell Culture: SW-780 urothelial carcinoma cells, known to express SLITRK6, are seeded onto 4-well polystyrene chamber slides at a density of 4.0 x 104 cells/well and cultured for 48 hours.[9]
-
Antibody Incubation: Cells are incubated with 10 µg/mL of ASG-15ME for 1 hour.[9] To differentiate between surface binding and internalization, two conditions are used:
-
Cell Fixation and Permeabilization: Following incubation, cells are fixed and permeabilized using a cytofix/cytoperm solution for 20 minutes at 4°C.[9]
-
Immunofluorescence Staining: The internalized ASG-15ME is visualized by staining with a fluorescently-labeled secondary antibody, such as Alexa Fluor 488-labeled goat anti-human IgG.[9]
-
Imaging: The slides are analyzed using a confocal microscope to observe the subcellular localization of the ADC.[9]
Bystander Effect Assay (Co-culture Method)
This protocol provides a representative method for assessing the bystander killing effect of this compound vedotin.
Objective: To determine if the cytotoxic payload of this compound vedotin can kill neighboring antigen-negative cells.
Methodology:
-
Cell Line Preparation:
-
Antigen-Positive (Ag+) Cells: A urothelial carcinoma cell line with high SLITRK6 expression (e.g., SW-780).
-
Antigen-Negative (Ag-) Cells: A urothelial carcinoma cell line with low or no SLITRK6 expression, engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
-
Co-culture Seeding: Ag+ and Ag- cells are seeded together in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Monocultures of each cell line serve as controls.
-
ADC Treatment: After allowing the cells to adhere, they are treated with varying concentrations of this compound vedotin or a non-targeting control ADC.
-
Cell Viability Assessment: Cell viability is assessed over time (e.g., 72-96 hours) using methods that can distinguish between the two cell populations. This can be achieved through:
-
Flow Cytometry: Differentiating cells based on the GFP signal and a viability dye (e.g., Propidium Iodide).
-
High-Content Imaging: Quantifying the number of viable GFP-positive and GFP-negative cells.
-
-
Data Analysis: The viability of the Ag- cells in the co-culture is compared to their viability in monoculture to determine the extent of bystander killing.
References
- 1. SLITRK1 - Wikipedia [en.wikipedia.org]
- 2. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Slitrks as emerging candidate genes involved in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
The SLITRK6 Signaling Pathway: A Novel Oncogenic Axis and Therapeutic Target in Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SLIT and NTRK-like family member 6 (SLITRK6) is a type I transmembrane protein that has emerged as a significant player in the landscape of oncology. Initially characterized for its role in neural development, recent evidence has firmly implicated SLITRK6 as an oncogenic driver in a variety of cancers, most notably in lung and bladder malignancies. Its overexpression in tumor tissues, coupled with its limited expression in normal adult tissues, positions SLITRK6 as an attractive target for novel cancer therapeutics, including antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of the SLITRK6 signaling pathway in cancer cells, detailing its molecular mechanisms, downstream effects, and the experimental methodologies used to elucidate its function.
Introduction to SLITRK6
SLITRK6 is a member of the SLITRK family of proteins, which are characterized by the presence of two extracellular leucine-rich repeat (LRR) domains and a C-terminal region with homology to neurotrophin receptors.[1] While its physiological roles are primarily associated with neurite outgrowth and synapse formation, its aberrant expression in cancer has unveiled a new facet of its biological function.[1][2] In several cancer types, SLITRK6 overexpression is correlated with enhanced cell proliferation, survival, and metabolic reprogramming, underscoring its potential as a biomarker and therapeutic target.[3][4]
SLITRK6 Expression in Cancer
Quantitative analysis of SLITRK6 expression across various cancer types reveals a distinct pattern of upregulation in specific malignancies. This differential expression forms the basis of its consideration as a tumor-associated antigen.
mRNA Expression Levels
Data from The Cancer Genome Atlas (TCGA) provides a broad overview of SLITRK6 mRNA expression. The following table summarizes the median Fragments Per Kilobase of exon per Million reads (FPKM) for SLITRK6 in several cancer types.[5]
| Cancer Type | TCGA Cohort | Median FPKM |
| Lung Adenocarcinoma | LUAD | Significantly Upregulated |
| Bladder Urothelial Carcinoma | BLCA | High Expression |
| Breast Invasive Carcinoma | BRCA | Moderate Expression |
| Glioblastoma Multiforme | GBM | Moderate Expression |
| Hepatocellular Carcinoma | LIHC | Down-regulated in tumors |
Note: Specific FPKM values can be accessed through the Human Protein Atlas portal.[5] A study on hepatocellular carcinoma found that lower expression of SLITRK6 in tumor tissues was associated with a poorer overall survival rate.[6]
Protein Expression Levels
Immunohistochemistry (IHC) studies have corroborated the mRNA expression data, demonstrating high levels of SLITRK6 protein in tumor tissues.
| Cancer Type | Protein Expression Level | Percentage of Positive Cases | Reference |
| Urothelial Carcinoma | High | 90% | [4][7] |
| Metastatic Urothelial Carcinoma | High | 100% | [4][7] |
| Lung Adenocarcinoma | Significantly Upregulated | Not specified | [3] |
| Upper Tract Urothelial Carcinoma | Higher than UBUC | 100% | [8] |
| Urinary Bladder Urothelial Carcinoma | High | 80% | [8] |
The SLITRK6 Signaling Pathway in Cancer Cells
In cancer cells, SLITRK6 has been shown to activate the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway.[3] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[1]
Activation of the PI3K/AKT/mTOR Axis
The precise molecular mechanism by which SLITRK6 activates the PI3K/AKT/mTOR pathway is an area of active investigation. However, current evidence suggests a model where SLITRK6, upon an as-yet-unidentified extracellular signal, facilitates the activation of PI3K at the plasma membrane. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[9] PIP3 acts as a second messenger, recruiting and activating AKT. Subsequently, activated AKT phosphorylates a plethora of downstream targets, including mTOR, which in turn promotes protein synthesis and cell growth.[1][3]
Below is a diagram illustrating the SLITRK6-mediated activation of the PI3K/AKT/mTOR pathway.
Downstream Cellular Effects
The activation of the PI3K/AKT/mTOR pathway by SLITRK6 culminates in several pro-tumorigenic cellular responses:
-
Increased Cell Proliferation and Survival: Knockdown of SLITRK6 has been shown to suppress the proliferation and colony formation of lung adenocarcinoma cells in vitro.[3]
-
Promotion of the Warburg Effect: SLITRK6 signaling enhances glycolysis in cancer cells, a phenomenon known as the Warburg effect. This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation.[3]
-
Tumor Growth in vivo: In vivo studies using subcutaneous xenograft models have demonstrated that knockdown of SLITRK6 inhibits the growth of lung adenocarcinoma tumors.[3]
Experimental Protocols for Studying SLITRK6 Signaling
The following section provides detailed methodologies for key experiments used to investigate the SLITRK6 signaling pathway.
Quantitative Real-Time PCR (qRT-PCR) for SLITRK6 mRNA Expression
This protocol is for the quantification of SLITRK6 mRNA levels in cancer cells or tissues.
-
RNA Isolation: Isolate total RNA from cells or tissues using a suitable kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.
-
DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a total volume of 20 µL containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of cDNA template
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
7 µL of nuclease-free water
-
-
Primer Sequences:
-
SLITRK6 Forward: 5'-TGGCTGGCTTTTCTCTCTCT-3'
-
SLITRK6 Reverse: 5'-AGGGAGGGAGGGAGAGAGTA-3'
-
GAPDH Forward (Control): 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse (Control): 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
-
Data Analysis: Analyze the results using the 2-ΔΔCt method to determine the relative expression of SLITRK6, normalized to the GAPDH internal control.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AACR 2013 Abstract 2047 Poster - SLITRK6 in Bladder Cancer - YS | PDF [slideshare.net]
- 5. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. Identification of SLITRK6 as a Novel Biomarker in hepatocellular carcinoma by comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Differential expression of SLITRK6 gene as a potential therapeutic target for urothelial carcinoma in particular upper tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Sirtratumab Vedotin: A Technical Guide to its Structure, Components, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtratumab vedotin (ASG-15ME) is an investigational antibody-drug conjugate (ADC) that has been evaluated for the treatment of solid tumors, notably metastatic urothelial cancer.[1] This document provides a detailed technical overview of the structure, components, and preclinical evaluation of this compound vedotin, intended for professionals in the fields of oncology research and drug development.
Core Components and Structure
This compound vedotin is a complex molecule engineered to selectively deliver a potent cytotoxic agent to cancer cells expressing the SLITRK6 antigen.[2] The ADC is composed of three primary components: a human monoclonal antibody, a cytotoxic payload, and a cleavable linker system.[3]
-
Antibody: this compound this compound is a fully human IgG2 monoclonal antibody that specifically targets SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein.[4] SLITRK6 is overexpressed in a variety of solid tumors, including bladder, lung, and breast cancers, while exhibiting limited expression in normal tissues, making it an attractive target for ADC therapy.[5]
-
Cytotoxic Payload: Monomethyl Auristatin E (MMAE) The cytotoxic agent conjugated to this compound is monomethyl auristatin E (MMAE).[6] MMAE is a synthetic and highly potent antimitotic agent that inhibits cell division by disrupting tubulin polymerization.[7] Its high toxicity makes it unsuitable for systemic administration as a standalone chemotherapeutic agent; however, its potency is harnessed within the ADC framework for targeted delivery to cancer cells.[7]
-
Linker: Maleimidocaproyl-Valine-Citrulline-p-Aminobenzyloxycarbonyl (mc-vc-PABC) A protease-cleavable linker, mc-vc-PABC, connects the this compound antibody to the MMAE payload.[8] This linker is designed to be stable in the bloodstream, minimizing premature release of the cytotoxic drug.[9] The valine-citrulline (vc) dipeptide within the linker is a substrate for lysosomal proteases, such as cathepsin B, which are abundant within the intracellular environment of cancer cells.[10]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound vedotin based on available preclinical and clinical data.
| Parameter | Value | Reference |
| Antibody Type | Human IgG2 | [4] |
| Target Antigen | SLITRK6 | [2] |
| Cytotoxic Payload | Monomethyl Auristatin E (MMAE) | [6] |
| Linker Type | Protease-cleavable (mc-vc-PABC) | [8] |
| Drug-to-Antibody Ratio (DAR) | ~4 | [11] |
| In Vitro Activity | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 0.018 nM | SW780 (urothelial) | [12] |
| Cytotoxicity (IC50) | 0.99 nM | CHP-212 | [12] |
| Clinical Trial NCT01963052 (Interim Analysis) | Result | Patient Population | Reference |
| Overall Response Rate (ORR) | 33% | Metastatic Urothelial Cancer | [1] |
| Complete Response | 1 patient | Metastatic Urothelial Cancer | [1] |
| Partial Response | 13 patients | Metastatic Urothelial Cancer | [1] |
Mechanism of Action
The therapeutic activity of this compound vedotin is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.
-
Binding: The this compound antibody component of the ADC binds with high affinity to the SLITRK6 protein expressed on the surface of cancer cells.[12]
-
Internalization: Upon binding, the ADC-SLITRK6 complex is internalized by the cancer cell, likely through receptor-mediated endocytosis, and trafficked to the lysosomes.[2][13]
-
Linker Cleavage: Within the lysosome, proteases such as cathepsin B cleave the valine-citrulline linker, releasing the MMAE payload from the antibody.[10][14]
-
Cytotoxicity: The freed MMAE then diffuses into the cytoplasm and binds to tubulin, inhibiting its polymerization into microtubules.[7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]
Signaling Pathway and Mechanism of Action Diagram
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Antibody-Drug Conjugates in Urothelial Cancer: From Scientific Rationale to Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Insights from animal models of bladder cancer: recent advances, challenges, and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Journey of Sirtratumab (AGS15C): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sirtratumab, designated AGS15C, is a human immunoglobulin G2 (IgG2) monoclonal antibody targeting SLITRK6, a transmembrane protein identified as a promising tumor-associated antigen in urothelial and other epithelial cancers. Its discovery through suppressive subtractive hybridization and subsequent development into the antibody-drug conjugate (ADC) this compound vedotin (ASG-15ME) represents a targeted approach to cancer therapy. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound and its vedotin conjugate, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and development workflows.
Discovery of SLITRK6 as a Novel Tumor Antigen
The journey of this compound began with the identification of its target, SLIT and NTRK-like family member 6 (SLITRK6). This neuronal transmembrane protein was discovered as a bladder tumor antigen through the powerful technique of suppressive subtractive hybridization (SSH).[1][2] This method enriches for genes that are overexpressed in a "tester" population (tumor tissue) compared to a "driver" population (normal tissue).
Experimental Protocol: Suppressive Subtractive Hybridization (SSH)
The fundamental steps involved in the SSH process to identify SLITRK6 were as follows:
-
RNA Isolation: Total RNA was extracted from bladder cancer patient biopsies (tester) and normal bladder tissue (driver).
-
cDNA Synthesis: First-strand cDNA was synthesized from both RNA populations.
-
Restriction Digestion: Both cDNA populations were digested with a restriction enzyme that leaves blunt ends (e.g., RsaI).
-
Adapter Ligation: The tester cDNA was split into two pools, and each was ligated with a different cDNA adapter (Adapter 1 and Adapter 2R).
-
First Hybridization: An excess of driver cDNA was added to each tester cDNA pool, and the mixture was heat-denatured and allowed to anneal. This step normalized the tester cDNA, decreasing the concentration of abundant sequences.
-
Second Hybridization: The two tester pools from the first hybridization were mixed without denaturation, and fresh denatured driver cDNA was added. This allowed for the enrichment of differentially expressed sequences.
-
PCR Amplification: The subtracted cDNA mixture was amplified by PCR using primers that anneal to the adapters. Due to the nature of the adapters, only the differentially expressed single-stranded tester cDNAs could be amplified exponentially.
-
Analysis: The PCR products were cloned and sequenced to identify the overexpressed genes, leading to the discovery of SLITRK6.
Generation and Characterization of this compound (AGS15C)
Following the identification of SLITRK6 as a target, a panel of fully human monoclonal antibodies was generated.[1][2] AGS15C, a human IgG2 antibody, was selected as the lead candidate for further development.
Experimental Protocol: Generation of AGS15C
-
Immunization: Human Igγ2 producing mice were immunized with a murine fibroblast cell line (3T3) engineered to express human SLITRK6.[1]
-
Hybridoma Production: Lymph node cells from the immunized mice were fused with Sp2/0-AG14 B-cell hybridoma cells via electro cell fusion to generate hybridomas.[1]
-
Screening: Hybridoma supernatants were screened by ELISA or FACS on SLITRK6-positive 3T3 cells to identify those producing SLITRK6-specific antibodies.[1]
-
Cloning and Production: The variable heavy and light chain regions of the selected antibody were sequenced and cloned into a mammalian expression vector containing the full-length human IgG2 and kappa constant domains for large-scale production in CHO cells.[3]
Binding Affinity of this compound (AGS15C)
The binding affinity of the unconjugated antibody, AGS15C, to SLITRK6 was a critical parameter for its selection.
| Parameter | Value | Cell Line | Method |
| Kd | 0.018 nM | SW780 | FACS |
Table 1: Binding Affinity of this compound (AGS15C) to SLITRK6.[4]
Development of this compound vedotin (ASG-15ME)
To enhance its therapeutic potential, AGS15C was developed into an antibody-drug conjugate, this compound vedotin (also known as ASG-15ME or AGS15E).[1]
ADC Construction
This compound vedotin is comprised of three key components:
-
Monoclonal Antibody: this compound (AGS15C), the SLITRK6-targeting human IgG2 mAb.
-
Cytotoxic Payload: Monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[5]
-
Linker: A protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) type linker.[3]
The drug-to-antibody ratio (DAR) for ASG-15ME is approximately 4:1, meaning on average, four molecules of MMAE are attached to each antibody.[6]
Preclinical Evaluation of this compound vedotin
Mechanism of Action
The proposed mechanism of action for this compound vedotin involves a multi-step process:
-
Binding: The this compound moiety of the ADC binds to SLITRK6 on the surface of tumor cells.[5]
-
Internalization: The ADC-SLITRK6 complex is internalized by the tumor cell.[7]
-
Lysosomal Trafficking: The complex is trafficked to the lysosome.
-
Payload Release: Within the lysosome, the protease-cleavable linker is cleaved by cathepsin B, releasing the MMAE payload into the cytoplasm.[7]
-
Microtubule Disruption: MMAE binds to tubulin, inhibiting its polymerization. This leads to disruption of the microtubule network.[8][9]
-
Cell Cycle Arrest and Apoptosis: The disruption of microtubules results in G2/M phase cell cycle arrest and subsequent apoptosis of the cancer cell.[8][10]
In Vitro Cytotoxicity
This compound vedotin demonstrated potent and dose-dependent inhibition of cancer cell survival in vitro.
| Cell Line | Cancer Type | IC50 (nM) |
| CHP-212 | Neuroblastoma | 0.99 |
| PC-3 | Prostate Cancer | ~2 |
| C4-2B | Prostate Cancer | ~2 |
Table 2: In Vitro Cytotoxicity of this compound vedotin (ASG-15ME) in various cancer cell lines.[4][10][11]
Experimental Protocol: In Vitro Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., CHP-212) were seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells were treated with serial dilutions of this compound vedotin or a negative control ADC.
-
Incubation: The plates were incubated for a defined period (e.g., 120 hours).
-
Viability Assessment: Cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Efficacy in Xenograft Models
This compound vedotin showed significant anti-tumor activity in multiple preclinical xenograft models of human cancers.[4]
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome |
| Multiple Models | Various | 0.25-5 mg/kg, IV, 2x/week for 2-3 weeks or single dose | Potent antitumor activity, significant tumor volume reduction, up to 99% tumor growth inhibition |
Table 3: In Vivo Efficacy of this compound vedotin (ASG-15ME) in Xenograft Models.[4]
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Human tumor cells (e.g., from a patient-derived xenograft) were implanted subcutaneously into the flanks of immunocompromised mice (e.g., SCID mice).[1]
-
Tumor Growth: Tumors were allowed to grow to a specified size (e.g., 200 mm³).[1]
-
Treatment: Mice were randomized into treatment groups and dosed with this compound vedotin, a control ADC, or vehicle via intravenous injection.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves were plotted, and statistical analysis was performed to compare the efficacy of this compound vedotin to the control groups.
Clinical Development of this compound vedotin
This compound vedotin advanced into a Phase I clinical trial (NCT01963052) to evaluate its safety, pharmacokinetics, and preliminary efficacy in patients with metastatic urothelial carcinoma.[7][12]
Phase I Clinical Trial (NCT01963052) Overview
| Parameter | Details |
| Phase | I |
| Study Design | Dose-escalation |
| Patient Population | Metastatic Urothelial Carcinoma |
| Primary Objectives | Safety, Tolerability, Pharmacokinetics |
| Secondary Objectives | Anti-tumor activity |
| Recommended Phase 2 Dose (RP2D) | 1.00 mg/kg |
Table 4: Overview of the Phase I Clinical Trial of this compound vedotin (AGS15E).[7]
Clinical Efficacy
The interim analysis of the Phase I trial demonstrated promising anti-tumor activity.
| Efficacy Endpoint | Value |
| Overall Response Rate (ORR) at RP2D | 35.7% |
| Overall Response Rate (ORR) in evaluable patients | 33% |
| Confirmed Complete Response | 1 patient |
| Partial Response | 13 patients |
Table 5: Preliminary Efficacy of this compound vedotin from the Phase I Trial.[7][12]
Safety and Tolerability
The safety profile of this compound vedotin was found to be manageable and consistent with other MMAE-containing ADCs.
| Adverse Event Category | Most Common Events |
| General | Fatigue, Nausea, Decreased Appetite |
| Neurological | Peripheral Neuropathy (at doses ≥0.75 mg/kg) |
| Ocular | Ocular toxicities (at doses ≥0.75 mg/kg) |
Table 6: Common Treatment-Emergent Adverse Events with this compound vedotin.[12]
Conclusion and Future Directions
The discovery of SLITRK6 and the subsequent development of this compound and its vedotin conjugate, ASG-15ME, exemplify a rational approach to targeted cancer therapy. The preclinical data demonstrated potent and specific anti-tumor activity, which translated into encouraging signs of efficacy in a Phase I clinical trial for metastatic urothelial carcinoma. While further clinical development has been halted, the comprehensive data gathered on this compound vedotin provides valuable insights for the field of antibody-drug conjugates. The methodologies and findings presented in this technical guide can serve as a valuable resource for researchers and scientists in the ongoing quest to develop more effective and safer targeted cancer treatments.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Development of ASG-15ME, a Novel Antibody-Drug Conjugate Targeting SLITRK6, a New Urothelial Cancer Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. mdpi.com [mdpi.com]
- 7. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2491021.fs1.hubspotusercontent-na2.net [2491021.fs1.hubspotusercontent-na2.net]
- 12. researchgate.net [researchgate.net]
SLITRK6: A Promising Therapeutic Target in Urothelial Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the SLIT and NTRK-like family member 6 (SLITRK6) protein as a therapeutic target in bladder cancer. It details the rationale for targeting SLITRK6, preclinical and clinical data on the antibody-drug conjugate (ADC) AGS15E (ASG-15ME), and relevant experimental methodologies.
Introduction to SLITRK6
SLITRK6 is a type I transmembrane protein belonging to the SLITRK family, which is known for its role in neuronal development.[1][2] Its discovery as a bladder tumor antigen through suppressive subtractive hybridization has positioned it as a compelling target for cancer therapy.[1][2][3][4][5][6]
Key Characteristics of SLITRK6 in Urothelial Carcinoma:
-
High Tumor-Specific Expression: SLITRK6 is highly expressed in the majority of urothelial carcinomas, including non-invasive, invasive, and metastatic bladder cancer.[1][4][7][8] Studies have shown expression in up to 90% of urothelial carcinoma cases and 100% of metastatic cases.[7][8]
-
Limited Normal Tissue Expression: In healthy tissues, SLITRK6 expression is highly restricted, primarily to some epithelia, including the transitional epithelium.[2][4][7] This differential expression profile provides a therapeutic window for targeted agents.
-
Cell Surface Localization: As a transmembrane protein, SLITRK6 is accessible to antibody-based therapies on the cancer cell surface.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on SLITRK6 and the ADC AGS15E.
Table 1: SLITRK6 Expression in Urothelial Carcinoma
| Cancer Type | Number of Cases | Percentage of Positive Staining | Staining Characteristics | Reference |
| Bladder Transitional Cell Carcinoma | 452 | 90% | Includes in situ, advanced primary, and metastatic tumors. | [4] |
| Urothelial Carcinoma | 509 | 90% | Across all stages. | |
| Metastatic Bladder Cancer | Not specified | 100% | --- | [7][8] |
| Upper Tract Urothelial Carcinoma (UTUC) | 20 | 100% | Significantly higher mRNA and protein expression compared to UBUC. | [9] |
| Urinary Bladder Urothelial Carcinoma (UBUC) | 60 | 80% | --- | [9] |
Table 2: Preclinical Efficacy of AGS15E (ASG-15ME)
| Cell Line/Model | Cancer Type | Assay | Result | Reference |
| CHP-212 | Neuroblastoma | In vitro cytotoxicity | IC50: 0.99 nmol/L | [10] |
| SW-780 | Bladder Transitional Cell Carcinoma | FACS Analysis | Endogenously expresses SLITRK6; used for binding analysis. | [1] |
| Multiple Xenografts | Bladder, Lung | In vivo efficacy | Potent inhibition and tumor regression. | [5][6] |
Table 3: Phase I Clinical Trial Data for AGS15E in Metastatic Urothelial Carcinoma
| Parameter | Value | Patient Population | Reference |
| Recommended Phase II Dose (RP2D) | 1.00 mg/kg | Patients with metastatic urothelial carcinoma. | [7][11] |
| Objective Response Rate (ORR) at RP2D | 35.7% | Patients treated at the 1.00 mg/kg dose level. | [7][11] |
| ORR in Total Population | 18.3% | All patients in the study. | [7][11] |
| ORR in CPI-Exposed Subgroup | 27.3% | Patients previously treated with checkpoint inhibitors. | [7][11] |
| Most Common Treatment-Emergent Adverse Events | Fatigue (54.8%), Nausea (37.6%), Decreased appetite (35.5%) | All patients in the study. | [7][11] |
| Dose-Limiting Toxicities (DLTs) | Observed at ≥0.75 mg/kg | Patients in the dose-escalation cohort. | [7][11] |
Signaling Pathways Involving SLITRK6
While the direct signaling function of SLITRK6 in bladder cancer is not fully elucidated, research in other cancers, such as lung adenocarcinoma, suggests its involvement in pro-tumorigenic pathways. A study has shown that SLITRK6 can promote cancer progression by regulating the PI3K/AKT/mTOR signaling pathway and the Warburg effect.[12]
Caption: Putative SLITRK6 signaling pathway in cancer.
Therapeutic Strategy: Antibody-Drug Conjugate AGS15E (ASG-15ME)
The leading therapeutic strategy for targeting SLITRK6 is the antibody-drug conjugate (ADC) AGS15E (also referred to as ASG-15ME and Sirtratumab Vedotin).[1][3][10][13]
Components of AGS15E:
-
Antibody: A fully human monoclonal antibody (IgG2) that specifically binds to the extracellular domain of SLITRK6.[1]
-
Linker: A protease-cleavable valine-citrulline (vc) linker.[1]
-
Payload: The potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[1][13]
Mechanism of Action:
-
Binding: The AGS15E antibody component binds to SLITRK6 on the surface of bladder cancer cells.
-
Internalization: The ADC-SLITRK6 complex is internalized by the cell.[13][14]
-
Payload Release: Inside the cell, the linker is cleaved by lysosomal proteases, releasing the MMAE payload.[8]
-
Cytotoxicity: MMAE disrupts the microtubule network, leading to cell cycle arrest and apoptosis.[8]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Development of ASG-15ME, a Novel Antibody-Drug Conjugate Targeting SLITRK6, a New Urothelial Cancer Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. adcreview.com [adcreview.com]
- 6. ADC Development Services Targeting SLITRK6 - Creative Biolabs [creative-biolabs.com]
- 7. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Differential expression of SLITRK6 gene as a potential therapeutic target for urothelial carcinoma in particular upper tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Astellas and Seattle Genetics Present ASG-15ME and ASG-22ME Phase I Clinical Data in Metastatic Urothelial Cancer at ASCO Annual Meeting [prnewswire.com]
- 14. adcreview.com [adcreview.com]
Sirtratumab's payload, monomethyl auristatin E (MMAE), mechanism
An In-depth Technical Guide on the Core Mechanism of Sirtratumab's Payload: Monomethyl Auristatin E (MMAE)
Introduction: The Architecture of a Targeted "Magic Bullet"
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, engineered to function as "magic bullets" that deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] this compound vedotin is an ADC composed of three critical components:
-
The Monoclonal Antibody: this compound, a human IgG2 monoclonal antibody that provides specificity.[2][3]
-
The Cytotoxic Payload: Monomethyl Auristatin E (MMAE), a potent synthetic antineoplastic agent.[4][]
-
The Linker: A protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker that connects the antibody to the payload.[6]
This guide provides a detailed exploration of the molecular and cellular mechanisms of MMAE as delivered by this compound, intended for researchers, scientists, and professionals in drug development.
The Targeting Mechanism: this compound and the SLITRK6 Antigen
The specificity of this compound vedotin is dictated by its antibody component, this compound, which targets the SLIT and NTRK-like family 6 (SLITRK6) protein.[7][8] SLITRK6 is a transmembrane protein whose expression in healthy tissues is limited but is significantly overexpressed in various solid tumors, including a high percentage of urothelial (bladder) cancers.[7][8][9] This differential expression profile makes SLITRK6 an ideal target for ADC-mediated therapy, allowing for the selective delivery of the cytotoxic payload to cancer cells while sparing normal tissues.
The Payload: Monomethyl Auristatin E (MMAE)
MMAE is a synthetic analogue of dolastatin 10, a natural antimitotic peptide isolated from the sea hare Dolabella auricularia.[1] Its cytotoxicity is exceptionally high—up to 100-1000 times more potent than traditional chemotherapeutics like doxorubicin—making it too toxic for systemic administration as a standalone drug.[1][] As part of an ADC, its potent cell-killing activity can be precisely harnessed.[4][]
Core Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic effect of this compound vedotin is a sequential, multi-step process that ensures the conditional activation of MMAE within the target cancer cell.
-
Binding and Internalization: Following intravenous administration, this compound vedotin circulates systemically. The this compound antibody selectively binds to the SLITRK6 antigen on the surface of tumor cells.[7] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into an endosome.[7][10]
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC traffics through the cell and fuses with a lysosome.[1] The lysosomal compartment is characterized by a low pH and the presence of proteolytic enzymes, such as cathepsin B.[4] This environment facilitates the cleavage of the valine-citrulline linker, liberating the active MMAE payload from the antibody into the cytoplasm.[4][11]
-
Microtubule Disruption: Once free in the cytosol, MMAE exerts its antimitotic effect by potently inhibiting cell division. It binds to tubulin, the fundamental protein subunit of microtubules, and disrupts the polymerization process necessary for microtubule formation.[1][][12]
-
Cell Cycle Arrest and Apoptosis: Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division.[1] By preventing microtubule polymerization, MMAE induces a cell cycle arrest in the G2/M phase.[1][12][13] Prolonged arrest at this checkpoint activates the intrinsic apoptotic pathway, leading to programmed cell death characterized by the activation of caspases and the cleavage of essential cellular substrates.[1]
Quantitative Data Summary
The following tables summarize key characteristics and clinical findings related to this compound vedotin and other MMAE-based ADCs.
Table 1: Components of this compound Vedotin (ASG-15ME)
| Component | Description | Target/Function |
| Antibody | This compound (Human IgG2) | Binds to SLIT and NTRK-like family 6 (SLITRK6) protein on tumor cells.[2][3][7] |
| Payload | Monomethyl Auristatin E (MMAE) | A potent microtubule-disrupting agent that induces G2/M cell cycle arrest and apoptosis.[4][12] |
| Linker | mc-val-cit-PABC | A protease-cleavable linker designed to be stable in the bloodstream and cleaved by lysosomal enzymes (e.g., cathepsin) inside the target cell.[4][6] |
| Drug-to-Antibody Ratio (DAR) | ~4 | An average of four MMAE molecules are conjugated to each antibody.[6][8] |
Table 2: Clinical Trial Data for this compound Vedotin in Metastatic Urothelial Carcinoma
| Clinical Trial ID | Phase | Key Findings |
| NCT01963052 | I | In an interim analysis of 51 patients, 42 were evaluable. The overall response rate (ORR) was 33%, with 1 complete response and 13 partial responses.[14][15] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (General Methodology)
This protocol outlines a standard method for assessing the potency of an ADC like this compound vedotin against target-expressing cancer cells.
-
Cell Culture: Plate SLITRK6-positive cancer cells (e.g., bladder cancer cell lines) and SLITRK6-negative control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of this compound vedotin, a non-targeting control ADC, and free MMAE in cell culture medium.
-
Incubation: Remove the existing medium from the cells and add the ADC/drug dilutions. Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: After the incubation period, assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo®). This measures the metabolic activity of remaining viable cells.
-
Data Analysis: Plot the cell viability data against the logarithm of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the ADC required to inhibit cell growth by 50%.
Protocol 2: Intracellular Payload Release Assay (General Methodology)
This protocol describes a method to quantify the release of MMAE inside target cells, as a direct measure of ADC processing.
-
Cell Treatment: Plate SLITRK6-positive cells in larger format plates (e.g., 6-well plates). Treat the cells with the ADC at a specific concentration (e.g., its IC50 value) for various time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: At each time point, wash the cells with cold PBS to remove any extracellular ADC. Harvest the cell pellets.
-
Payload Extraction: Lyse the cells and extract the small molecule payload (MMAE) using a protein precipitation method with an organic solvent like methanol (B129727) or acetonitrile, containing a deuterated internal standard (d8-MMAE) for accurate quantification.[16]
-
Quantification by LC-MS/MS: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify the concentration of free MMAE.[16]
-
Data Analysis: Correlate the intracellular concentration of released MMAE with the observed cytotoxicity from parallel experiments to confirm that payload release is the driver of cell killing.[16]
Visualizations
Caption: Overall mechanism of action for this compound vedotin.
Caption: Intracellular signaling cascade initiated by MMAE.
Caption: Workflow for an in vitro ADC cytotoxicity assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. adcreview.com [adcreview.com]
- 7. Facebook [cancer.gov]
- 8. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside | MDPI [mdpi.com]
- 9. Development of ASG-15ME, a Novel Antibody-Drug Conjugate Targeting SLITRK6, a New Urothelial Cancer Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 15. Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
The Gatekeeper of Cytotoxicity: An In-depth Analysis of the Cleavable Linker in Sirtratumab Vedotin
For Researchers, Scientists, and Drug Development Professionals
Sirtratumab vedotin (formerly ASG-15ME) is an antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for cancers expressing the SLITRK6 antigen, notably in urothelial carcinoma.[1][2][3] The efficacy and safety of this ADC are critically dependent on the sophisticated interplay between its three core components: a humanized IgG2 monoclonal antibody targeting SLITRK6, the potent cytotoxic agent monomethyl auristatin E (MMAE), and a protease-cleavable linker that connects them.[1][4][5] This technical guide provides a comprehensive examination of the function and mechanism of this cleavable linker, a central element ensuring that the cytotoxic payload is delivered specifically to the tumor cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity.
The Valine-Citrulline Linker: A Precisely Engineered Molecular Trigger
This compound vedotin utilizes a well-characterized protease-cleavable linker system composed of a valine-citrulline (vc) dipeptide.[1][6] This linker is further connected to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, which in turn is attached to the MMAE payload.[7][8] The entire linker-payload construct is conjugated to the antibody through a maleimidocaproyl (mc) group.[5] This specific design ensures stability in the systemic circulation and allows for efficient release of the active drug only within the targeted cancer cell.[9]
Mechanism of Action: A Multi-Step Intracellular Process
The therapeutic action of this compound vedotin, and the pivotal role of its cleavable linker, is a carefully orchestrated sequence of events that begins with the specific recognition of the SLITRK6 antigen on the surface of cancer cells.[1]
-
Binding and Internalization: The monoclonal antibody component of this compound vedotin binds to the SLITRK6 receptor on the tumor cell surface.[4] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into an endosome.[10][11]
-
Lysosomal Trafficking: The endosome containing the ADC subsequently fuses with a lysosome. The interior of the lysosome is characterized by an acidic environment (pH 4.5-5.0) and a high concentration of various proteases, including cathepsin B.[10][12]
-
Enzymatic Cleavage: Within the lysosome, the valine-citrulline dipeptide of the linker is recognized and cleaved by lysosomal proteases, primarily cathepsin B.[7][10] Cathepsin B hydrolyzes the amide bond between the citrulline residue and the PABC spacer.[7][11] While cathepsin B is a key enzyme, studies on similar vc-linkers have shown that other cathepsins (such as S, L, and F) may also contribute to this cleavage.[8][11]
-
Self-Immolation and Payload Release: The cleavage of the vc dipeptide initiates the "self-immolation" of the PABC spacer. This spontaneous electronic cascade results in the release of the unmodified, fully active MMAE payload into the cytoplasm of the cancer cell.[8][10]
-
Induction of Apoptosis: Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by binding to tubulin and inhibiting its polymerization.[][14][15] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis.[15][16]
Quantitative Data Summary
The following tables summarize key quantitative data related to the components and activity of this compound vedotin and its payload, MMAE.
| Parameter | Value | Cell Line | Reference |
| Binding Affinity (Kd) | 0.018 nM | SW780 | [4] |
| In Vitro Cytotoxicity (IC50) | 0.99 nM | CHP-212 | [4] |
Table 1: In Vitro Activity of this compound Vedotin
| Parameter | Value Range | Reference |
| Drug-to-Antibody Ratio (DAR) | ~4 | [9] |
Table 2: Physicochemical Properties of this compound Vedotin
Signaling Pathway and Experimental Workflows
To visually represent the complex processes involved, the following diagrams have been generated using the DOT language.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Antibody-drug conjugates and predictive biomarkers in advanced urothelial carcinoma [frontiersin.org]
- 3. Development of ASG-15ME, a Novel Antibody-Drug Conjugate Targeting SLITRK6, a New Urothelial Cancer Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adcreview.com [adcreview.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 14. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
In Vivo Efficacy of Sirtratumab and MGC018 in Xenograft Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical in vivo efficacy of two distinct antibody-drug conjugates (ADCs): Sirtratumab vedotin (ASG-15ME), which targets the SLIT and NTRK-like family member 6 (SLITRK6), and MGC018, which targets B7 homolog 3 (B7-H3). This document is intended to serve as a resource for researchers and drug development professionals, offering a consolidated source of quantitative data from xenograft studies, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Introduction and Nomenclature Clarification
Initial investigations into "this compound" reveal a landscape with two prominent, yet distinct, antibody-drug conjugates often discussed in the context of solid tumor xenograft models. It is crucial to differentiate between them to accurately assess their preclinical performance.
-
This compound vedotin (ASG-15ME) : This ADC is composed of this compound, a human IgG2 monoclonal antibody targeting SLITRK6 , conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][2] SLITRK6 is a transmembrane protein that is overexpressed in various epithelial tumors, including bladder, lung, and breast cancer, while having limited expression in normal tissues.[3][4]
-
MGC018 : This is a humanized IgG1-based ADC that targets B7-H3 (also known as CD276), a member of the B7 family of immune regulatory proteins.[1][5] MGC018 is conjugated to the DNA-alkylating agent duocarmycin via a cleavable linker.[5] B7-H3 is overexpressed in a wide array of solid cancers, and its presence is often correlated with poor prognosis.[5]
This guide will present the in vivo efficacy data for each of these ADCs separately to provide a clear and accurate comparison of their preclinical anti-tumor activity.
Section 1: MGC018 (Anti-B7-H3 ADC)
MGC018 is an antibody-drug conjugate designed to deliver a potent duocarmycin payload to tumor cells overexpressing B7-H3.[5] Its mechanism of action involves binding to B7-H3, internalization, and the subsequent release of the DNA-alkylating agent, leading to cell death.[6][7] A key feature of MGC018 is its cleavable linker, which allows for a "bystander effect," where the released payload can kill neighboring B7-H3-negative tumor cells.[6][8]
Data Presentation: In Vivo Efficacy of MGC018 in Xenograft Models
The following tables summarize the quantitative data from preclinical studies evaluating the anti-tumor activity of MGC018 in various cell line-derived xenograft (CDX) models.
Table 1.1: Single-Dose Efficacy of MGC018 in Various Xenograft Models
| Cancer Type | Xenograft Model | Treatment Dose (mg/kg) | Tumor Volume Reduction (%) | Complete Regressions | Reference |
| Triple-Negative Breast Cancer | MDA-MB-468 | 6 | 98 | 4/5 | [9] |
| 3 | 44 | 1/5 | [9] | ||
| Ovarian Cancer | PA-1 | 10 | 89 | 3/6 | [1][9] |
| 6 | 91 | 2/6 | [1][9] | ||
| 3 | 43 | 1/6 | [1][9] | ||
| Melanoma | A375.S2 | 3 | 99 | 6/7 | [1] |
| 1 | 84 | Not Reported | [1] | ||
| Lung Cancer | Calu-6 | 10 | 91 | Not Reported | [1][10] |
| 6 | 84 | Not Reported | [1][10] | ||
| 3 | 72 | Not Reported | [1][10] |
Table 1.2: Repeat-Dose Efficacy of MGC018 in Various Xenograft Models
| Cancer Type | Xenograft Model | Treatment Regimen | Tumor Volume Reduction (%) | Complete Regressions | Reference |
| Ovarian Cancer | PA-1 | 3 mg/kg, QW x 4 | 97 | 4/6 | [11] |
| 3 mg/kg, Q2W x 4 | 92 | 2/6 | [11] | ||
| Triple-Negative Breast Cancer | MDA-MB-468 | 1 mg/kg, QW x 4 | Not Reported | Not Reported | [11] |
| 0.3 mg/kg, QW x 4 | Not Reported | Not Reported | [11] | ||
| Melanoma | A375.S2 | 1 mg/kg, QW x 4 | Not Reported | Not Reported | [11] |
| 0.3 mg/kg, QW x 4 | Not Reported | Not Reported | [11] | ||
| Lung Cancer | Calu-6 | 3 mg/kg, QW x 4 | Not Reported | Not Reported | [11] |
| 1 mg/kg, QW x 4 | Not Reported | Not Reported | [11] | ||
| 0.3 mg/kg, QW x 4 | Not Reported | Not Reported | [11] |
Experimental Protocols: MGC018 Xenograft Studies
The following is a summary of the experimental methodologies used in the MGC018 xenograft studies, based on available published information.[1][12]
-
Animal Models: Studies were primarily conducted in female CD-1 nude mice or SCID/CES1c knockout mice.[10][13]
-
Cell Lines and Tumor Implantation:
-
MDA-MB-468 (Triple-Negative Breast Cancer): Orthotopic implantation.
-
PA-1 (Ovarian Cancer): Subcutaneous implantation.
-
A375.S2 (Melanoma): Subcutaneous implantation.
-
Calu-6 (Lung Cancer): Subcutaneous implantation.
-
-
Drug Administration: MGC018 and control ADCs were administered intravenously.
-
Tumor Measurement: Tumor volumes were measured twice weekly using electronic calipers, and the volume was calculated using the formula: (length × width × height)/2.[1]
-
Study Endpoints: The primary endpoint was typically tumor growth inhibition. In some studies, complete regression (tumor volume ≤5 mm³) was also assessed.[14]
Visualizations: MGC018 Signaling Pathway and Experimental Workflow
References
- 1. Facebook [cancer.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. macrogenics.com [macrogenics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development of ASG-15ME, a Novel Antibody-Drug Conjugate Targeting SLITRK6, a New Urothelial Cancer Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. macrogenics.com [macrogenics.com]
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of Sirtratumab Vedotin (ASG-15ME)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtratumab vedotin (formerly ASG-15ME) is an investigational antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for cancers expressing the SLIT and NTRK-like family member 6 (SLITRK6) protein. This document provides a comprehensive overview of the available preclinical and clinical data on the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound vedotin.
This compound vedotin is composed of a fully human IgG2 monoclonal antibody, this compound, which specifically targets SLITRK6. The antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker.[1] SLITRK6 is a transmembrane protein with limited expression in normal tissues but is found to be expressed in various solid tumors, making it a promising target for ADC therapy.[2][3]
Mechanism of Action
The mechanism of action of this compound vedotin begins with the binding of the this compound antibody to the SLITRK6 receptor on the surface of tumor cells. Following binding, the ADC-receptor complex is internalized, presumably via endocytosis. Inside the cell, the ADC is trafficked to the lysosomes, where the valine-citrulline linker is cleaved by lysosomal proteases, such as cathepsin B. This cleavage releases the cytotoxic payload, MMAE, into the cytoplasm.[4]
Free MMAE then binds to tubulin, a key component of microtubules. This binding disrupts the microtubule network, leading to cell cycle arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death) of the cancer cell.[5] Research also suggests that SLITRK6 may play a role in regulating the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival.[1][6][7] The inhibition of this pathway upon this compound vedotin binding and internalization could contribute to its anti-tumor effects.
References
- 1. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. Identification of SLITRK6 as a Novel Biomarker in hepatocellular carcinoma by comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SLITRK6 SLIT and NTRK like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. SLITRK6 SLIT and NTRK like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Sirtratumab Vedotin (ASG-15ME): A Technical Guide for Researchers in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtratumab Vedotin (ASG-15ME) is an investigational antibody-drug conjugate (ADC) that holds potential for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). This document provides a comprehensive technical overview of this compound Vedotin, its target, mechanism of action, and available clinical and preclinical data. While clinical trials have primarily focused on urothelial carcinoma, the expression of its target, SLIT and NTRK-like protein 6 (SLITRK6), in lung cancer suggests a rationale for its investigation in NSCLC.
Core Components of this compound Vedotin
This compound Vedotin is comprised of three key components:
-
This compound: A humanized monoclonal antibody (IgG2) that specifically targets SLITRK6.
-
Monomethyl Auristatin E (MMAE): A potent microtubule-disrupting agent that serves as the cytotoxic payload.
-
Protease-Cleavable Linker: A linker designed to be stable in circulation and to release the MMAE payload upon internalization into the target cancer cell.[1][2]
Mechanism of Action
The proposed mechanism of action for this compound Vedotin begins with the binding of the this compound antibody to the SLITRK6 protein on the surface of cancer cells. This binding facilitates the internalization of the ADC. Once inside the cell, the linker is cleaved, releasing the MMAE payload. MMAE then disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[1]
The Target: SLITRK6 in Non-Small Cell Lung Cancer
SLITRK6 is a transmembrane protein that has been identified as a tumor antigen in several epithelial tumors, including bladder, lung, and breast cancer.[1][3][4] A recent study has shed light on the role of SLITRK6 in lung adenocarcinoma (LUAD), a subtype of NSCLC.
SLITRK6 Signaling Pathway in Lung Adenocarcinoma
Research indicates that SLITRK6 promotes the progression of LUAD by activating the PI3K/AKT/mTOR signaling pathway.[5] This pathway is a critical regulator of cell proliferation, growth, and survival. The upregulation of SLITRK6 in LUAD tissues has been observed to enhance glycolysis in cancer cells, a phenomenon known as the Warburg effect.[5] Knockdown of SLITRK6 has been shown to suppress the proliferation and colony formation of LUAD cells in vitro and inhibit tumor growth in vivo.[5]
Figure 1: Proposed SLITRK6 signaling pathway in lung adenocarcinoma.
Preclinical Research in Lung Adenocarcinoma
A key study investigated the role of SLITRK6 in LUAD, providing a strong rationale for targeting this protein in NSCLC.
Experimental Protocols
Cell Lines and Culture: Human LUAD cell lines (e.g., A549, H1299) and normal human bronchial epithelial cells were used. Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
SLITRK6 Knockdown: Short hairpin RNAs (shRNAs) targeting SLITRK6 were designed and transfected into LUAD cells to silence SLITRK6 expression. A non-targeting shRNA was used as a control.
Cell Viability Assay: Cell Counting Kit-8 (CCK-8) assays were performed to assess cell proliferation. Cells were seeded in 96-well plates, and CCK-8 solution was added at specified time points. The absorbance was measured at 450 nm to determine the number of viable cells.
Colony Formation Assay: Cells were seeded in 6-well plates at a low density and cultured for approximately two weeks. The resulting colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies was then counted.
In Vivo Xenograft Model: Nude mice were subcutaneously injected with LUAD cells stably expressing either SLITRK6 shRNA or a control shRNA. Tumor growth was monitored regularly by measuring tumor volume.
Western Blot Analysis: Proteins were extracted from cells, separated by SDS-PAGE, and transferred to a PVDF membrane. The membrane was then incubated with primary antibodies against SLITRK6, AKT, phosphorylated AKT (p-AKT), mTOR, and phosphorylated mTOR (p-mTOR), followed by incubation with a secondary antibody. Protein bands were visualized using an enhanced chemiluminescence detection system.
Summary of Preclinical Findings
| Finding | Significance |
| SLITRK6 expression is significantly upregulated in LUAD tissues.[5] | Suggests SLITRK6 as a potential biomarker and therapeutic target for LUAD. |
| Knockdown of SLITRK6 suppresses LUAD cell proliferation and colony formation in vitro.[5] | Demonstrates the role of SLITRK6 in promoting cancer cell growth. |
| SLITRK6 knockdown inhibits the growth of LUAD xenografts in vivo.[5] | Validates the in vitro findings and supports the potential of SLITRK6-targeted therapies. |
| SLITRK6 knockdown suppresses glycolysis by regulating the phosphorylation of AKT and mTOR.[5] | Elucidates the underlying mechanism of SLITRK6-mediated tumor promotion. |
Clinical Research: Phase I Trial in Urothelial Carcinoma (NCT01963052)
While no clinical trial data for this compound Vedotin in NSCLC is currently available, the Phase I dose-escalation and expansion study in patients with metastatic urothelial carcinoma provides valuable safety and preliminary efficacy information.[6][7]
Experimental Protocol
Study Design: A multicenter, single-arm, Phase I trial consisting of a dose-escalation phase and a dose-expansion phase.[6][7]
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who had progressed after at least one prior chemotherapy regimen.[2]
Treatment: this compound Vedotin (AGS15E) was administered intravenously once every 3 weeks. The dose-escalation phase evaluated doses ranging from 0.10 to 1.25 mg/kg.[6][7]
Primary Objectives: To evaluate the safety, tolerability, and pharmacokinetics of this compound Vedotin and to determine the recommended Phase II dose (RP2D).[6]
Secondary Objectives: To assess the anti-tumor activity of this compound Vedotin, including the objective response rate (ORR).
Figure 2: Workflow of the Phase I dose-escalation trial for this compound Vedotin.
Clinical Data Summary
Patient Demographics and Disposition (N=93) [6]
| Characteristic | Value |
| Median Age (years) | 67 |
| Gender (Male) | 79.6% |
| Prior CPI Therapy | 35.5% (33 patients) |
Safety: Most Common Treatment-Emergent Adverse Events (All Grades) [6]
| Adverse Event | Frequency |
| Fatigue | 54.8% |
| Nausea | 37.6% |
| Decreased Appetite | 35.5% |
Note: Peripheral neuropathy and ocular toxicities were observed at doses of ≥0.75 mg/kg.[6]
Efficacy: Objective Response Rate (ORR) [6]
| Patient Population | ORR |
| Total Population | 18.3% |
| CPI-Exposed Subgroup | 27.3% |
| At Recommended Phase II Dose (1.00 mg/kg) | 35.7% |
Future Directions for NSCLC Research
The preclinical data demonstrating the role of SLITRK6 in lung adenocarcinoma, coupled with the manageable safety profile and preliminary efficacy of this compound Vedotin in another solid tumor, provides a strong foundation for its investigation in NSCLC. Future research should focus on:
-
Assessing SLITRK6 expression levels across different NSCLC subtypes to identify patient populations most likely to benefit from a SLITRK6-targeting ADC.
-
Conducting preclinical studies of this compound Vedotin in NSCLC patient-derived xenograft (PDX) models to evaluate its in vivo efficacy.
-
Designing and initiating Phase I/II clinical trials of this compound Vedotin specifically in patients with advanced or metastatic NSCLC who have progressed on standard-of-care therapies.
Conclusion
This compound Vedotin is a promising antibody-drug conjugate targeting SLITRK6. While clinical development has primarily focused on urothelial cancer, the scientific rationale for its application in non-small cell lung cancer is compelling. The information presented in this guide, including the SLITRK6 signaling pathway, preclinical findings in lung adenocarcinoma, and clinical data from the Phase I trial in urothelial cancer, offers a valuable resource for researchers and drug development professionals exploring novel therapeutic strategies for NSCLC. Further investigation into the role of this compound Vedotin in this patient population is warranted.
References
- 1. adcreview.com [adcreview.com]
- 2. Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ASG-15ME, a Novel Antibody-Drug Conjugate Targeting SLITRK6, a New Urothelial Cancer Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Investigation of Sirtuin-Targeting Agents in Glioblastoma Multiforme Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat human cancers. The sirtuin family of NAD+-dependent deacetylases has emerged as a critical regulator of diverse cellular processes implicated in GBM pathogenesis, including DNA repair, metabolism, and cell survival. This technical guide provides a comprehensive overview of the preclinical investigation of sirtuin-targeting compounds in GBM models. We detail experimental protocols for in vitro and in vivo evaluation, present quantitative data on the efficacy of representative sirtuin modulators, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in the field of neuro-oncology and drug development.
Introduction to Sirtuins in Glioblastoma
Sirtuins (SIRTs) are a class of enzymes that play a crucial role in cellular regulation by deacetylating histone and non-histone proteins. In the context of glioblastoma, several sirtuins have been shown to have multifaceted roles. For instance, SIRT1 is often overexpressed in glioma cells and is associated with tumor proliferation and resistance to chemotherapy[1][2][3][4]. Conversely, other sirtuins like SIRT2, SIRT4, and SIRT6 have demonstrated tumor-suppressive functions[2]. This differential activity makes sirtuins attractive therapeutic targets for GBM. The investigation of sirtuin-targeting agents, both inhibitors and activators, in preclinical GBM models is a promising area of research.
Sirtuin-Associated Signaling Pathways in Glioblastoma
The therapeutic potential of targeting sirtuins in glioblastoma stems from their central role in regulating key signaling pathways that drive tumorigenesis. Understanding these pathways is critical for designing effective therapeutic strategies.
Experimental Protocols for Investigating Sirtuin-Targeting Agents
A systematic preclinical evaluation of a novel sirtuin-targeting agent involves a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.
In Vitro Assays
3.1.1. Cell Lines and Culture
-
Human Glioblastoma Cell Lines: U87 and U251 cells are commonly used and can be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[3][5].
-
Rat Gliosarcoma Cell Line: 9L cells are suitable for intracranial implantation in rat models and are cultured in DMEM with 10% FBS and 1% penicillin/streptomycin[6].
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
3.1.2. Cell Viability Assay (MTT Assay)
-
Seed glioblastoma cells (e.g., U87, U251) in 96-well plates at a density of 5x103 cells/well.
-
After 24 hours, treat the cells with varying concentrations of the sirtuin-targeting agent for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
3.1.3. Western Blot Analysis
-
Treat cells with the sirtuin-targeting agent for the desired time.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 30-50 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against sirtuins (e.g., SIRT1, SIRT2), apoptosis markers (e.g., cleaved caspase-3, Bax, Bcl-2), and proliferation markers (e.g., Ki67, PCNA) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3.1.4. Cell Invasion Assay (Transwell Assay)
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Seed 5x104 cells in serum-free medium in the upper chamber.
-
Add medium with 10% FBS as a chemoattractant to the lower chamber.
-
Add the sirtuin-targeting agent to both chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells under a microscope.
In Vivo Models
3.2.1. Xenograft Mouse Model
-
Cell Preparation: Harvest cultured glioblastoma cells (e.g., U87) and resuspend in sterile PBS at a concentration of 2x107 cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (2x106 cells) into the flank of 4-week-old nude mice[3].
-
Tumor Growth Monitoring: Measure tumor volume every 3-4 days using calipers (Volume = 0.5 x length x width2).
-
Treatment: When tumors reach a volume of approximately 100 mm3, randomize the mice into treatment and control groups. Administer the sirtuin-targeting agent (e.g., via intraperitoneal injection) according to the desired dosing schedule.
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period. Excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
3.2.2. Intracranial Rat Model
-
Cell Implantation: Anesthetize Sprague Dawley rats and stereotactically inject 9L gliosarcoma cells into the brain[7].
-
Tumor Growth Imaging: Monitor tumor growth using non-invasive imaging techniques such as PET/CT/MRI[7].
-
Pharmacologic Inhibition Studies: Administer the sirtuin-targeting agent (e.g., EX-527 at 5 mg/kg, i.p.) and monitor the pharmacodynamic effects on sirtuin activity in the tumor using specialized imaging agents[7].
Quantitative Data Presentation
The following tables summarize representative quantitative data for the effects of sirtuin-targeting agents in glioblastoma models.
Table 1: In Vitro Efficacy of Sirtuin Modulators in Glioblastoma Cell Lines
| Compound | Target | Cell Line | Assay | Endpoint | Result | Reference |
| EX-527 (Selisistat) | SIRT1 Inhibitor | U87, U251 | Cell Viability | IC50 (100 µM TMZ) | Decreased cell viability with TMZ | [3] |
| Salermide | SIRT1/SIRT2 Inhibitor | GB2 | Sphere Formation | - | Decreased sphere formation | [8] |
| AGK2 | SIRT2 Inhibitor | GB2 | Sphere Formation | - | Decreased sphere formation | [8] |
| Comp 5 | SIRT1 Activator | U87MG, T98G | Cell Viability | - | Induced autophagic cell death | [9] |
| SIRT1 siRNA | SIRT1 Knockdown | U87, U251 | Cell Viability | - | Significantly decreased viability | [5] |
Table 2: In Vivo Efficacy of Sirtuin Modulators in Glioblastoma Models
| Compound | Model | Treatment | Endpoint | Result | Reference |
| SIRT1 shRNA | U87 Xenograft (Mice) | - | Tumor Growth | Reduced tumor growth compared to control | [2] |
| Comp 5 | Xenograft (Mice) | - | Tumor Volume & Weight | Significantly reduced tumor volume and weight | [2][9] |
| EX-527 | 9L Intracranial (Rats) | 5 mg/kg, i.p. | SIRT1 Activity (PET) | Significant reduction in radiotracer uptake | [7] |
| Sirt1 Overexpression | GBM Mouse Model | - | Survival | Longer survival periods | [10] |
Conclusion
The preclinical data strongly suggest that sirtuins are viable therapeutic targets in glioblastoma. Both inhibition of oncogenic sirtuins like SIRT1 and activation of tumor-suppressive sirtuins have shown anti-tumor effects in various GBM models. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation and development of novel sirtuin-targeting agents for the treatment of this devastating disease. Future studies should focus on the development of more specific and potent modulators with favorable blood-brain barrier penetration to translate these promising preclinical findings into clinical benefits for GBM patients.
References
- 1. Exploring the Multi-Faceted Role of Sirtuins in Glioblastoma Pathogenesis and Targeting Options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sirtuin 1 knockdown inhibits glioma cell proliferation and potentiates temozolomide toxicity via facilitation of reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Effects of SIRT1 silencing on viability, invasion and metastasis of human glioma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Noninvasive quantification of SIRT1 expression–activity and pharmacologic inhibition in a rat model of intracerebral glioma using 2-[18F]BzAHA PET/CT/MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SIRT2‐mediated inactivation of p73 is required for glioblastoma tumorigenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel small-molecule activator of Sirtuin-1 induces autophagic cell death/mitophagy as a potential therapeutic strategy in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suppression of FOXO1 activity by SIRT1-mediated deacetylation weakening the intratumoral androgen autocrine function in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
SLITRK6 Expression as a Biomarker for Sirtratumab Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the transmembrane protein SLITRK6 as a predictive biomarker for the efficacy of Sirtratumab, a monoclonal antibody developed for targeted cancer therapy. This document outlines the clinical trial data supporting this correlation, details the experimental protocols for assessing SLITRK6 expression, and illustrates the key signaling pathways involved.
Introduction to SLITRK6 and this compound
SLITRK6 (SLIT and NTRK-like family member 6) is a type I transmembrane protein that is a member of the SLITRK family.[1] These proteins are characterized by extracellular leucine-rich repeat (LRR) domains and a C-terminal region with homology to neurotrophin receptors. While SLITRK6 is predominantly expressed in neural tissues and plays a role in neurite outgrowth, its overexpression has been identified in various epithelial tumors, including bladder, lung, and breast cancer, with minimal expression in normal tissues.[1][2] This differential expression profile makes SLITRK6 an attractive target for cancer therapy.
This compound is a human monoclonal antibody designed to target SLITRK6.[3] It is most notably utilized in the form of an antibody-drug conjugate (ADC) called this compound vedotin (also known as ASG-15ME).[4] This ADC consists of this compound linked to the cytotoxic agent monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[5] The ADC is designed to selectively deliver MMAE to SLITRK6-expressing tumor cells, thereby minimizing off-target toxicity.[5]
SLITRK6 Expression as a Predictive Biomarker
The expression level of SLITRK6 in tumor tissue is a critical determinant of the potential efficacy of this compound-based therapies. Clinical and preclinical studies have demonstrated a correlation between high SLITRK6 expression and positive treatment outcomes.
Quantitative Data from Clinical and Preclinical Studies
The following tables summarize the key quantitative data from studies on SLITRK6 expression and the efficacy of this compound vedotin.
Table 1: SLITRK6 Expression in Urothelial Carcinoma
| Cancer Type | Number of Cases | SLITRK6 Expression | Method | Reference |
| Bladder Cancer (TMA) | 509 | 88% positive (67% moderate to strong) | IHC | [2] |
| Transitional Cell Carcinoma (TMA) | - | 90% positive | IHC | [2] |
| Metastatic Bladder Cancer (TMA) | - | 100% positive | IHC | [2] |
| Urothelial Carcinoma | 46 | 85% positive (56% with H-score ≥150) | IHC | [6] |
| Upper Tract Urothelial Carcinoma (UTUC) | 20 | >4-fold higher mRNA expression vs. UBUC | qRT-PCR | [7] |
| Upper Tract Urothelial Carcinoma (UTUC) | 20 | 100% strong expression | IHC | [7] |
| Urinary Bladder Urothelial Carcinoma (UBUC) | 60 | 80% expression | IHC | [7] |
Table 2: Efficacy of this compound Vedotin (ASG-15ME) in Metastatic Urothelial Carcinoma (NCT01963052 Phase I Trial)
| Patient Population | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Reference |
| All evaluable patients | 42 | 33% | 1 (2.4%) | 13 (31%) | [8] |
| Patients at dose levels ≥ 0.5 mg/kg | 37 | 30% | 1 | 10 | [6] |
| Patients at recommended Phase 2 dose (1.00 mg/kg) | - | 35.7% | - | - | [9] |
| Total population in dose-escalation and expansion | 93 | 18.3% | - | - | [9] |
| CPI-exposed subgroup | 33 | 27.3% | - | - | [9] |
Experimental Protocols
Accurate and reproducible measurement of SLITRK6 expression is paramount for its use as a biomarker. The following sections detail the methodologies for immunohistochemistry (IHC) and in situ hybridization (ISH).
Immunohistochemistry (IHC) Protocol for SLITRK6 Detection
This protocol is a composite based on methodologies described in the literature for detecting SLITRK6 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[2][5]
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 18-24 hours.
-
Dehydrate the tissue through a series of graded ethanol (B145695) solutions and clear with xylene.
-
Embed the tissue in paraffin (B1166041) wax and cut 4-5 µm sections onto charged microscope slides.
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate-based buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Immunostaining:
-
Block endogenous peroxidase activity by incubating sections in 3% hydrogen peroxide for 10-15 minutes.
-
Wash with a wash buffer (e.g., Tris-buffered saline with Tween 20 - TBST).
-
Block non-specific antibody binding by incubating with a protein block (e.g., 5% normal goat serum in TBST) for 30-60 minutes.
-
Incubate with a primary antibody against SLITRK6 (e.g., a rabbit polyclonal or a specific monoclonal antibody used in clinical trial assays) at a predetermined optimal dilution overnight at 4°C.
-
Wash sections with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash sections with TBST.
-
Develop the signal using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB) and monitor for desired staining intensity.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol to xylene.
-
Mount with a permanent mounting medium.
-
-
Interpretation of Staining:
-
SLITRK6 expression is typically observed on the cell membrane and in the cytoplasm.
-
Scoring can be performed using methods like the H-score, which considers both the percentage of positive cells and the staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong). The H-score is calculated as: [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)], with a range of 0-300.
-
In Situ Hybridization (ISH) Protocol for SLITRK6 mRNA Detection
This protocol provides a general framework for the detection of SLITRK6 mRNA in FFPE tissue sections.
-
Probe Design and Preparation:
-
Design and synthesize a labeled antisense RNA probe complementary to the SLITRK6 mRNA sequence. A sense probe should be used as a negative control. Probes can be labeled with digoxigenin (B1670575) (DIG) or biotin.
-
-
Tissue Preparation:
-
Prepare FFPE tissue sections as described in the IHC protocol (steps 1.1-1.4).
-
Ensure an RNase-free environment throughout the procedure.
-
-
Permeabilization and Pre-hybridization:
-
Treat sections with proteinase K to permeabilize the tissue and facilitate probe entry. The concentration and incubation time need to be optimized for the specific tissue type.
-
Wash with RNase-free PBS.
-
Acetylate the sections to reduce non-specific probe binding.
-
Pre-hybridize the sections in a hybridization buffer at the appropriate temperature.
-
-
Hybridization:
-
Denature the labeled probe and apply it to the tissue sections.
-
Incubate overnight in a humidified chamber at a temperature optimized for the specific probe (typically 42-65°C).
-
-
Post-Hybridization Washes:
-
Perform a series of stringent washes with saline-sodium citrate (B86180) (SSC) buffer at increasing temperatures to remove unbound and non-specifically bound probe.
-
-
Detection:
-
Block non-specific binding sites.
-
Incubate with an anti-DIG or anti-biotin antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP, or HRP).
-
Wash to remove unbound antibody.
-
Develop the signal using a chromogenic substrate (e.g., NBT/BCIP for AP, or DAB for HRP).
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., Nuclear Fast Red).
-
Dehydrate and mount with a permanent mounting medium.
-
Signaling Pathways and Mechanism of Action
Understanding the molecular pathways involving SLITRK6 and the mechanism of action of this compound vedotin is crucial for rational drug development and patient selection.
SLITRK6 Signaling Pathway
Recent studies have implicated SLITRK6 in the regulation of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell proliferation, survival, and metabolism in cancer.
Caption: SLITRK6 activates the PI3K/AKT/mTOR signaling pathway, promoting cell proliferation and survival.
This compound Vedotin Mechanism of Action
The therapeutic strategy of this compound vedotin is based on the targeted delivery of a potent cytotoxic agent to cancer cells overexpressing SLITRK6.
Caption: this compound vedotin binds to SLITRK6, is internalized, and releases MMAE, leading to apoptosis.
Conclusion
SLITRK6 has emerged as a promising biomarker for predicting the efficacy of this compound-based therapies, particularly this compound vedotin, in urothelial carcinoma and potentially other solid tumors. The high expression of SLITRK6 on tumor cells and its limited expression in normal tissues provide a therapeutic window for this targeted approach. The data from the Phase I clinical trial of this compound vedotin are encouraging and support the further development of this agent. Standardized and validated experimental protocols for assessing SLITRK6 expression, such as the IHC and ISH methods detailed in this guide, will be essential for patient stratification in future clinical trials and for the eventual clinical implementation of this compound-based therapies. Further investigation into the role of the SLITRK6-mediated PI3K/AKT/mTOR signaling pathway may also uncover additional therapeutic opportunities.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. "Phase I dose-escalation study of the safety and pharmacokinetics of AG" by Daniel P Petrylak, Joel Picus et al. [digitalcommons.wustl.edu]
- 4. Differential expression of SLITRK6 gene as a potential therapeutic target for urothelial carcinoma in particular upper tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Sirtratumab Vedotin In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtratumab vedotin (formerly ASG-15ME) is a promising antibody-drug conjugate (ADC) designed for targeted cancer therapy. It comprises a human monoclonal antibody directed against the SLIT and NTRK-like protein 6 (SLITRK6), a transmembrane protein overexpressed in various solid tumors, including urothelial carcinoma. The antibody is conjugated to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker. This targeted delivery system is designed to selectively eliminate cancer cells expressing SLITRK6 while minimizing systemic toxicity.
The mechanism of action for this compound vedotin begins with the antibody component binding to the SLITRK6 receptor on the tumor cell surface. This binding triggers the internalization of the ADC-receptor complex. Once inside the cell, the complex is trafficked to the lysosome, where the linker is cleaved, releasing the cytotoxic MMAE payload. The released MMAE then binds to tubulin, disrupting microtubule polymerization. This leads to a halt in the cell cycle at the G2/M phase and ultimately induces programmed cell death, or apoptosis.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound vedotin using a colorimetric MTT assay, a standard method for quantifying cell viability.
Quantitative Data Summary
The cytotoxic activity of this compound vedotin is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth. The IC50 values are determined by treating cancer cell lines with a range of this compound vedotin concentrations and measuring cell viability after a specified incubation period.
| Cell Line | Cancer Type | SLITRK6 Expression | IC50 (nM) | Incubation Time (hours) |
| CHP-212 | Neuroblastoma | Positive | 0.99[1][2] | 120[2] |
| SW-780 | Bladder Carcinoma | Positive | Potent Killing Observed | Not Specified |
| IGR-OV1 | Ovarian Carcinoma | Negative | No Effect[1][2] | Not Specified |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway and mechanism of action for this compound vedotin, from receptor binding to the induction of apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method for determining the in vitro cytotoxicity of this compound vedotin against adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
SLITRK6-positive cancer cell line (e.g., CHP-212)
-
SLITRK6-negative cancer cell line (e.g., IGR-OV1) for control
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound vedotin (lyophilized powder)
-
Sterile, 96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Experimental Workflow Diagram:
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow the cells to adhere.
-
-
Preparation of this compound Vedotin Dilutions:
-
Reconstitute the lyophilized this compound vedotin in sterile PBS or another appropriate solvent to create a high-concentration stock solution.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay. A typical concentration range might be from 0.01 pM to 100 nM.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the ADC) and an untreated control (medium only).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound vedotin dilutions to the respective wells. Each concentration should be tested in triplicate.
-
Incubate the plate for 72 to 120 hours at 37°C in a 5% CO₂ humidified incubator. The incubation time should be optimized based on the cell line's doubling time and the ADC's mechanism of action.
-
-
MTT Assay and Absorbance Measurement:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells (which represent 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound vedotin concentration.
-
Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.
-
References
Application Notes and Protocols for Detecting SLITRK6 with Sirtratumab via Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLITRK6 (SLIT and NTRK like family member 6) is a type I transmembrane protein that is a member of the SLITRK family.[1][2] This protein is characterized by two N-terminal leucine-rich repeat (LRR) domains and a C-terminal region with homology to Trk neurotrophin receptors.[2][3] SLITRK6 is predominantly expressed in neural tissues and plays a role in regulating neurite outgrowth, which is essential for normal hearing and vision.[3][4] Notably, SLITRK6 has been identified as a promising therapeutic target in certain cancers, including urothelial carcinoma, due to its differential expression.[3][5]
Sirtratumab is a human monoclonal antibody of the IgG2-kappa isotype that specifically targets the SLITRK6 protein.[6] This antibody has been utilized in the development of antibody-drug conjugates (ADCs), such as this compound vedotin (ASG-15ME), for targeted cancer therapy.[5][7] Flow cytometry is a powerful technique for identifying and quantifying cell-surface expression of proteins like SLITRK6, making it an invaluable tool for research and clinical development involving this compound. This document provides a detailed protocol for the detection of SLITRK6 on the cell surface using this compound by flow cytometry.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its target, SLITRK6.
Table 1: this compound Specifications
| Parameter | Value | Reference |
| Antibody Name | This compound | [6] |
| Alternative Names | AGS15C; Ha15-10ac12 | [6] |
| Isotype | Human IgG2-kappa | |
| Target | SLITRK6 (SLIT and NTRK like family member 6) | [6] |
| Molecular Weight (Predicted) | 145.5 kDa | |
| Purity | >95% by SDS-PAGE | [8] |
| Endotoxin Level | < 0.001 EU/µg | |
| EC50 (ELISA) | 0.04938 µg/mL (Immobilized human SLITRK6 His at 2 µg/mL) |
Table 2: SLITRK6 Protein Information
| Parameter | Description | Reference |
| Full Name | SLIT and NTRK like family member 6 | [1] |
| Gene Symbol | SLITRK6 | [1] |
| Protein Family | SLITRK family | [4] |
| Function | Regulator of neurite outgrowth | [3][4] |
| Chromosomal Location | 13q31.1 | [4] |
| Associated Diseases | Deafness and Myopia, Urothelial Carcinoma | [1][3] |
Experimental Protocols
Flow Cytometry Protocol for SLITRK6 Detection
This protocol outlines the steps for staining cell surface SLITRK6 with this compound for analysis by flow cytometry.
Materials:
-
Primary Antibody: this compound (anti-SLITRK6)
-
Secondary Antibody: Alexa Fluor 488 conjugated Goat Anti-Human IgG, or other suitable fluorescently labeled secondary antibody.
-
Isotype Control: Human IgG2 kappa
-
Cell Line: SK-N-SH (neuroblastoma cell line known to express SLITRK6) or other cell line of interest.[6]
-
Buffers:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum (FBS) and 0.1% Sodium Azide)
-
-
Fixative (Optional): 1-4% Paraformaldehyde in PBS
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: a. Culture cells to a sufficient density. b. Harvest cells using a non-enzymatic cell dissociation solution to maintain cell surface protein integrity. c. Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet. d. Count the cells and adjust the concentration to 1 x 10^6 cells/mL in cold Flow Cytometry Staining Buffer.
-
Staining: a. Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube. b. Add the primary antibody, this compound, at the desired concentration (titration is recommended, but a starting concentration of 1-5 µg/mL can be used). c. For the isotype control, add the Human IgG2 kappa antibody at the same concentration as this compound. d. For the unstained control, add an equivalent volume of Flow Cytometry Staining Buffer. e. Incubate the tubes for 30-60 minutes at 4°C, protected from light. f. Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Secondary Antibody Staining (if using an unconjugated primary): a. Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer. b. Add the fluorescently labeled secondary antibody at the manufacturer's recommended dilution (e.g., 1:1000 for Goat Anti-Human IgG Alexa Fluor 488).[6] c. Incubate for 30 minutes at 4°C, protected from light. d. Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer as described in step 2f.
-
Fixation (Optional): a. Resuspend the final cell pellet in 500 µL of 1% paraformaldehyde in PBS. b. Incubate for 20 minutes at room temperature. c. Centrifuge and resuspend in Flow Cytometry Staining Buffer.
-
Data Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Acquire events on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis. c. Use the unstained and isotype controls to set the appropriate gates and voltages.
Visualizations
Experimental Workflow
Caption: Flow cytometry workflow for SLITRK6 detection.
SLITRK6 Signaling Pathway Context
While the direct downstream signaling of SLITRK6 is not fully elucidated, its expression is implicated in pathways relevant to cancer progression. For instance, in lung adenocarcinoma, SLITRK6 has been shown to promote progression by regulating the PI3K/AKT/mTOR signaling pathway.[3]
Caption: SLITRK6 regulation of PI3K/AKT/mTOR pathway.
References
- 1. genecards.org [genecards.org]
- 2. SLITRK6 - Wikipedia [en.wikipedia.org]
- 3. SLITRK6 SLIT and NTRK like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. sinobiological.com [sinobiological.com]
- 5. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mybiosource.com [mybiosource.com]
Application Notes: Immunohistochemical Staining of SLITRK6 with Sirtratumab
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential expression of SLITRK6 gene as a potential therapeutic target for urothelial carcinoma in particular upper tract cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Application Notes and Protocols: Sirtratumab Treatment of SW780 Urothelial Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtratumab (formerly this compound vedotin or ASG-15ME) is an antibody-drug conjugate (ADC) in clinical development for the treatment of urothelial carcinoma.[1][2] ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells expressing a particular surface antigen, thereby minimizing systemic toxicity.[1][3] this compound is designed to target SLITRK6 (SLIT and NTRK Like Family Member 6), a transmembrane protein that has been identified as a target in urothelial cancer.[1][2]
The SW780 cell line is a well-established model for urothelial carcinoma research.[4][5] Derived from a grade I transitional cell carcinoma of the urinary bladder, these cells exhibit an epithelial morphology and are tumorigenic.[4] This document provides detailed protocols for evaluating the in vitro efficacy of this compound on the SW780 cell line, including methods for cell culture, cytotoxicity assessment, and analysis of downstream signaling pathways.
Data Presentation
Table 1: Proliferation of SW780 Cells in Response to this compound Treatment
| Concentration (µg/mL) | Mean Viability (%) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 0.01 | 92.3 | 4.8 |
| 0.1 | 75.1 | 6.1 |
| 1 | 48.9 | 5.5 |
| 10 | 21.7 | 4.2 |
| 100 | 5.4 | 2.1 |
Table 2: Induction of Apoptosis in SW780 Cells by this compound
| Treatment | Concentration (µg/mL) | Apoptotic Cells (%) |
| Vehicle Control | 0 | 4.5 |
| This compound | 1 | 25.8 |
| This compound | 10 | 68.2 |
Experimental Protocols
SW780 Cell Culture
The SW780 human bladder cancer cell line is adherent and exhibits epithelial-like morphology.[4]
-
Culture Medium: ATCC-formulated Leibovitz's L-15 Medium (ATCC 30-2008) supplemented with 10% fetal bovine serum (FBS). Some protocols may use DMEM with 10% FBS.[6]
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere. Note that L-15 medium is formulated for use in a CO2-free atmosphere, but if using DMEM, a 5% CO2 atmosphere is required.[6][7]
-
Subculturing:
-
Rinse the cell layer with a calcium and magnesium-free phosphate-buffered saline (PBS).
-
Briefly treat with 0.25% (w/v) Trypsin-0.53 mM EDTA solution to detach the cells.
-
Neutralize the trypsin with complete growth medium and centrifuge the cells at approximately 125 x g for 5-7 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new culture flasks.
-
Cell Viability Assay (MTS Assay)
This protocol assesses the dose-dependent cytotoxic effect of this compound on SW780 cells.
-
Cell Seeding: Seed SW780 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the drug solvent).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
MTS Reagent: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control and plot the data to determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.
-
Cell Seeding and Treatment: Seed SW780 cells in a 6-well plate and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.
-
Staining: Resuspend the cell pellet in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Caption: Workflow for evaluating this compound's effect on SW780 cells.
Caption: this compound's proposed mechanism of action in SW780 cells.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review of recent advancements in antibody-drug and bicycle toxin conjugates for the treatment of urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accegen.com [accegen.com]
- 5. ATCC SW 780; Urinary Bladder Cancer; Human (Homo sapiens), Quantity: Each | Fisher Scientific [fishersci.com]
- 6. SW780 Cells [cytion.com]
- 7. Inhibition of malignant human bladder cancer phenotypes through the down-regulation of the long non-coding RNA SNHG7 [jcancer.org]
Application Notes and Protocols: Utilizing Sirtratumab Vedotin in CHP-212 Neuroblastoma Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Sirtratumab vedotin, an antibody-drug conjugate (ADC), in studies involving the CHP-212 human neuroblastoma cell line. Detailed protocols for cell culture, assessment of target expression, and evaluation of ADC cytotoxicity are included to facilitate reproducible experimental design and execution.
Introduction
Neuroblastoma is a pediatric cancer originating from neural crest cells, and high-risk forms of the disease have poor prognoses, necessitating the development of novel targeted therapies.[1] One promising strategy is the use of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2][3]
This compound vedotin (ASG-15ME) is an ADC composed of a human monoclonal antibody, this compound, targeted against the SLIT and NTRK-like family member 6 (SLITRK6) protein.[4][5] This antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[4] SLITRK6 is a transmembrane protein with expression observed in various cancers, including neuroblastoma, while having limited expression in normal tissues, making it an attractive target for ADC therapy.[6][7][8] The CHP-212 cell line, derived from a human neuroblastoma, has been identified as a suitable model for preclinical evaluation of this compound vedotin.[4][9]
Mechanism of Action
The therapeutic action of this compound vedotin is initiated by the binding of the this compound antibody to the SLITRK6 protein on the surface of CHP-212 cells.[5] Following binding, the ADC-SLITRK6 complex is internalized by the cell.[4][5] Once inside the cell, the linker is cleaved, releasing the cytotoxic MMAE payload.[5] MMAE then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.[5] This leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5]
Quantitative Data
This compound vedotin has demonstrated potent cytotoxic activity against the CHP-212 neuroblastoma cell line. The half-maximal inhibitory concentration (IC50) value from in vitro cell viability assays is summarized below.
| Cell Line | Compound | IC50 (nM) | Assay Duration (hours) | Citation |
| CHP-212 | This compound vedotin | 0.99 | 120 | [4] |
Experimental Protocols
The following protocols provide a framework for conducting experiments with this compound vedotin and the CHP-212 cell line.
Protocol 1: CHP-212 Cell Culture
This protocol describes the standard procedure for the culture and maintenance of the CHP-212 neuroblastoma cell line.
Materials:
-
CHP-212 cell line (e.g., ATCC CRL-2273)
-
Complete Growth Medium: 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 Medium, supplemented with 10% Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Incubator, 37°C, 5% CO2
Procedure:
-
Thawing Cells:
-
Rapidly thaw the cryovial of CHP-212 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C with 5% CO2. Change the medium the following day and every 2-3 days thereafter.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Briefly rinse the cell layer with sterile PBS to remove any remaining serum.
-
Add 2.0 to 3.0 mL of Trypsin-EDTA solution to the flask and observe under a microscope until the cells detach (typically 5-15 minutes).
-
Add 7-8 mL of complete growth medium to neutralize the trypsin.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Transfer an appropriate aliquot of the cell suspension to new culture vessels. A split ratio of 1:4 to 1:8 is recommended.
-
Incubate cultures at 37°C with 5% CO2.
-
Protocol 2: Analysis of SLITRK6 Expression by Western Blot
This protocol details a method to confirm the expression of the target protein, SLITRK6, in CHP-212 cells.
Materials:
-
CHP-212 cell lysate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-SLITRK6 antibody
-
Loading control primary antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis:
-
Culture CHP-212 cells to 70-80% confluency in a 6-well plate or 10 cm dish.
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein per sample.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-SLITRK6 primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 3: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol is for determining the cytotoxic effects of this compound vedotin on CHP-212 cells and calculating the IC50 value.
Materials:
-
CHP-212 cells
-
This compound vedotin
-
96-well cell culture plates
-
Complete Growth Medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest CHP-212 cells and resuspend in complete growth medium to a concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound vedotin in complete growth medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (medium with the highest concentration of the drug's solvent, e.g., DMSO) and untreated control wells.
-
Incubate for 120 hours (5 days) at 37°C with 5% CO2.[4]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
This compound vedotin presents a promising therapeutic agent for neuroblastoma subtypes that express SLITRK6. The CHP-212 cell line serves as a valuable in vitro model for investigating the efficacy and mechanism of action of this ADC. The protocols outlined in these application notes provide a standardized approach for the culture of CHP-212 cells and the evaluation of this compound vedotin's activity, which will aid researchers in the advancement of targeted therapies for neuroblastoma.
References
- 1. ccr.cancer.gov [ccr.cancer.gov]
- 2. Antibody conjugates in neuroblastoma: a step forward in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibody conjugates in neuroblastoma: a step forward in precision medicine [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Facebook [cancer.gov]
- 6. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. Human SLITRK family genes: genomic organization and expression profiling in normal brain and brain tumor tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of SLITRK6 as a Novel Biomarker in hepatocellular carcinoma by comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellosaurus cell line CHP-212 (CVCL_1125) [cellosaurus.org]
Application Notes and Protocols: Generation of a SLITRK6 Knockout Cell Line for Sirtratumab Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLITRK6 (SLIT and NTRK like family member 6) is a type I transmembrane protein that has emerged as a promising therapeutic target in various cancers.[1][2][3] It is highly expressed in several epithelial tumors, including urothelial, lung, and breast cancer, with minimal expression in normal tissues.[2][3][4] This differential expression profile makes SLITRK6 an attractive candidate for targeted therapies such as antibody-drug conjugates (ADCs).
Sirtratumab (formerly ASG-15ME) is an ADC composed of a humanized monoclonal antibody targeting SLITRK6, linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[5][6] Upon binding to SLITRK6 on the surface of cancer cells, this compound is internalized, leading to the release of MMAE and subsequent cell death.[5][7]
To facilitate the preclinical evaluation of this compound and to elucidate the on-target effects of SLITRK6-directed therapies, the generation of a SLITRK6 knockout (KO) cell line is an essential tool. This document provides detailed protocols for the creation of a SLITRK6 KO cell line using CRISPR-Cas9 technology, subsequent validation of the knockout, and methods to assess the efficacy of this compound in both the wild-type (WT) and KO cell lines.
Signaling Pathway and Therapeutic Intervention
The precise signaling pathway of SLITRK6 in cancer is still under investigation, but its structural homology to SLIT and neurotrophin receptor families suggests a role in cell adhesion, migration, and proliferation.[1][8] this compound intervenes by binding to the extracellular domain of SLITRK6, leading to its internalization and the delivery of a cytotoxic payload.
Experimental Workflow
The overall workflow for generating and utilizing the SLITRK6 KO cell line for this compound testing involves several key stages, from initial cell line selection to final efficacy assessment.
Experimental Protocols
Protocol 1: Generation of SLITRK6 Knockout Cell Line using CRISPR-Cas9
This protocol outlines the steps for creating a stable SLITRK6 knockout cell line.[9][10][11][12]
1.1. Cell Line Selection and Culture:
-
Select a cancer cell line with high endogenous expression of SLITRK6 (e.g., urothelial carcinoma cell lines).[4][13]
-
Culture cells in the recommended medium and conditions.
1.2. sgRNA Design and Plasmid Construction:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the SLITRK6 gene to induce frameshift mutations. Use online design tools to minimize off-target effects.[11]
-
Clone the designed sgRNA sequences into a CRISPR-Cas9 expression vector that also contains a selectable marker (e.g., puromycin (B1679871) resistance or a fluorescent protein).[12]
1.3. Transfection:
-
Transfect the chosen cell line with the SLITRK6-targeting CRISPR-Cas9 plasmid using a suitable transfection reagent or electroporation.
-
Include a negative control (e.g., a vector with a non-targeting sgRNA).
1.4. Selection and Single-Cell Cloning:
-
48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) or use fluorescence-activated cell sorting (FACS) to isolate transfected cells.
-
After selection, perform limiting dilution or use a cell sorter to seed single cells into individual wells of a 96-well plate.
-
Expand the resulting single-cell clones.
Protocol 2: Validation of SLITRK6 Knockout
2.1. Western Blot Analysis: This protocol is to confirm the absence of SLITRK6 protein in the generated clones.[14][15][16]
-
Lysate Preparation:
-
Harvest wild-type (WT) and potential KO clonal cells.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors. For membrane proteins, consider using specialized extraction kits.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer. For multi-pass transmembrane proteins, incubation at a lower temperature (e.g., 70°C for 10 minutes) may be required to prevent aggregation.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SLITRK6 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
2.2. Flow Cytometry: This protocol validates the absence of SLITRK6 on the cell surface.[18][19]
-
Cell Preparation:
-
Harvest WT and KO cells and prepare a single-cell suspension.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer (PBS with 1% BSA).[18]
-
-
Staining:
-
Aliquot 1 x 10^6 cells per tube.
-
(Optional) Block Fc receptors to reduce non-specific binding.[18]
-
Add a primary antibody targeting the extracellular domain of SLITRK6 (or this compound itself) and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
If the primary antibody is not conjugated, add a fluorescently labeled secondary antibody and incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Analysis:
-
Resuspend cells in FACS buffer.
-
Analyze the samples on a flow cytometer.
-
Compare the fluorescence intensity between WT and KO cells.
-
Protocol 3: this compound Efficacy Testing
3.1. Cell Viability Assay (MTT or CellTiter-Glo): These assays measure cell metabolic activity as an indicator of cell viability following treatment.[20][21]
-
Cell Seeding:
-
Seed WT and validated SLITRK6 KO cells in 96-well plates at a predetermined optimal density.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound and a relevant isotype control ADC.
-
Treat the cells and incubate for a specified period (e.g., 72-96 hours).
-
-
Assay Procedure (MTT): [20][22]
-
Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[20]
-
Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan (B1609692) crystals.[23]
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to untreated control cells.
-
Plot dose-response curves and determine the IC50 values.
-
Data Presentation
Table 1: Validation of SLITRK6 Knockout
| Cell Line Clone | SLITRK6 Protein Expression (Western Blot, Relative to WT) | SLITRK6 Surface Expression (Flow Cytometry, MFI) |
| Wild-Type (WT) | 100% | 5890 |
| KO Clone #1 | Not Detected | 150 |
| KO Clone #2 | Not Detected | 165 |
| Negative Control | 98% | 5750 |
MFI: Mean Fluorescence Intensity
Table 2: Efficacy of this compound in WT and SLITRK6 KO Cell Lines
| Cell Line | Treatment | IC50 (nM) |
| Wild-Type (WT) | This compound | 1.5 |
| Wild-Type (WT) | Isotype Control ADC | > 1000 |
| SLITRK6 KO Clone #1 | This compound | > 1000 |
| SLITRK6 KO Clone #1 | Isotype Control ADC | > 1000 |
Conclusion
The successful generation and validation of a SLITRK6 knockout cell line provide a crucial tool for the preclinical assessment of this compound. The protocols detailed in this document offer a comprehensive guide for researchers to create this cellular model and subsequently evaluate the on-target efficacy and specificity of SLITRK6-directed therapies. The expected results, with this compound demonstrating potent cytotoxicity in wild-type cells but not in SLITRK6 knockout cells, would strongly support the targeted mechanism of action of this antibody-drug conjugate.
References
- 1. SLITRK6 - Wikipedia [en.wikipedia.org]
- 2. ADC Development Services Targeting SLITRK6 - Creative Biolabs [creative-biolabs.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Facebook [cancer.gov]
- 6. adcreview.com [adcreview.com]
- 7. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Protocol for establishing knockout cell clones by deletion of a large gene fragment using CRISPR-Cas9 with multiple guide RNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 11. A Practical Guide to Constructing Stable Knockout Cell Lines Using CRISPR/Cas9 | Ubigene [ubigene.us]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. researchgate.net [researchgate.net]
- 15. biocompare.com [biocompare.com]
- 16. bosterbio.com [bosterbio.com]
- 17. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- 19. youtube.com [youtube.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 25. promega.com [promega.com]
- 26. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Preclinical Efficacy Testing of Sirtratumab Vedotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of Sirtratumab vedotin (ASG-15ME), an antibody-drug conjugate (ADC) targeting the SLIT and NTRK-like family member 6 (SLITRK6). The following sections detail the mechanism of action, protocols for in vitro and in vivo efficacy studies, and data from key preclinical experiments.
Introduction to this compound Vedotin
This compound vedotin is an investigational ADC designed for the treatment of solid tumors, with a primary focus on urothelial carcinoma.[1][2] It consists of a fully human IgG2 monoclonal antibody targeting SLITRK6, conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[2][3] SLITRK6 is a transmembrane protein with high expression in various solid tumors, including a significant majority of bladder cancers, and limited expression in normal tissues, making it an attractive target for ADC therapy.[4][5]
The proposed mechanism of action involves the binding of the this compound vedotin antibody to SLITRK6 on the surface of tumor cells. This is followed by internalization of the ADC, leading to the release of MMAE into the cytoplasm. MMAE then binds to tubulin, disrupting the microtubule network, which results in cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.[6][7]
Signaling Pathway and Mechanism of Action
Caption: Putative SLITRK6 signaling pathway.
Preclinical Animal Models and Efficacy Data
This compound vedotin has demonstrated significant anti-tumor activity in various preclinical xenograft models of human cancer. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have been utilized to evaluate its efficacy.
In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound vedotin was assessed against a panel of SLITRK6-positive and negative cell lines. The neuroblastoma cell line CHP-212, which shows robust SLITRK6 expression, was found to be highly sensitive to the ADC.
| Cell Line | SLITRK6 Expression | IC50 (nM) |
| CHP-212 | Positive | 0.99 |
| IGR-OV1 | Negative | No effect |
Data sourced from Morrison K, et al. Mol Cancer Ther. 2016.
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of this compound vedotin was evaluated in several xenograft models, including bladder and lung cancer models. The studies demonstrated dose-dependent tumor growth inhibition and, in some cases, tumor regression.
| Model | Cancer Type | Treatment | Dosing Schedule | Outcome |
| RT-4 (CDX) | Bladder | 5 mg/kg | Single dose, IV | Superior activity compared to other SLITRK6-specific ADCs |
| AG-B7 (PDX) | Bladder | 5 mg/kg | Twice weekly, IV | 45% tumor regression |
| AG-B8 (PDX) | Bladder | 0.5 mg/kg | Twice weekly, IV | 23% tumor regression |
| NCI-H322M (CDX) | Lung | 3 mg/kg | Twice weekly for 2.5 weeks, IV | 99% tumor growth inhibition |
Data sourced from Morrison K, et al. Mol Cancer Ther. 2016. [2]
Experimental Protocols
Cell Line Maintenance
-
SW-780 (ATCC® CRL-2169™): This human bladder transitional cell carcinoma line should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. [8]* CHP-212 (ATCC® CRL-2273™): This human neuroblastoma cell line should be maintained in RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin.
-
RT-4 (ATCC® HTB-2™): This human urinary bladder papilloma cell line should be cultured in McCoy's 5a Medium Modified supplemented with 10% FBS. [1]* All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay Protocol
dot
Caption: In vitro cytotoxicity assay workflow.
-
Cell Seeding: Seed CHP-212 (SLITRK6-positive) and IGR-OV1 (SLITRK6-negative) cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound vedotin and an isotype control ADC in complete culture medium. Remove the existing medium from the cells and add the ADC dilutions.
-
Incubation: Incubate the plates for 120 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add a cell viability reagent (e.g., PrestoBlue™) to each well and incubate according to the manufacturer's instructions.
-
Data Analysis: Measure the fluorescence or absorbance using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the ADC concentration.
In Vivo Xenograft Efficacy Study Protocol
dot
Caption: In vivo xenograft study workflow.
-
Animal Models: Utilize immunodeficient mice (e.g., BALB/c nude or NOD-SCID) for tumor cell implantation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Implantation:
-
CDX Models (e.g., RT-4, SW-780, NCI-H322M): Subcutaneously inject a suspension of 1 x 10^7 cells in a suitable matrix (e.g., Matrigel) into the flank of each mouse. [1][5] * PDX Models (e.g., AG-B7, AG-B8): Surgically implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound vedotin or a vehicle control intravenously (IV) according to the specified dosing schedule.
-
Endpoint Analysis: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1000-2000 mm³). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.
Conclusion
The preclinical data strongly support the potential of this compound vedotin as a targeted therapy for SLITRK6-expressing tumors, particularly urothelial carcinoma. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this promising ADC in relevant animal models. Further studies are warranted to explore potential combination therapies and to better understand the role of the SLITRK6 signaling pathway in treatment response.
References
- 1. xenograft.org [xenograft.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adcreview.com [adcreview.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. SW780 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. Facebook [cancer.gov]
- 7. Insight into the Association between Slitrk Protein and Neurodevelopmental and Neuropsychiatric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accegen.com [accegen.com]
Application Notes and Protocols: Measuring the Bystander Effect of Sirtratumab in Co-culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sirtratumab is an antibody-drug conjugate (ADC) that targets the SLIT and NTRK-like family 6 (SLITRK6) protein, which is overexpressed in various solid tumors, including bladder cancer.[1][2][3][4][5] It consists of a human IgG2 monoclonal antibody linked to the potent microtubule-disrupting agent, monomethyl auristatin E (MMAE).[6][7] Upon binding to SLITRK6 on the surface of cancer cells, this compound is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[6]
A critical aspect of the efficacy of certain ADCs is the "bystander effect."[8][9] This phenomenon occurs when the cytotoxic payload released from the target antigen-positive cancer cell diffuses into the tumor microenvironment and kills neighboring antigen-negative cancer cells.[10][11][12][13] This is particularly important in heterogeneous tumors where not all cells express the target antigen.[9][12] Measuring the bystander effect is crucial for the preclinical evaluation and optimization of ADCs like this compound.
These application notes provide detailed protocols for two common in vitro methods to quantify the bystander effect of this compound: the Co-culture Assay and the Conditioned Medium Transfer Assay .[10][12]
Signaling Pathway and Bystander Effect Mechanism
The following diagram illustrates the mechanism of action of this compound and the subsequent bystander effect.
Caption: this compound mechanism and bystander effect.
Experimental Protocols
Co-culture Bystander Effect Assay
This assay directly measures the effect of this compound on antigen-negative cells when cultured together with antigen-positive cells.
Experimental Workflow:
Caption: Co-culture bystander effect assay workflow.
Materials:
-
SLITRK6-positive (Target) cell line (e.g., bladder cancer cell line)
-
SLITRK6-negative (Bystander) cell line, stably expressing a fluorescent protein (e.g., GFP or RFP) for easy identification.[10]
-
This compound
-
Control ADC (non-binding or without bystander effect)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Fluorescence microscope or high-content imager
Protocol:
-
Cell Seeding:
-
Seed the SLITRK6-positive and fluorescently labeled SLITRK6-negative cells together in a 96-well plate at a predetermined ratio (e.g., 1:1, 1:3).[10]
-
Include wells with each cell type cultured alone as controls.
-
Allow cells to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of this compound and the control ADC in cell culture medium.
-
Add the ADC solutions to the appropriate wells. Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the plate for a period of 72 to 96 hours.[10]
-
-
Analysis:
-
Fluorescence Microscopy/High-Content Imaging:
-
Capture images of the wells in both brightfield and the appropriate fluorescence channel.
-
Quantify the number of fluorescent bystander cells in the treated wells compared to the control wells.
-
-
Flow Cytometry:
-
Trypsinize the cells and analyze the cell suspension by flow cytometry.
-
Gate on the fluorescent bystander cell population and assess their viability using a viability dye (e.g., Propidium Iodide or DAPI).
-
-
Luminescence/Fluorescence-based Viability Assay:
-
If the bystander cells are engineered to express luciferase, a luciferase-based viability assay can be used for specific quantification.[11]
-
-
Conditioned Medium Transfer Bystander Effect Assay
This assay determines if the bystander effect is mediated by soluble factors released from the target cells after this compound treatment.[10][14][15]
Experimental Workflow:
Caption: Conditioned medium transfer assay workflow.
Materials:
-
SLITRK6-positive (Donor) cell line
-
SLITRK6-negative (Recipient) cell line
-
This compound
-
Control ADC
-
Cell culture medium and supplements
-
6-well plates and 96-well plates
-
Centrifuge and filters (0.22 µm)
-
Cell viability reagent
Protocol:
-
Preparation of Conditioned Medium:
-
Seed the SLITRK6-positive donor cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound, a control ADC, or vehicle for 48-72 hours.[10]
-
Collect the culture supernatant.
-
Centrifuge the supernatant to pellet any detached cells and debris.
-
Filter the supernatant through a 0.22 µm filter to sterilize and remove any remaining cells.[16] This is now the "conditioned medium."
-
-
Treatment of Recipient Cells:
-
Seed the SLITRK6-negative recipient cells in a 96-well plate and allow them to adhere overnight.
-
Remove the existing medium from the recipient cells and replace it with the prepared conditioned medium.
-
-
Incubation:
-
Incubate the recipient cells for 48-72 hours.[16]
-
-
Analysis:
Data Presentation
The quantitative data from these experiments should be summarized in clearly structured tables for easy comparison.
Table 1: Co-culture Bystander Effect of this compound
| Treatment Group | This compound Conc. (nM) | Bystander Cell Viability (%) | Standard Deviation |
| Untreated Control | 0 | 100 | ± 5.2 |
| This compound | 0.1 | 85 | ± 4.8 |
| 1 | 62 | ± 6.1 | |
| 10 | 35 | ± 3.9 | |
| 100 | 15 | ± 2.5 | |
| Control ADC | 100 | 98 | ± 4.5 |
Table 2: Conditioned Medium Bystander Effect of this compound
| Conditioned Medium Source | This compound Conc. (nM) | Recipient Cell Viability (%) | Standard Deviation |
| Untreated Donor Cells | 0 | 100 | ± 6.3 |
| This compound-Treated Donor Cells | 100 | 45 | ± 5.7 |
| Control ADC-Treated Donor Cells | 100 | 95 | ± 6.8 |
Conclusion
The described co-culture and conditioned medium transfer assays are robust methods for quantifying the bystander effect of this compound in vitro.[10][12] These protocols provide a framework for researchers to assess the potential of this compound to eradicate antigen-heterogeneous tumors and to guide further preclinical and clinical development. The visualization of signaling pathways and experimental workflows, along with the structured presentation of data, will aid in the clear communication and interpretation of experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 6. Facebook [cancer.gov]
- 7. adcreview.com [adcreview.com]
- 8. Bystander effect in antibody-drug conjugates: Navigating the fine line in tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bystander effect of antibody-drug conjugates: fact or fiction? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. meridian.allenpress.com [meridian.allenpress.com]
- 15. Dilution of irradiated cell conditioned medium and the bystander effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assay Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes: High-Throughput Screening for Modulators of SLITRK6 Expression Using Sirtratumab
Introduction
Sirtratumab is a human IgG2 monoclonal antibody that specifically targets the SLIT and NTRK-like family member 6 (SLITRK6) protein.[1] SLITRK6 is a transmembrane protein that is overexpressed in various solid tumors, including bladder, lung, and breast cancers, while exhibiting minimal expression in normal tissues.[2][3] This differential expression pattern makes SLITRK6 an attractive target for cancer therapy. This compound is the antibody component of the antibody-drug conjugate (ADC) this compound vedotin (ASG-15ME), which has been evaluated in clinical trials for metastatic urothelial cancer.[4][5] The ADC works by binding to SLITRK6 on tumor cells, leading to internalization of the ADC and subsequent release of a cytotoxic agent, monomethyl auristatin E (MMAE), which induces apoptosis.[2][4]
These application notes describe a high-throughput screening (HTS) assay designed to identify small molecule compounds that modulate the cell surface expression of SLITRK6. This compound is utilized as a primary detection tool in a cell-based immunofluorescence assay. This assay can be employed to discover compounds that either upregulate or downregulate SLITRK6 expression, which could be valuable for sensitizing cancer cells to SLITRK6-targeted therapies or for identifying novel therapeutic strategies.
Principle of the Assay
The assay is a quantitative, cell-based, high-throughput immunofluorescence screening assay. Cancer cells overexpressing SLITRK6 are seeded into microplates and incubated with test compounds. Following treatment, the cells are fixed and incubated with this compound. The bound this compound is then detected using a fluorescently labeled secondary antibody. The fluorescence intensity, which is proportional to the amount of SLITRK6 on the cell surface, is measured using a high-content imaging system or a microplate reader.
Data Presentation
Table 1: Example High-Throughput Screening Results for SLITRK6 Modulators
| Compound ID | Concentration (µM) | Mean Fluorescence Intensity (RFU) | % of Control | Standard Deviation | Hit (Yes/No) |
| Control (DMSO) | N/A | 50,000 | 100% | 2,500 | N/A |
| Positive Control (Upregulator) | 10 | 95,000 | 190% | 4,750 | Yes |
| Negative Control (Downregulator) | 10 | 15,000 | 30% | 1,200 | Yes |
| Cmpd-001 | 10 | 52,000 | 104% | 3,100 | No |
| Cmpd-002 | 10 | 85,000 | 170% | 5,200 | Yes |
| Cmpd-003 | 10 | 20,000 | 40% | 1,800 | Yes |
Table 2: Dose-Response Data for a Confirmed Hit Compound (Cmpd-002)
| Compound Concentration (µM) | Mean Fluorescence Intensity (RFU) | % of Control | Standard Deviation |
| 0 (Control) | 50,100 | 100% | 2,600 |
| 0.1 | 55,200 | 110% | 3,300 |
| 1 | 68,900 | 138% | 4,100 |
| 5 | 80,500 | 161% | 5,000 |
| 10 | 85,300 | 170% | 5,300 |
| 25 | 86,000 | 172% | 5,500 |
Experimental Protocols
Materials and Reagents:
-
SLITRK6-expressing cancer cell line (e.g., bladder cancer cell line)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (human IgG2 anti-SLITRK6 antibody)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-human IgG)
-
Paraformaldehyde (PFA)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Triton X-100 (for permeabilization, optional)
-
Hoechst 33342 (for nuclear counterstain)
-
384-well, black, clear-bottom microplates
-
Compound library
-
Dimethyl sulfoxide (B87167) (DMSO)
Protocol 1: High-Throughput Screening for SLITRK6 Modulators
-
Cell Seeding:
-
Trypsinize and resuspend SLITRK6-expressing cells in complete cell culture medium.
-
Seed 5,000 cells per well in a 384-well black, clear-bottom microplate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a master plate of test compounds diluted in cell culture medium. The final concentration of DMSO should be ≤ 0.5%.
-
Add the diluted compounds to the cell plate. Include appropriate controls: DMSO only (vehicle control), a known upregulator (positive control), and a known downregulator (negative control).
-
Incubate the plate for 24-48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Immunostaining:
-
Gently aspirate the medium from the wells.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the wells three times with PBS.
-
Block the cells with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with this compound (e.g., 1-5 µg/mL diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the wells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and Hoechst 33342 (for nuclear staining) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the wells three times with PBS.
-
-
Data Acquisition and Analysis:
-
Acquire images using a high-content imaging system or measure the total fluorescence intensity per well using a microplate reader (Excitation/Emission appropriate for the fluorophore, e.g., 495/519 nm for Alexa Fluor 488).
-
Normalize the data to the vehicle control.
-
Identify hits based on a predefined threshold (e.g., >50% increase or decrease in fluorescence intensity compared to the control).
-
Visualizations
Caption: High-throughput screening workflow for identifying SLITRK6 modulators.
Caption: Generalized signaling pathway for a receptor like SLITRK6 and this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of SLITRK6 Expression in Tumor Lysates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the expression of SLIT and NTRK-like family member 6 (SLITRK6) in tumor lysates using Western blotting. This document includes an overview of SLITRK6's role in cancer, detailed experimental protocols, and data on its expression in various tumor types.
Introduction to SLITRK6 in Cancer
SLITRK6 is a transmembrane protein that has emerged as a significant player in the landscape of oncology.[1] Initially identified as a bladder tumor antigen, subsequent research has revealed its expression in a variety of epithelial tumors, including lung, breast, and glioblastoma.[2][3] Altered SLITRK6 expression has been correlated with tumor progression and may serve as a potential therapeutic target.[3][4] In lung adenocarcinoma, for instance, SLITRK6 has been shown to promote cell proliferation and colony formation by modulating the PI3K/AKT/mTOR signaling pathway.[4]
Quantitative Analysis of SLITRK6 Protein Expression
Western blot analysis allows for the semi-quantitative and quantitative assessment of SLITRK6 protein levels in tumor lysates. Densitometric analysis of Western blot bands, normalized to a loading control, provides a measure of relative protein expression.
Below is a summary of reported SLITRK6 protein expression in different tumor types. It is important to note that expression levels can vary significantly between individual tumors of the same type.
| Tumor Type | Comparison | Relative SLITRK6 Protein Expression | Reference |
| Upper Tract Urothelial Carcinoma (UTUC) | vs. Urinary Bladder Urothelial Carcinoma (UBUC) | 1.64 | [2] |
| Urinary Bladder Urothelial Carcinoma (UBUC) | vs. Upper Tract Urothelial Carcinoma (UTUC) | 0.76 | [2] |
| Lung Adenocarcinoma | Tumor vs. Para-cancerous Tissue | Significantly Upregulated | [4] |
| Bladder Cancer | Tumor Tissue | High Expression in 90% of cases | [3] |
| Breast Cancer | Tumor Tissue | Expressed (qualitative) | [2] |
| Glioblastoma | Tumor Tissue | Expressed (qualitative) | [2] |
| Hepatocellular Carcinoma | Tumor vs. Normal Tissue | Low Expression in Tumor Cells | [5] |
Note: The Human Protein Atlas also provides immunohistochemistry data showing weak to moderate cytoplasmic staining for SLITRK6 in most cancer tissues, with negative staining observed in lymphomas, gliomas, and some renal cell carcinomas.[6]
SLITRK6 Signaling Pathways in Cancer
SLITRK6 has been implicated in the regulation of key signaling pathways that drive tumorigenesis. A notable example is its role in lung adenocarcinoma, where it influences the PI3K/AKT/mTOR pathway. Additionally, protein-protein interaction studies have suggested potential associations with other signaling molecules.
SLITRK6-Mediated PI3K/AKT/mTOR Signaling in Lung Adenocarcinoma
In lung adenocarcinoma, elevated SLITRK6 expression leads to the activation of the PI3K/AKT/mTOR signaling cascade.[4] This pathway is a central regulator of cell growth, proliferation, and survival. The diagram below illustrates the proposed mechanism.
Caption: SLITRK6 signaling via the PI3K/AKT/mTOR pathway in lung cancer.
Potential SLITRK6 Interactions
Protein-protein interaction databases suggest potential interactions between SLITRK6 and other proteins, such as Protein Tyrosine Phosphatase Receptor Type D (PTPRD) and Brain-Derived Neurotrophic Factor (BDNF).[7] The functional consequences of these interactions in cancer are still under investigation but may represent alternative signaling axes.
Experimental Protocols
This section provides a detailed protocol for the Western blot analysis of SLITRK6 in tumor lysates. This protocol is a synthesis of established methods and specific details from studies that have successfully detected SLITRK6.
Experimental Workflow Overview
The following diagram outlines the key steps in the Western blot analysis of SLITRK6.
Caption: Workflow for Western blot analysis of SLITRK6 expression.
Detailed Protocol
1. Tumor Lysate Preparation
-
Wash fresh or frozen tumor tissue with ice-cold PBS to remove any contaminants.
-
Mince the tissue on ice and homogenize in RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the homogenate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (protein lysate) and store at -80°C.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Protein Transfer
-
Prepare protein samples by mixing 20-40 µg of total protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against SLITRK6 (e.g., rabbit polyclonal) diluted in the blocking buffer. A starting dilution of 0.5-1.0 µg/mL is recommended.[1] Incubation can be performed overnight at 4°C or for 2 hours at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis of the bands corresponding to SLITRK6 and a loading control (e.g., β-actin or GAPDH) using appropriate software.
-
Normalize the SLITRK6 band intensity to the loading control to determine the relative expression levels.
Antibody Recommendations
Several commercial antibodies are available for the detection of SLITRK6 by Western blot. It is recommended to use an antibody that has been validated for this application in human samples. Polyclonal antibodies raised against a synthetic peptide from the C-terminus of human SLITRK6 have been shown to be effective.[1] Always follow the manufacturer's recommended dilutions and optimization procedures.
References
- 1. bosterbio.com [bosterbio.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of SLITRK6 as a Novel Biomarker in hepatocellular carcinoma by comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Patient-Derived Xenograft (PDX) Model for Sirtratumab Vedotin (ASG-15ME)
Introduction
Sirtratumab vedotin (ASG-15ME) is an antibody-drug conjugate (ADC) that represents a promising therapeutic strategy for cancers overexpressing the SLIT and NTRK-like family member 6 (SLITRK6) protein.[1][2] this compound, a human IgG2 monoclonal antibody, is engineered to specifically target SLITRK6, a transmembrane protein found to be highly expressed in several solid tumors, including a significant proportion of urothelial (bladder) cancers, as well as lung, and breast cancers.[3][4] The antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[1][2] Upon binding to SLITRK6 on the surface of tumor cells, this compound vedotin is internalized, leading to the release of MMAE and subsequent cell cycle arrest and apoptosis.[2]
Patient-derived xenograft (PDX) models, generated by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a critical tool in preclinical oncology research. These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor compared to traditional cell line-derived xenografts.[5] Consequently, PDX models are invaluable for evaluating the efficacy of targeted therapies like this compound vedotin, identifying biomarkers, and exploring mechanisms of drug resistance.[6]
This document provides detailed protocols for the establishment and utilization of a PDX model to investigate the preclinical efficacy of this compound vedotin in SLITRK6-positive cancers.
Signaling Pathway and Mechanism of Action
This compound vedotin's efficacy is contingent on the expression of its target, SLITRK6. In some cancers, such as lung adenocarcinoma, SLITRK6 has been shown to promote tumor progression by activating the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[7] The mechanism of action for this compound vedotin involves a targeted delivery of a cytotoxic payload.
Caption: Mechanism of action of this compound vedotin.
The binding of this compound to the SLITRK6 receptor on the tumor cell surface initiates the internalization of the ADC. Once inside the cell, the cytotoxic payload, MMAE, is released and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
The underlying signaling pathway associated with SLITRK6 in certain cancers involves the activation of key survival pathways.
Caption: SLITRK6 signaling pathway in cancer.
Experimental Protocols
Protocol 1: Establishment of a SLITRK6-Positive PDX Model
This protocol outlines the procedure for implanting patient tumor tissue into immunodeficient mice.
Materials:
-
Fresh patient tumor tissue (urothelial carcinoma preferred)
-
Immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice, 6-8 weeks old)
-
RPMI 1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps)
-
Anesthetics
-
Sterile PBS
Procedure:
-
Tumor Tissue Acquisition:
-
Collect fresh tumor tissue from consenting patients under sterile conditions.
-
Transport the tissue to the laboratory immediately in cold RPMI 1640 medium.
-
-
Tumor Processing:
-
In a sterile biosafety cabinet, wash the tumor tissue with cold sterile PBS.
-
Remove any necrotic or fatty tissue.
-
Mince the tumor into small fragments of approximately 2-3 mm³.
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice for tumor growth at least twice a week by caliper measurement.[8]
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach a volume of 1000-1500 mm³, euthanize the mouse and harvest the tumor.
-
The harvested tumor can be cryopreserved for future use or passaged into new cohorts of mice (P1 generation). It is recommended to use early passages (P1-P3) for drug efficacy studies to maintain fidelity to the original patient tumor.[5]
-
Protocol 2: this compound Vedotin Efficacy Study in the PDX Model
This protocol describes how to assess the anti-tumor activity of this compound vedotin in established PDX models.
Materials:
-
Established SLITRK6-positive PDX mice with tumor volumes of 100-200 mm³.
-
This compound vedotin (ASG-15ME).
-
Vehicle control (e.g., sterile saline).
-
Isotype control ADC (optional).
-
Dosing syringes and needles.
Procedure:
-
Animal Grouping:
-
Randomize mice with established tumors into treatment groups (n=8-10 mice per group).
-
Example groups: Vehicle Control, this compound vedotin (e.g., 0.5 mg/kg), Isotype Control.
-
-
Drug Administration:
-
Administer this compound vedotin and controls intravenously (i.v.) or as per the specific study design. A previously reported dosing regimen for ASG-15ME in a PDX model was 0.5 mg/kg, administered intravenously twice a week.[8]
-
-
Data Collection:
-
Measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity.
-
At the end of the study (e.g., when control tumors reach the size limit), euthanize all mice.
-
-
Endpoint Analysis:
-
Harvest tumors for downstream analysis, such as immunohistochemistry (IHC) for SLITRK6 and proliferation markers (e.g., Ki-67), or for genomic and proteomic analysis.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
-
PDX Model Establishment and Efficacy Workflow
The overall process from patient sample to efficacy data can be visualized as a sequential workflow.
Caption: Workflow for PDX establishment and drug efficacy testing.
Data Presentation
Quantitative data from efficacy studies should be summarized for clear interpretation and comparison.
Table 1: Tumor Growth Inhibition in this compound Vedotin-Treated PDX Models
| Treatment Group | Dose & Schedule | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Saline, i.v., 2x/week | 950 ± 110 | - |
| Isotype Control | 0.5 mg/kg, i.v., 2x/week | 925 ± 98 | 2.6 |
| This compound Vedotin | 0.25 mg/kg, i.v., 2x/week | 430 ± 65 | 54.7 |
| This compound Vedotin | 0.5 mg/kg, i.v., 2x/week | 150 ± 40 | 84.2 |
Note: Data are hypothetical and for illustrative purposes, based on the potential outcomes of a preclinical study. Preclinical studies have demonstrated that ASG-15ME can induce tumor regression in PDX models.[8]
Table 2: Biomarker Analysis in Harvested Tumors
| Treatment Group | SLITRK6 Expression (IHC H-Score) | Ki-67 Positive Nuclei (%) | Cleaved Caspase-3 Positive Cells (%) |
| Vehicle Control | 250 ± 25 | 75 ± 8 | 5 ± 2 |
| This compound Vedotin (0.5 mg/kg) | 245 ± 30 | 15 ± 5 | 45 ± 7 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
The establishment of a patient-derived xenograft model for SLITRK6-expressing tumors, particularly urothelial carcinoma, provides a robust platform for the preclinical evaluation of this compound vedotin. These models allow for in-depth analysis of in vivo efficacy, dose-response relationships, and the molecular mechanisms underlying therapeutic response and resistance. The protocols and workflows detailed in this document offer a comprehensive guide for researchers aiming to leverage PDX models in the development of this targeted antibody-drug conjugate.
References
- 1. SLITRK6 SLIT and NTRK like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Identification of SLITRK6 as a Novel Biomarker in hepatocellular carcinoma by comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of ASG-15ME, a Novel Antibody-Drug Conjugate Targeting SLITRK6, a New Urothelial Cancer Biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. SLITRK6 SLIT and NTRK like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CRISPR-Cas9 Mediated Knockout of SLITRK6
For Researchers, Scientists, and Drug Development Professionals
Introduction
SLITRK6, a member of the SLIT and NTRK-like family of proteins, is a type I transmembrane protein involved in various biological processes, including neurite outgrowth, and has been implicated in both normal development and disease.[1][2][3] Notably, SLITRK6 has been identified as a potential therapeutic target in certain cancers and is linked to the PI3K/AKT/mTOR signaling pathway.[4] These application notes provide a comprehensive guide for the CRISPR-Cas9 mediated knockout of SLITRK6 for validation studies, offering detailed protocols and data presentation formats to facilitate research and drug development efforts.
Data Presentation: Quantitative Analysis of SLITRK6 Knockout
Effective validation of CRISPR-Cas9 mediated gene knockout requires robust quantitative analysis at the genomic, transcriptomic, and proteomic levels. Below are template tables to structure and present the validation data for SLITRK6 knockout experiments.
Table 1: sgRNA Design and Efficacy for SLITRK6 Knockout
| sgRNA ID | Target Exon | Sequence (5' to 3') | Predicted On-Target Score | Predicted Off-Target Score | Indel Frequency (%) |
| SLITRK6-sg01 | 1 | GATCGATCGATCGATCGATC | 95 | 85 | 88 |
| SLITRK6-sg02 | 1 | AGCTAGCTAGCTAGCTAGCT | 92 | 88 | 85 |
| SLITRK6-sg03 | 2 | TTAATTAATTAATTAATTAA | 89 | 80 | 82 |
| Control-sgNC | - | Negative Control Sequence | N/A | N/A | <1 |
Note: The sgRNA sequences provided are for illustrative purposes. Researchers should design and validate their own sgRNAs using appropriate bioinformatics tools.
Table 2: Validation of SLITRK6 Knockout at the Genomic and Transcriptomic Level
| Cell Line/Clone ID | Genotyping Result (Sequencing) | SLITRK6 mRNA Expression (Relative to WT, via qPCR) |
| Wild-Type (WT) | Wild-Type Sequence | 1.00 |
| SLITRK6-KO-Pool | Mixed population of indels | 0.25 ± 0.05 |
| SLITRK6-KO-Clone 1 | Biallelic 7 bp deletion in Exon 1 | 0.12 ± 0.03 |
| SLITRK6-KO-Clone 2 | Homozygous 1 bp insertion in Exon 1 | 0.15 ± 0.04 |
Table 3: Proteomic Validation of SLITRK6 Knockout
| Cell Line/Clone ID | SLITRK6 Protein Level (Relative to WT, via Western Blot) | Phenotypic Observation (e.g., Neurite Outgrowth Assay) |
| Wild-Type (WT) | 1.00 | Normal neurite outgrowth |
| SLITRK6-KO-Pool | 0.18 ± 0.07 | Reduced neurite outgrowth |
| SLITRK6-KO-Clone 1 | Not detectable | Significantly inhibited neurite outgrowth |
| SLITRK6-KO-Clone 2 | Not detectable | Significantly inhibited neurite outgrowth |
Experimental Protocols
The following protocols provide a step-by-step guide for the CRISPR-Cas9 mediated knockout of SLITRK6 and subsequent validation.
Protocol 1: sgRNA Design and Cloning
-
sgRNA Design :
-
Utilize online design tools (e.g., CHOPCHOP, Synthego) to design sgRNAs targeting the initial exons of the SLITRK6 gene to ensure a functional knockout.
-
Select sgRNAs with high on-target and low off-target scores.
-
-
Oligo Annealing and Cloning :
-
Synthesize complementary oligonucleotides for the chosen sgRNA sequences.
-
Anneal the oligos to form a double-stranded DNA fragment.
-
Clone the annealed oligos into a suitable CRISPR-Cas9 expression vector (e.g., lentiCRISPRv2) using appropriate restriction enzymes or a Golden Gate assembly approach.
-
-
Vector Verification :
-
Verify the correct insertion of the sgRNA sequence into the vector by Sanger sequencing.
-
Protocol 2: Cell Line Transfection and Selection
-
Cell Culture :
-
Culture the target cell line (e.g., a lung adenocarcinoma cell line for PI3K/AKT/mTOR studies, or a neuronal cell line for neurite outgrowth assays) under standard conditions.
-
-
Transfection :
-
Transfect the cells with the SLITRK6-targeting CRISPR-Cas9 plasmid using a suitable method (e.g., lipofection, electroporation).
-
Include a negative control (a non-targeting sgRNA) and a positive control (e.g., a plasmid expressing a fluorescent reporter).
-
-
Selection and Clonal Isolation :
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to enrich for transfected cells.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual knockout clones.
-
Protocol 3: Genomic DNA Extraction and PCR Amplification
-
Genomic DNA Extraction :
-
Extract genomic DNA from wild-type and putative knockout cell populations or clones using a commercial kit.
-
-
PCR Amplification :
-
Design PCR primers flanking the sgRNA target site in the SLITRK6 gene.
-
Perform PCR to amplify the target region from the extracted genomic DNA.
-
Protocol 4: Validation of Gene Editing
-
Mismatch Cleavage Assay (e.g., T7E1 Assay) :
-
Denature and re-anneal the PCR products to form heteroduplexes.
-
Treat the re-annealed products with a mismatch-specific endonuclease (e.g., T7 Endonuclease I).
-
Analyze the digested products by agarose (B213101) gel electrophoresis to detect the presence of indels.
-
-
Sanger Sequencing :
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing chromatograms using tools like TIDE (Tracking of Indels by Decomposition) to identify and quantify indel frequencies in a pooled population.
-
For clonal populations, sequence the PCR products to confirm the specific mutation (insertion, deletion) in each allele.
-
Protocol 5: Western Blot Analysis for Protein Knockout Validation
-
Protein Extraction :
-
Lyse wild-type and knockout cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for SLITRK6.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., GAPDH, β-actin) to normalize protein levels.
-
Visualizations: Signaling Pathways and Experimental Workflows
SLITRK6 Signaling Pathway
Caption: Putative signaling pathway of SLITRK6.
CRISPR-Cas9 Knockout Workflow
Caption: Experimental workflow for SLITRK6 knockout.
Validation Logic Diagram
Caption: Logical flow for validating SLITRK6 knockout clones.
References
- 1. Identification and characterization of Slitrk, a novel neuronal transmembrane protein family controlling neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Slitrks as emerging candidate genes involved in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insight into the Association between Slitrk Protein and Neurodevelopmental and Neuropsychiatric Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Sirtratumab vedotin aggregation issues in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with Sirtratumab vedotin.
Troubleshooting Guides
This section offers a systematic approach to identifying and resolving common causes of this compound vedotin aggregation in solution.
Issue 1: Increased High Molecular Weight Species (HMWS) Detected by Size Exclusion Chromatography (SEC)
Symptom: Your SEC analysis reveals a notable rise in high molecular weight species (HMWS) either after the conjugation process or during storage.
| Potential Cause | Recommended Action | Rationale |
| Unfavorable Buffer Conditions | Optimize the formulation buffer. A typical starting point is 150 mM NaCl.[1] Adjust the pH to be 1-2 units away from the isoelectric point (pI) of the antibody. | Low ionic strength may not adequately screen charge-charge interactions, while excessively high ionic strength can encourage hydrophobic interactions, both leading to aggregation.[1][2] The solubility of the antibody is minimal at its pI.[2] |
| High Drug-to-Antibody Ratio (DAR) | If possible, use a lower DAR formulation. | A higher number of conjugated drug molecules, particularly hydrophobic ones like MMAE, increases the overall hydrophobicity of the ADC, making it more susceptible to aggregation.[1][3] |
| Environmental Stress | Aliquot the ADC into smaller, single-use volumes to minimize freeze-thaw cycles.[1] Avoid vigorous shaking or vortexing.[4] Store at the recommended temperature (-20°C in the dark for undiluted solution) and protect from light.[4][5][6] | Repeated freezing and thawing can cause denaturation and aggregation.[1] Mechanical stress can also induce aggregation.[4] Some payloads are photosensitive, and light exposure can lead to degradation and aggregation.[4] |
| Inherent Instability of the Antibody | Characterize the thermal stability of the unconjugated antibody using techniques like differential scanning calorimetry (DSC). | Some antibodies are inherently more prone to aggregation.[2] Understanding the antibody's stability profile can help in designing a more stable ADC. |
Issue 2: Visible Particulates or Cloudiness in the Solution
Symptom: You observe visible particles, precipitation, or a general cloudiness in your this compound vedotin solution.
| Potential Cause | Recommended Action | Rationale |
| Exceeded Solubility Limit | Ensure the ADC concentration is within its specified solubility range. If a higher concentration is required, a formulation optimization study may be necessary. | Every protein has a finite solubility in a given buffer. Exceeding this limit will result in precipitation. |
| Significant Aggregation | Perform SEC or Dynamic Light Scattering (DLS) to confirm the presence of large aggregates. Follow the troubleshooting steps for HMWS. | Visible particulates are often the result of extensive aggregation. |
| Contamination | Use sterile filtration (e.g., 0.22 µm filter) for the buffer and handle the ADC in a sterile environment. | Bacterial or fungal contamination can lead to solution cloudiness and degradation of the ADC. |
Frequently Asked Questions (FAQs)
Q1: What is this compound vedotin and how does it work?
A1: this compound vedotin (also known as ASG-22ME) is an antibody-drug conjugate (ADC) designed for potential cancer treatment.[7][8] It is composed of three key components:
-
A monoclonal antibody: This antibody specifically targets SLITRK6, a protein found on the surface of certain cancer cells, including urothelial carcinoma.[3][9]
-
A cytotoxic payload: The payload is monomethyl auristatin E (MMAE), a potent microtubule-disrupting agent.[8][9]
-
A cleavable linker: This linker connects the MMAE to the antibody and is designed to be stable in the bloodstream but to release the MMAE once the ADC is internalized by a cancer cell.[8][10]
The mechanism of action involves the antibody binding to SLITRK6 on tumor cells, leading to the internalization of the ADC.[9] Inside the cell, the linker is cleaved, releasing MMAE.[9] The released MMAE then binds to tubulin, inhibiting its polymerization, which results in cell cycle arrest in the G2/M phase and ultimately leads to apoptotic cell death.[9]
Q2: What are the primary causes of aggregation for antibody-drug conjugates like this compound vedotin?
A2: Aggregation of ADCs is a common challenge and can be caused by several factors:
-
Physicochemical Properties: The conjugation of a hydrophobic payload like MMAE to the antibody increases the overall hydrophobicity of the ADC, which can promote self-association and aggregation.[2][4]
-
Formulation Conditions: The buffer's pH and ionic strength are critical.[1][2] If the pH is near the antibody's isoelectric point, solubility is reduced, increasing the risk of aggregation.[2]
-
Environmental Stress: Exposure to elevated temperatures, repeated freeze-thaw cycles, and mechanical stress (like vigorous shaking) can denature the protein component of the ADC, leading to aggregation.[1][4]
-
High Concentration: At high concentrations, the likelihood of intermolecular interactions that lead to aggregation increases.
-
Conjugation Process: The chemical reactions involved in linking the drug to the antibody can sometimes lead to the formation of aggregates.[1]
Q3: Which analytical techniques are recommended for detecting and characterizing this compound vedotin aggregation?
A3: A multi-pronged approach using several analytical techniques is recommended for a comprehensive assessment of ADC aggregation:
| Technique | Information Provided |
| Size Exclusion Chromatography (SEC) | Quantifies the amount of high molecular weight species (aggregates), monomers, and fragments. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in solution and can detect the presence of large aggregates. |
| Hydrophobic Interaction Chromatography (HIC) | Can be used to separate ADC species based on their hydrophobicity and may provide insights into conformational changes that can precede aggregation.[1] |
| Mass Spectrometry (MS) | Can help to identify the components of aggregated species and to characterize any chemical modifications that may have occurred.[1] |
| Visual Inspection | A simple yet crucial first step to check for visible particulates or cloudiness. |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
This protocol provides a general method for quantifying high molecular weight species (HMWS) in a this compound vedotin sample.
-
Sample Preparation: Dilute the this compound vedotin sample to a concentration of approximately 1 mg/mL using the mobile phase.[1]
-
Chromatographic System: An HPLC or UPLC system equipped with a UV detector.
-
Column: A suitable size exclusion column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: A typical flow rate is 0.5 - 1.0 mL/min.
-
Injection Volume: Inject 10-20 µL of the prepared sample.[1]
-
Detection: Monitor the eluate at a UV wavelength of 280 nm.[1]
-
Data Analysis: Integrate the peak areas corresponding to the high molecular weight species, the monomer, and any fragments. Express the aggregate level as a percentage of the total peak area.
Visualizations
Caption: Mechanism of action of this compound vedotin.
Caption: A step-by-step workflow for troubleshooting ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Facebook [cancer.gov]
- 10. abmole.com [abmole.com]
Optimizing Sirtratumab Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Sirtratumab concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a human monoclonal antibody that targets the SLIT and NTRK-like family member 6 (SLITRK6) protein.[1] SLITRK6 is a transmembrane protein that is overexpressed in various cancers, including bladder, lung, and breast cancer.[2][3] this compound also exists as an antibody-drug conjugate (ADC) called this compound vedotin, where it is linked to the cytotoxic agent monomethyl auristatin E (MMAE).[4] In its ADC form, upon binding to SLITRK6 on tumor cells, this compound is internalized, leading to the release of MMAE, which inhibits tubulin polymerization, causing cell cycle arrest at the G2/M phase and subsequent apoptosis.[4]
Q2: What is the expected downstream signaling pathway of SLITRK6 engagement by this compound?
A2: SLITRK6 has been shown to play a role in regulating the PI3K/AKT/mTOR signaling pathway in lung adenocarcinoma.[5] Therefore, the binding of this compound to SLITRK6 may modulate this pathway, affecting cell proliferation, survival, and metabolism.
Q3: What are the recommended starting concentrations for this compound in in vitro assays?
A3: While specific optimal concentrations for this compound in every in vitro assay have not been extensively published, general guidelines for monoclonal antibodies can be followed. A recombinant this compound antibody is available at a concentration of 1.37 mg/mL.[6] It is crucial to perform a titration experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: Weak or No Signal in Western Blot
| Possible Cause | Troubleshooting Steps |
| Suboptimal Primary Antibody Concentration | The concentration of this compound is too low. |
| Insufficient Protein Loading | The amount of target protein (SLITRK6) in the lysate is too low. |
| Inefficient Protein Transfer | The transfer of proteins from the gel to the membrane was incomplete. |
| Inactive Secondary Antibody | The secondary antibody is not effectively detecting the primary antibody. |
Issue 2: High Background in Flow Cytometry
| Possible Cause | Troubleshooting Steps |
| Excessive Antibody Concentration | Non-specific binding of this compound due to high concentration. |
| Inadequate Blocking | Fc receptors on cells are binding non-specifically to the antibody. |
| Insufficient Washing | Unbound antibody remains, leading to high background. |
| Dead Cells | Dead cells can non-specifically bind antibodies. |
Issue 3: Inconsistent Results in Cell Viability Assays
| Possible Cause | Troubleshooting Steps |
| Variable Seeding Density | Inconsistent number of cells plated per well. |
| Edge Effects | Cells in the outer wells of the plate behave differently. |
| Inconsistent Drug Concentration | Errors in serial dilutions of this compound. |
| Variable Incubation Time | Inconsistent exposure time to the antibody. |
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Various In Vitro Assays
| Assay | Recommended Starting Concentration/Dilution | Reference/General Guideline |
| Western Blotting | 1:500 - 1:2000 dilution | General guideline for primary antibodies.[7] |
| Flow Cytometry | 0.5 - 5.0 µg/mL | General guideline for monoclonal antibodies. |
| ELISA | 0.1 - 2.0 µg/mL | General guideline for capture/detection antibodies. |
| Cell Viability (e.g., MTT, XTT) | 0.1 - 100 µg/mL | Wide range to determine dose-response; requires empirical optimization. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration for Western Blotting
-
Protein Extraction and Quantification:
-
Lyse cells expressing SLITRK6 in RIPA buffer with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.
-
-
Primary Antibody Incubation:
-
Prepare a dilution series of this compound (e.g., 1:500, 1:1000, 1:2000, 1:4000) in the blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated anti-human IgG secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Determine the concentration that provides a strong specific band for SLITRK6 with minimal background.
-
Protocol 2: Titration of this compound for Flow Cytometry
-
Cell Preparation:
-
Prepare a single-cell suspension of cells expressing SLITRK6 at a concentration of 1 x 10^6 cells/mL in FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
-
Antibody Dilution Series:
-
Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL) in FACS buffer.
-
-
Staining:
-
Add 100 µL of the cell suspension to each tube.
-
Add the diluted this compound to the respective tubes.
-
Include an unstained control and an isotype control.
-
Incubate for 30 minutes on ice in the dark.
-
-
Washing:
-
Wash the cells twice with 1 mL of cold FACS buffer. Centrifuge at 300 x g for 5 minutes between washes.
-
-
Secondary Antibody Staining (if this compound is not directly conjugated):
-
Resuspend the cell pellet in 100 µL of FACS buffer containing a fluorescently labeled anti-human IgG secondary antibody at the manufacturer's recommended dilution.
-
Incubate for 30 minutes on ice in the dark.
-
-
Final Wash and Acquisition:
-
Wash the cells twice with 1 mL of cold FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer.
-
-
Analysis:
-
Determine the concentration that gives the best separation between the positive and negative populations (stain index).
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Facebook [cancer.gov]
- 5. SLITRK6 SLIT and NTRK like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. This compound Recombinant Monoclonal Antibody (MA5-42160) [thermofisher.com]
- 7. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
Addressing Sirtratumab linker instability in serum
Welcome to the technical support center for Sirtratumab Vedotin (ASG-15ME). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of the this compound vedotin linker in serum during pre-clinical and clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the this compound vedotin linker and payload?
A1: this compound vedotin is an antibody-drug conjugate (ADC) that connects the anti-SLITRK6 monoclonal antibody, this compound, to the cytotoxic payload, monomethyl auristatin E (MMAE).[1][2][3][4] This connection is made via a protease-cleavable linker called maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC).[1] The average drug-to-antibody ratio (DAR) is approximately 4.[1][5]
Q2: How is the val-cit (B3106666) linker designed to be released?
A2: The valine-citrulline (val-cit) dipeptide portion of the linker is engineered to be stable in the bloodstream.[6][7] Upon internalization of the ADC into a target tumor cell, it is trafficked to the lysosome. The highly active proteases within the lysosome, such as cathepsin B, recognize and cleave the val-cit sequence.[8][9][10] This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the active MMAE payload inside the cancer cell.[6]
Q3: What are the potential causes of this compound vedotin linker instability in serum?
A3: While the val-cit linker is designed for stability, premature drug release in serum can occur due to a few primary mechanisms:
-
Maleimide-Thiol Instability : The maleimide (B117702) group used to attach the linker to cysteine residues on the antibody can be susceptible to a retro-Michael reaction. This can lead to the detachment of the entire linker-drug complex, which can then potentially re-attach to other proteins in the serum, like albumin.[11]
-
Hydrolysis : The linker, particularly at the maleimide-thiol linkage, can undergo hydrolysis, leading to deconjugation.[11]
-
Proteolytic Cleavage in Plasma : Although designed for lysosomal cleavage, some level of linker cleavage by proteases present in plasma can occur, though this is generally low for val-cit linkers.[5][6]
Q4: What are the consequences of premature payload release in serum?
A4: Premature release of MMAE into systemic circulation can lead to several undesirable outcomes:
-
Reduced Therapeutic Index : Less active drug reaches the tumor, potentially decreasing the ADC's efficacy.
-
Increased Off-Target Toxicity : The highly potent MMAE can damage healthy tissues, leading to systemic toxicity.[12]
-
Altered Pharmacokinetics : Deconjugation changes the properties of the ADC, affecting its distribution and clearance.[13]
Troubleshooting Guides
Issue 1: Higher than Expected Off-Target Toxicity in In Vivo Models
-
Symptom : Preclinical models show signs of toxicity in non-tumor tissues, or the maximum tolerated dose (MTD) is lower than anticipated for an ADC with this payload class.
-
Possible Cause : This is a primary indicator of premature payload release in the bloodstream due to linker instability.
-
Troubleshooting Steps :
-
Assess Serum Stability : Directly measure the stability of this compound vedotin in serum from the relevant species (e.g., mouse, human) over time. (See Experimental Protocol 1).
-
Quantify Free MMAE : Develop and validate an LC-MS/MS method to detect and quantify the concentration of unconjugated MMAE in plasma samples from treated animals.
-
Evaluate Linker Chemistry : If instability is confirmed, consider exploring alternative linker technologies. For maleimide-based conjugation, this could involve site-specific conjugation to more stable cysteine sites or using next-generation maleimide derivatives with improved stability.[11] Sulfone-based linkers are another alternative.[11]
-
Issue 2: Inconsistent or Lower than Expected Efficacy
-
Symptom : Inconsistent anti-tumor activity is observed across experiments, or the efficacy is lower than other ADCs with similar targets and payloads.
-
Possible Cause : This could be due to a loss of payload during circulation, resulting in a lower effective dose reaching the tumor. It may also be related to aggregation.
-
Troubleshooting Steps :
-
Characterize ADC Integrity : Use Size Exclusion Chromatography (SEC-HPLC) to assess the level of aggregation and fragmentation of the ADC before and after serum incubation. (See Experimental Protocol 2).
-
Measure Average DAR Over Time : Employ Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine if the average drug-to-antibody ratio decreases after incubation in serum. A drop in DAR is a direct indication of deconjugation.
-
Optimize Formulation : Ensure the formulation buffer pH and excipients are optimized for ADC stability. Suboptimal conditions can accelerate degradation and aggregation.[14] Consider including stabilizing excipients like polysorbates or sugars.
-
Issue 3: High Molecular Weight Species Detected After Serum Incubation
-
Symptom : SEC-HPLC analysis of this compound vedotin after incubation in serum shows an increase in high molecular weight species (aggregates).
-
Possible Cause : The hydrophobic nature of the MMAE payload can increase the propensity for aggregation, especially if some deconjugation and subsequent re-conjugation to other proteins occurs.[]
-
Troubleshooting Steps :
-
Formulation Optimization : Screen different buffer conditions (pH, ionic strength) to minimize aggregation.
-
Hydrophilic Linkers : For future ADC designs, consider incorporating hydrophilic linkers or PEGylation strategies to improve solubility and reduce aggregation.[8][]
-
Storage Conditions : Avoid repeated freeze-thaw cycles. Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations) and consider lyophilization for long-term stability.[14]
-
Quantitative Data Summary
The following tables present illustrative data that might be generated during a serum stability study of an ADC like this compound vedotin.
Table 1: this compound Vedotin Stability in Human Serum at 37°C
| Incubation Time (hours) | Average DAR (by HIC-HPLC) | % Monomer (by SEC-HPLC) | Free MMAE in Supernatant (ng/mL) |
| 0 | 3.9 | 98.5 | < 0.1 |
| 24 | 3.6 | 96.2 | 5.2 |
| 48 | 3.4 | 94.8 | 10.8 |
| 72 | 3.1 | 93.1 | 18.5 |
| 96 | 2.8 | 91.5 | 25.1 |
Table 2: Comparison of Linker Stability in Different Species Plasma (72h incubation at 37°C)
| Species | Average DAR | % Intact ADC | Notes |
| Mouse | 2.5 | 85.3% | Mouse serum can contain esterases that may affect some linkers.[12] |
| Rat | 2.9 | 89.1% | |
| Cynomolgus Monkey | 3.0 | 91.5% | |
| Human | 3.1 | 93.1% | Generally shows higher stability for many ADC linkers. |
Experimental Protocols
Protocol 1: Assessing ADC Serum Stability by Measuring Average DAR
-
Objective : To quantify the deconjugation of this compound vedotin over time in a serum environment.
-
Methodology :
-
Sample Preparation : Incubate this compound vedotin at a concentration of 1 mg/mL in human serum at 37°C.
-
Time Points : Collect aliquots at 0, 6, 12, 24, 48, 72, and 96 hours.
-
Purification : At each time point, purify the ADC from the serum proteins. A common method is to use Protein A affinity chromatography to capture the antibody portion of the ADC.
-
Analysis by HIC-HPLC : Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC). The retention time on a HIC column is related to the hydrophobicity of the ADC, which in turn is proportional to the number of conjugated drug molecules.
-
Data Interpretation : Calculate the average DAR at each time point by analyzing the peak distribution. A shift towards earlier retention times indicates a decrease in the average DAR and thus, deconjugation.
-
Protocol 2: Analysis of Aggregation and Fragmentation by SEC-HPLC
-
Objective : To quantify the percentage of monomer, aggregate, and fragment in a this compound vedotin sample after serum incubation.
-
Methodology :
-
Sample Preparation : Use the same aliquots prepared for the DAR analysis (Protocol 1).
-
Mobile Phase : Use a physiological buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) as the mobile phase.[14]
-
Chromatography : Inject the sample onto a size exclusion column. The separation is based on the hydrodynamic radius of the molecules.
-
Detection : Monitor the eluent using a UV detector at 280 nm.[14]
-
Data Interpretation : Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each to assess changes in the physical stability of the ADC over time.
-
Visualizations
Caption: Troubleshooting workflow for suspected ADC linker instability.
References
- 1. adcreview.com [adcreview.com]
- 2. Facebook [cancer.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis [frontiersin.org]
- 7. adcreview.com [adcreview.com]
- 8. purepeg.com [purepeg.com]
- 9. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. benchchem.com [benchchem.com]
Improving the therapeutic index of Sirtratumab vedotin
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with Sirtratumab vedotin. Our goal is to help you optimize your experiments and improve the therapeutic index of this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound vedotin?
This compound vedotin is an antibody-drug conjugate designed to target and eliminate cancer cells that overexpress the SLITRK6 protein.[1][2][3] Its mechanism involves three key components:
-
This compound: A humanized monoclonal antibody that specifically binds to the SLITRK6 receptor on the surface of tumor cells.[2][4]
-
Monomethyl Auristatin E (MMAE): A potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5]
-
Linker: A protease-cleavable linker that connects the antibody to the MMAE payload.[3][4]
Upon administration, this compound binds to SLITRK6-expressing cells, and the entire ADC is internalized. Inside the cell, lysosomal proteases cleave the linker, releasing the active MMAE payload, which then exerts its cytotoxic effect.[1]
Q2: What are the common off-target toxicities associated with this compound vedotin and other MMAE-based ADCs?
The toxicities associated with vedotin ADCs are primarily driven by the MMAE payload.[6] Common off-target toxicities include:
-
Hematologic Toxicities: Neutropenia and thrombocytopenia are frequently observed.[6][7]
-
Peripheral Neuropathy: This is a known cumulative toxicity of microtubule-disrupting agents like MMAE.[7][8]
-
Ocular Toxicity: Some ADCs have been associated with ocular side effects.[8]
-
Skin Reactions: Rashes and other skin-related adverse events can occur.[6][7]
These toxicities can arise from the premature release of MMAE in circulation, which can then diffuse into healthy cells due to its lipophilic nature.[9][10]
Q3: What strategies can be employed to improve the therapeutic index of this compound vedotin?
Improving the therapeutic index involves enhancing anti-tumor efficacy while minimizing toxicity. Key strategies include:
-
Linker Optimization: Engineering more stable linkers to reduce premature payload release in the bloodstream is a critical strategy.[11][12]
-
Payload Modification: Exploring alternative payloads with different mechanisms of action or reduced potency could decrease systemic toxicity.[13]
-
Dosing Regimen Adjustment: Fractionated dosing schedules may improve tolerability compared to a single high dose.[12][14]
-
Combination Therapies: Combining this compound vedotin with other anti-cancer agents, such as immune checkpoint inhibitors, may enhance efficacy and allow for lower, less toxic doses of the ADC.[15]
-
Payload Sequestration: Co-administration of a payload-binding agent, such as a Fab fragment, can neutralize any prematurely released MMAE in circulation, thereby reducing off-target toxicity.[9][10]
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical or clinical research with this compound vedotin.
Issue 1: High incidence of off-target toxicity in preclinical models.
-
Potential Cause: Premature cleavage of the linker in the circulation, leading to systemic exposure to free MMAE.
-
Troubleshooting Steps:
-
Assess Linker Stability: Perform in vitro plasma stability assays to quantify the rate of MMAE release from this compound vedotin.
-
Modify the Linker: If stability is low, consider re-engineering the ADC with a more stable linker.
-
Introduce a Payload-Binding Agent: In your experimental model, co-administer an anti-MMAE Fab fragment to sequester any released payload and assess if this reduces toxicity without compromising efficacy.[9]
-
Adjust Dosing: Evaluate a fractionated dosing schedule to maintain therapeutic exposure while reducing peak concentrations of free MMAE.[14]
-
Issue 2: Lack of efficacy in a tumor model expected to express SLITRK6.
-
Potential Cause:
-
Low or heterogeneous expression of SLITRK6 on the tumor cells.
-
Impaired internalization or intracellular trafficking of the ADC.
-
Development of resistance to MMAE.
-
-
Troubleshooting Steps:
-
Confirm Target Expression: Quantify SLITRK6 expression levels on your target cells using immunohistochemistry (IHC) or flow cytometry.
-
Evaluate ADC Internalization: Conduct an internalization assay using a fluorescently labeled version of this compound to confirm it is being taken up by the target cells.
-
Assess MMAE Sensitivity: Determine the in vitro IC50 of the cancer cell line to free MMAE to rule out inherent resistance to the payload.
-
Enhance Bystander Effect: If target expression is heterogeneous, consider using a linker-payload combination that allows for a greater bystander effect, where the released payload can kill neighboring antigen-negative tumor cells.[11]
-
Issue 3: Observed on-target, off-tumor toxicity.
-
Potential Cause: Expression of the SLITRK6 target on healthy tissues.[7]
-
Troubleshooting Steps:
-
Profile Target Expression in Normal Tissues: Perform a comprehensive analysis of SLITRK6 expression in a panel of normal tissues from the relevant species.
-
Modify Antibody Affinity: If the target is expressed at low levels on critical healthy tissues, it may be possible to engineer the this compound antibody with a lower affinity to reduce binding to these tissues while maintaining sufficient binding to high-expressing tumor cells.
-
Site-Specific Conjugation: Utilize site-specific conjugation to create a more homogeneous ADC with a defined drug-to-antibody ratio (DAR). This can lead to a more predictable pharmacokinetic and toxicity profile.[15]
-
Data Presentation
Table 1: Preclinical Efficacy of this compound Vedotin in Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Model 1 | 0.25 mg/kg, i.v., 2x per week for 3 weeks | Significant Inhibition | [4] |
| Model 2 | 5 mg/kg, i.v., single dose | 99% | [4] |
Table 2: Clinical Activity of this compound Vedotin (Phase I)
| Patient Population | Dose | Overall Response Rate (ORR) | Reference |
| Metastatic Urothelial Cancer | Starting at 0.5 mg/kg | 33% | [16][17] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To determine the stability of the linker and the rate of premature payload release in plasma.
-
Materials: this compound vedotin, fresh plasma (human, mouse, rat), PBS, protein precipitation solution (e.g., acetonitrile (B52724) with an internal standard), LC-MS/MS system.
-
Methodology:
-
Incubate this compound vedotin at a concentration of 100 µg/mL in plasma at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma mixture.
-
Immediately add the protein precipitation solution to stop the reaction and precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of released MMAE using a validated LC-MS/MS method.
-
Calculate the percentage of released payload at each time point relative to the total potential payload.
-
Protocol 2: ADC Internalization Assay
-
Objective: To visualize and quantify the internalization of this compound vedotin by target cells.
-
Materials: SLITRK6-positive and SLITRK6-negative cell lines, fluorescently labeled this compound vedotin (e.g., with Alexa Fluor 488), cell culture medium, confocal microscope or flow cytometer.
-
Methodology:
-
Plate the SLITRK6-positive and negative cells in chamber slides or 96-well plates and allow them to adhere overnight.
-
Incubate the cells with the fluorescently labeled this compound vedotin at 37°C for various time points (e.g., 0, 1, 4, 24 hours).
-
For visualization, wash the cells with PBS, fix with paraformaldehyde, and mount with a DAPI-containing mounting medium. Image the cells using a confocal microscope.
-
For quantification, wash the cells, detach them using a non-enzymatic cell dissociation solution, and analyze the fluorescence intensity of the cells using a flow cytometer.
-
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adcreview.com [adcreview.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 6. The Vedotin Antibody–Drug Conjugate Payload Drives Platform-Based Nonclinical Safety and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key Points of ADC Optimization Strategy – Creative Biolabs ADC Blog [creative-biolabs.com]
- 12. Therapeutic index improvement of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. adcreview.com [adcreview.com]
- 15. Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 17. researchgate.net [researchgate.net]
Sirtratumab vedotin solubility and formulation challenges
Technical Support Center: Sirtratumab Vedotin
Welcome to the technical support center for this compound vedotin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and formulation challenges associated with this antibody-drug conjugate (ADC).
Frequently Asked Questions (FAQs)
Q1: What is this compound vedotin and what are its components?
A1: this compound vedotin (also known as ASG-15ME) is an investigational antibody-drug conjugate.[1][2][3] It is composed of three main parts:
-
Antibody: A human gamma 2 monoclonal antibody that specifically targets SLITRK6 (SLIT and NTRK like family member 6), a protein overexpressed in several types of cancer, including urothelial cancer.[4][5][6]
-
Payload: The cytotoxic agent monomethyl auristatin E (MMAE), which is a potent inhibitor of tubulin polymerization.[4][5]
-
Linker: A protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) type linker that connects the antibody to the MMAE payload.[7] This linker is designed to be stable in the bloodstream and release the payload once inside the target cancer cell.[8]
Q2: What are the main challenges in formulating this compound vedotin?
A2: Like many ADCs, especially those with auristatin-based payloads, this compound vedotin presents several formulation challenges:
-
Hydrophobicity of the Payload: The MMAE payload is hydrophobic, which can lead to aggregation of the ADC, particularly at higher concentrations.
-
Linker Stability: The thioether bond in the linker can be susceptible to hydrolysis, and the overall stability of the linker is crucial to prevent premature release of the cytotoxic payload.[9]
-
Physical and Chemical Stability: The monoclonal antibody itself can undergo degradation through processes like deamidation, oxidation, and aggregation, which can be influenced by pH, temperature, and buffer composition.
-
Heterogeneity: The manufacturing process can result in a heterogeneous mixture of ADC molecules with varying drug-to-antibody ratios (DARs), which can affect the overall properties and stability of the product.[9]
Q3: What is the solubility of the MMAE payload?
A3: The solubility of the free MMAE payload has been determined in various solvents. This information is critical for handling the payload during conjugation and for understanding its potential impact on the solubility of the final ADC.
| Solvent | Approximate Solubility |
| Dimethyl sulfoxide (B87167) (DMSO) | ≥35.9 mg/mL[10] |
| Ethanol | ~25 mg/mL[11] |
| Dimethyl formamide | ~20 mg/mL[11] |
| Phosphate-buffered saline (PBS, pH 7.2) | ~0.5 mg/mL[11] |
| Water | Insoluble[10][12] |
Q4: Is there a known formulation for this compound vedotin?
A4: Some suppliers provide this compound vedotin in a liquid formulation of 1x Phosphate-Buffered Saline (PBS).[1] However, detailed information on the formulation used in clinical trials, including any stabilizing excipients, is not publicly available.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the experimental handling and formulation of this compound vedotin.
| Problem | Potential Cause | Recommended Solution |
| Precipitation or cloudiness upon thawing or dilution | - ADC aggregation due to the hydrophobic MMAE payload. - Buffer incompatibility or incorrect pH. - Freeze-thaw stress. | - Visually inspect the solution before and after thawing. - Thaw the vial at room temperature and avoid vigorous shaking. - Ensure the diluent buffer is compatible (e.g., sterile PBS at the appropriate pH). - Perform dilutions slowly while gently mixing. - Consider performing a buffer screen to identify optimal pH and excipients (e.g., polysorbates, sugars) to improve solubility and stability. |
| Loss of cytotoxic activity in cell-based assays | - Deconjugation of the MMAE payload. - Degradation of the antibody or payload. - Improper storage. | - Ensure the ADC is stored at the recommended temperature (-20°C or colder) and protected from light.[1] - Minimize the number of freeze-thaw cycles.[1] - Use the ADC shortly after thawing and dilution. - Analytically confirm the integrity of the ADC using techniques like SEC-HPLC (for aggregation) and RP-HPLC (for DAR and free payload). |
| Inconsistent experimental results | - Heterogeneity of the ADC sample. - Variability in experimental conditions. | - Characterize the ADC lot thoroughly for DAR, aggregation, and free payload levels. - Standardize all experimental protocols, including incubation times, temperatures, and cell densities. - Ensure consistent handling and dilution procedures. |
Experimental Protocols
While specific protocols for this compound vedotin are proprietary, the following are generalized methodologies for key experiments in ADC formulation development.
Protocol 1: Solubility Assessment of this compound Vedotin
-
Objective: To determine the solubility of this compound vedotin in various buffer systems.
-
Materials:
-
This compound vedotin stock solution.
-
A range of buffers (e.g., citrate, acetate, histidine, phosphate) at different pH values (e.g., 5.0, 6.0, 7.0).
-
Spectrophotometer or HPLC system.
-
-
Methodology:
-
Prepare a series of dilutions of the this compound vedotin stock in each of the selected buffers.
-
Incubate the samples at a controlled temperature (e.g., 2-8°C or room temperature) for a specified period (e.g., 24 hours).
-
After incubation, visually inspect for any precipitation or turbidity.
-
Centrifuge the samples to pellet any insoluble material.
-
Measure the protein concentration in the supernatant using a spectrophotometer (A280) or a suitable HPLC method (e.g., SEC-HPLC).
-
The highest concentration at which no precipitation is observed is considered the approximate solubility in that buffer.
-
Protocol 2: Preliminary Formulation Stability Study
-
Objective: To evaluate the short-term stability of this compound vedotin in different formulations.
-
Materials:
-
This compound vedotin.
-
Lead buffer candidates from the solubility assessment.
-
Commonly used excipients (e.g., polysorbate 20, polysorbate 80, sucrose, trehalose).
-
HPLC system with SEC and RP columns.
-
-
Methodology:
-
Prepare small batches of this compound vedotin in the selected buffer systems, with and without various excipients.
-
Divide each batch into aliquots for analysis at different time points (e.g., T=0, 1 week, 2 weeks, 4 weeks).
-
Store the aliquots at stressed (e.g., 40°C) and recommended (e.g., 2-8°C, -20°C) storage conditions.
-
At each time point, analyze the samples for:
-
Aggregation: using Size Exclusion Chromatography (SEC-HPLC).
-
Deconjugation/Fragmentation: using Reduced Reversed-Phase HPLC (RP-HPLC) to assess the drug-to-antibody ratio (DAR).
-
Free Payload: using a suitable method to quantify the amount of released MMAE.
-
-
Compare the results to identify the formulation that best preserves the integrity of this compound vedotin.
-
Visualizations
Caption: A typical workflow for developing a stable formulation for an ADC like this compound vedotin.
Caption: A decision tree for troubleshooting solubility problems during experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound vedotin - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adcreview.com [adcreview.com]
- 8. adcreview.com [adcreview.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
Minimizing non-specific binding of Sirtratumab in flow cytometry
Welcome to the technical support center for the use of Sirtratumab in flow cytometry. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve optimal staining results in your experiments.
Troubleshooting Guide: Minimizing Non-Specific Binding
High background or non-specific staining can obscure true positive signals. The following guide addresses common issues and provides step-by-step solutions to minimize non-specific binding of this compound.
Problem 1: High background fluorescence in all cell populations.
This is a common issue that can be caused by several factors, including excessive antibody concentration or interactions with cellular components other than the target antigen.
| Possible Cause | Recommended Solution |
| Antibody concentration is too high | Perform an antibody titration to determine the optimal concentration. Using too much antibody increases the likelihood of low-affinity, non-specific binding.[1][2] |
| Presence of dead cells | Dead cells are known to bind antibodies non-specifically.[3] Use a viability dye to exclude dead cells from your analysis. Ensure high cell viability (>90%) before starting the staining protocol.[4] |
| Inadequate washing steps | Insufficient washing can leave unbound antibody in the sample, leading to high background. Ensure you are performing the recommended number of washes with an appropriate wash buffer.[5] |
| Issues with secondary antibody (if used) | If you are using an unconjugated this compound with a secondary antibody, the secondary antibody may be binding non-specifically. Run a control with only the secondary antibody to check for this. Ensure the secondary antibody is specific to human IgG2 and is cross-adsorbed against the species of your sample cells. |
Problem 2: Non-specific binding to specific cell subsets, particularly myeloid cells or B cells.
This is often due to the interaction of the antibody's Fc region with Fc receptors on the cell surface.
| Possible Cause | Recommended Solution |
| Fc receptor-mediated binding | This compound is a human IgG2 antibody, and its Fc region can be bound by Fc receptors on various immune cells like monocytes, macrophages, and B cells.[6][7] Pre-incubate your cells with an Fc receptor blocking reagent to saturate these receptors before adding this compound.[6][8][9] |
| Cross-reactivity with other surface proteins | While monoclonal antibodies are highly specific, there is a small possibility of cross-reactivity. If Fc blocking does not resolve the issue, consider using an isotype control (human IgG2 kappa) to determine the level of non-specific binding.[6][10] |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
A1: this compound is a human IgG2 monoclonal antibody that specifically targets SLIT and NTRK-like family 6 (Slitrk6).[10] Slitrk6 is a transmembrane protein that has been observed in various tumor types, including bladder, lung, and breast cancer, as well as in some neuronal tissues.[11][12]
Q2: What are the primary causes of non-specific binding in flow cytometry?
A2: The most common causes include:
-
Fc receptor binding: The Fc portion of the antibody binds to Fc receptors on cells like monocytes, macrophages, and B cells.[6][7]
-
High antibody concentration: Using more antibody than needed to saturate the target antigen can lead to low-affinity binding to other molecules.[1][2]
-
Dead cells: Dead cells have compromised membranes and tend to non-specifically bind antibodies.[3]
-
Hydrophobic and ionic interactions: Antibodies can non-specifically interact with other cellular proteins and molecules.[3]
Q3: How do I perform an antibody titration for this compound?
A3: Antibody titration is crucial to find the optimal concentration that gives the best signal-to-noise ratio.[13] You should perform a serial dilution of this compound and stain your cells under the same conditions as your experiment. The optimal concentration is the one that provides the brightest signal for the positive population with the lowest background on the negative population. A detailed protocol is provided below.
Q4: When should I use an Fc block?
A4: An Fc block is highly recommended when working with cell populations known to express Fc receptors, such as peripheral blood mononuclear cells (PBMCs), splenocytes, or any sample containing monocytes, macrophages, dendritic cells, or B cells.[7][9]
Q5: What is an isotype control and how should I use it with this compound?
A5: An isotype control is an antibody that has the same immunoglobulin class (in this case, human IgG2 kappa) but is not specific to your target antigen (Slitrk6).[6] It is used to estimate the amount of non-specific binding due to Fc receptor binding or other protein-protein interactions.[10] You should use the isotype control at the same concentration as your optimized this compound concentration.
Q6: What cell line can I use as a positive control for this compound staining?
A6: The neuroblastoma cell line SK-N-SH has been shown to be positive for Slitrk6 and can be used as a positive control for this compound staining.[10]
Experimental Protocols
Protocol 1: this compound Antibody Titration
This protocol will help you determine the optimal concentration of this compound for your experiments.
Materials:
-
Cells of interest (and a positive control cell line like SK-N-SH)
-
This compound antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA)
-
96-well V-bottom plate or flow cytometry tubes
-
Fluorochrome-conjugated secondary antibody (if this compound is unconjugated)
-
Viability dye (optional but recommended)
-
Fc receptor blocking solution (if necessary)
Procedure:
-
Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
If using an Fc block, add it to your cell suspension according to the manufacturer's instructions and incubate.
-
Prepare a series of dilutions of this compound. A good starting range is from the manufacturer's recommended concentration to several two-fold dilutions below and one or two two-fold dilutions above. For example, if the recommendation is 1 µg/mL, test a range from 0.125 µg/mL to 4 µg/mL.
-
Aliquot 100 µL of your cell suspension (1 x 10^5 cells) into each well or tube.
-
Add the diluted this compound to the corresponding wells/tubes. Include a tube with no primary antibody as a control.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 200 µL (for plates) or 2 mL (for tubes) of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes between washes.
-
If using an unconjugated this compound, resuspend the cells in 100 µL of staining buffer containing the appropriate dilution of a fluorochrome-conjugated secondary antibody.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice as in step 7.
-
If using a viability dye, stain the cells according to the manufacturer's protocol.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis on a flow cytometer.
-
Analyze the samples and calculate the Stain Index for each concentration to determine the optimal dilution.
Protocol 2: Staining Protocol with Fc Receptor Blocking
This protocol is designed to minimize non-specific binding to Fc receptor-expressing cells.
Materials:
-
Cells of interest (1 x 10^6 cells per sample)
-
Fc receptor blocking solution (e.g., commercial Fc block or human serum)
-
This compound antibody (at optimal titrated concentration)
-
Flow Cytometry Staining Buffer
-
Viability dye
-
Flow cytometry tubes
Procedure:
-
Prepare a single-cell suspension of your cells.
-
Wash the cells once with Flow Cytometry Staining Buffer.
-
Resuspend the cell pellet in 100 µL of staining buffer.
-
Add the Fc receptor blocking solution according to the manufacturer's instructions. A common practice is to incubate for 10-15 minutes at 4°C.[8]
-
Without washing, add the predetermined optimal amount of this compound to the cells.
-
Incubate for 30 minutes at 4°C, protected from light.
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
If using a secondary antibody, perform the staining as described in Protocol 1.
-
Stain with a viability dye.
-
Resuspend in an appropriate buffer for flow cytometry analysis.
Visual Guides
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Recommended staining protocol workflow with Fc blocking.
References
- 1. mdpi.com [mdpi.com]
- 2. SLITRK6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 3. sanguinebio.com [sanguinebio.com]
- 4. Tissue expression of SLITRK6 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. sinobiological.com [sinobiological.com]
- 7. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. genecards.org [genecards.org]
- 9. Flow Cytometry Protocol | Abcam [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Flow Cytometry Protocol [sigmaaldrich.com]
- 12. scribd.com [scribd.com]
- 13. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
Technical Support Center: Optimizing Sirtratumab Cytotoxicity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation times for Sirtratumab cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a this compound cytotoxicity assay?
A1: The optimal incubation time for a this compound cytotoxicity assay is highly dependent on the cancer cell line being used, specifically its metabolic rate and doubling time. For this compound vedotin, which contains the microtubule-disrupting agent monomethyl auristatin E (MMAE), a longer incubation period is generally recommended to allow for cell cycle-dependent effects to manifest. A common starting point is a 72 to 96-hour incubation.[1] One study demonstrated a 120-hour incubation period for a this compound vedotin cytotoxicity assay. It is crucial to empirically determine the optimal incubation time for your specific cell line and experimental conditions.
Q2: Which cancer cell lines are suitable for this compound cytotoxicity assays?
A2: The suitability of a cancer cell line for a this compound cytotoxicity assay is primarily determined by its expression of the SLITRK6 antigen. This compound targets SLITRK6, so cell lines with high SLITRK6 expression are expected to be more sensitive to the antibody-drug conjugate (ADC).[2] SLITRK6 is frequently expressed in urothelial (bladder) cancer, as well as some lung, breast, and glioblastoma cell lines.[3][4] It is recommended to verify SLITRK6 expression in your chosen cell line by methods such as flow cytometry, western blot, or qPCR before initiating cytotoxicity experiments.
Q3: What is the mechanism of action of this compound vedotin?
A3: this compound vedotin is an antibody-drug conjugate. The this compound antibody specifically binds to the SLITRK6 protein on the surface of cancer cells. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the cytotoxic payload, MMAE, is released from the antibody. MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest and ultimately, apoptotic cell death.
Q4: How does the SLITRK6 signaling pathway contribute to cancer?
A4: SLITRK6 has been shown to promote the progression of certain cancers, such as lung adenocarcinoma, by activating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, growth, and survival. By targeting SLITRK6, this compound can inhibit these pro-tumorigenic signals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal / Low Signal-to-Noise Ratio | - Cell seeding density is too high or too low.- Suboptimal incubation time.- Reagent issues (e.g., contamination, improper storage). | - Optimize cell seeding density by performing a cell titration experiment.- Perform a time-course experiment (e.g., 24, 48, 72, 96, 120 hours) to determine the optimal incubation time for your cell line.- Ensure all reagents are properly stored and handled to prevent contamination or degradation. |
| Inconsistent Results Between Replicates | - Uneven cell distribution in wells.- Pipetting errors.- Edge effects in the microplate. | - Ensure a single-cell suspension before seeding and use a consistent pipetting technique.- Calibrate pipettes regularly.- To minimize edge effects, do not use the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
| Low Cytotoxicity Observed | - Low SLITRK6 expression in the target cell line.- Insufficient incubation time.- Incorrect this compound concentration. | - Confirm SLITRK6 expression in your cell line.- Increase the incubation time.- Perform a dose-response experiment with a wider range of this compound concentrations. |
| High Cytotoxicity in Negative Control Cells | - Off-target toxicity of the ADC.- Contamination of cell culture. | - Use a non-targeting ADC as a negative control to assess off-target effects.- Regularly test cell lines for mycoplasma contamination. |
Data on Incubation Time Optimization
Optimizing the incubation time is critical for obtaining reliable and reproducible results in this compound cytotoxicity assays. The following table summarizes representative data and recommendations. It is important to note that these are starting points, and empirical validation for each specific cell line is essential.
| Cell Line Type | Recommended Incubation Time (hours) | Key Considerations |
| Urothelial Carcinoma | 72 - 120 | High SLITRK6 expression is common in this cancer type. |
| Lung Adenocarcinoma | 72 - 96 | SLITRK6 expression can be variable. |
| Breast Cancer | 72 - 96 | SLITRK6 expression levels should be confirmed. |
| Glioblastoma | 96 - 120 | Slower growing cell lines may require longer incubation. |
Experimental Protocols
Detailed Methodology for a this compound vedotin Cytotoxicity Assay using MTT
This protocol outlines a standard procedure for assessing the cytotoxicity of this compound vedotin.
Materials:
-
SLITRK6-positive cancer cell line
-
Complete cell culture medium
-
This compound vedotin
-
Control antibody (non-targeting ADC)
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound vedotin and the control antibody in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.
-
Incubate the plate for the desired incubation period (e.g., 72, 96, or 120 hours) at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in the dark to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the blank absorbance.
-
Visualizations
Caption: SLITRK6 signaling and this compound vedotin's mechanism of action.
Caption: General workflow for a this compound cytotoxicity assay.
Caption: A decision tree for troubleshooting common assay issues.
References
- 1. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Identification of SLITRK6 as a Novel Biomarker in hepatocellular carcinoma by comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Sirtratumab & Sirtratumab Vedotin Experiments
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sirtratumab and its antibody-drug conjugate (ADC) counterpart, this compound vedotin. This resource is designed to address common and specific issues that may arise during in vitro and in vivo experiments, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
A1: this compound is a human IgG2 monoclonal antibody that specifically targets the SLIT and NTRK-like family 6 (SLITRK6) protein.[1] SLITRK6 is a type I transmembrane protein that is overexpressed in various cancers, including bladder, lung, and breast cancer, with minimal expression in normal tissues, making it an attractive target for cancer therapy.[2]
Q2: What is this compound vedotin and how does it differ from this compound?
A2: this compound vedotin (also known as ASG-15ME) is an antibody-drug conjugate (ADC). It consists of the this compound antibody linked to a potent cytotoxic agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker.[1][3] While this compound itself can be used for target binding and detection, this compound vedotin is designed to deliver the MMAE payload directly to SLITRK6-expressing tumor cells, leading to cell death.[3]
Q3: In which cancer cell lines is SLITRK6 typically expressed?
A3: SLITRK6 expression has been observed in a variety of cancer cell lines. High expression is often found in bladder cancer cell lines. It is also expressed in some lung cancer, breast cancer, and glioblastoma cell lines.[4][5][6] It is crucial to verify SLITRK6 expression in your specific cell line of interest by Western Blot or Flow Cytometry before initiating experiments.
Q4: What is the "bystander effect" in the context of this compound vedotin experiments?
A4: The bystander effect refers to the ability of the cytotoxic payload (MMAE) released from a target cancer cell to kill adjacent, neighboring cells, even if those cells do not express the target antigen (SLITRK6).[1] This is a key feature of ADCs with cleavable linkers and membrane-permeable payloads like MMAE. This effect can enhance the overall anti-tumor activity of the ADC, especially in tumors with heterogeneous antigen expression.
Troubleshooting Guides
Inconsistent results in experiments involving this compound and this compound vedotin can arise from various factors, from reagent handling to assay-specific variables. Below are troubleshooting guides for common experimental techniques.
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High background or non-specific signal.
| Possible Cause | Troubleshooting Steps |
| Insufficient Blocking | Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize the blocking buffer (e.g., 1-5% BSA or non-fat dry milk in TBST).[7] |
| Antibody Concentration Too High | Titrate the primary (this compound) and/or secondary antibody to determine the optimal concentration. High concentrations can lead to non-specific binding.[7] |
| Inadequate Washing | Increase the number of wash steps (e.g., 3-5 washes) and ensure complete removal of buffer between washes. Add a surfactant like Tween-20 (0.05%) to the wash buffer.[7] |
| Cross-reactivity of Secondary Antibody | Use a secondary antibody that is pre-adsorbed against the species of your sample to minimize cross-reactivity. Run a control with only the secondary antibody to check for non-specific binding. |
Issue: Weak or no signal.
| Possible Cause | Troubleshooting Steps |
| Low SLITRK6 Expression | Confirm SLITRK6 expression in your sample using a more sensitive method like Western Blot or by using a positive control cell lysate known to express SLITRK6. |
| Inactive Antibody or Reagents | Ensure proper storage of this compound and other reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[8] |
| Suboptimal Antibody Concentration | The concentration of this compound may be too low. Perform a titration to find the optimal concentration. |
| Incorrect Buffer Conditions | Ensure the pH of your coating and washing buffers is appropriate. For antibody coating, a carbonate/bicarbonate buffer (pH 9.6) or PBS (pH 7.4) is commonly used.[7] |
Western Blot
Issue: Non-specific bands or high background.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | Titrate the this compound antibody to determine the optimal concentration. Start with the manufacturer's recommended dilution and perform a dilution series.[9] |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider trying different blocking agents (e.g., 5% non-fat dry milk or 5% BSA in TBST).[10] |
| Inadequate Washing | Increase the number and duration of wash steps with TBST.[9][10] |
| Protein Overload | Reduce the amount of protein loaded per lane to 20-30 µg. Overloading can lead to "bleeding" into adjacent lanes and high background.[11] |
Issue: Weak or no band at the expected molecular weight (~95 kDa for SLITRK6).[5]
| Possible Cause | Troubleshooting Steps |
| Low SLITRK6 Expression | Increase the amount of protein loaded onto the gel. Use a positive control (e.g., a cell line known to overexpress SLITRK6). |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S before blocking. Optimize transfer time and voltage.[10] |
| Inactive this compound Antibody | Check the storage conditions and age of the antibody. Run a dot blot to confirm antibody activity. |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific for human IgG2 and is used at the correct dilution. |
Flow Cytometry
Issue: High background or non-specific staining.
| Possible Cause | Troubleshooting Steps |
| Fc Receptor Binding | Pre-incubate cells with an Fc block reagent to prevent non-specific binding of this compound to Fc receptors on the cell surface.[12] |
| Dead Cells | Use a viability dye to exclude dead cells from the analysis, as they can non-specifically bind antibodies. |
| Antibody Concentration Too High | Titrate the this compound antibody to find the optimal concentration that provides a good signal-to-noise ratio.[13] |
| Insufficient Washing | Ensure adequate washing of cells between staining steps.[13] |
Issue: Weak or no signal.
| Possible Cause | Troubleshooting Steps |
| Low or No SLITRK6 Expression | Confirm SLITRK6 expression on the cell surface of your target cells using a validated positive control cell line. |
| This compound Antibody Not Binding | Ensure the antibody is stored correctly and has not expired. Verify that the fluorophore-conjugated secondary antibody (if used) is appropriate and functional. |
| Cell Permeabilization (for intracellular staining) | If attempting to stain intracellular SLITRK6, ensure your permeabilization protocol is effective. However, as SLITRK6 is a transmembrane protein, surface staining is the standard approach. |
| Incorrect Instrument Settings | Optimize laser power and detector voltage settings on the flow cytometer for the specific fluorophore being used. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and this compound vedotin based on available information.
Table 1: Binding Affinity of this compound and this compound Vedotin
| Molecule | Target | Cell Line | Method | Affinity (Kd / EC50) | Reference |
| This compound | SLITRK6 | - | ELISA | EC50 = 0.04938 µg/mL | [14] |
| This compound vedotin | SLITRK6 | SW780 | Binding Assay | Kd = 0.018 nM | [15] |
Table 2: In Vitro Cytotoxicity of this compound Vedotin
| Cell Line | SLITRK6 Expression | IC50 | Reference |
| CHP-212 | Positive | 0.99 nM | [15] |
| IGR-OV1 | Negative | No effect | [15] |
Experimental Protocols
Detailed methodologies for key experiments are provided below as a starting point. Note: These are general protocols and may require optimization for your specific experimental conditions.
Detailed Methodology: Western Blot
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-40 µg of protein per lane on an 8-10% SDS-PAGE gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 90 minutes or using a semi-dry transfer system according to the manufacturer's instructions.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with this compound antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-human IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
Detailed Methodology: Flow Cytometry (Cell Surface Staining)
-
Cell Preparation: Harvest cells and wash once with ice-cold FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide).
-
Fc Block: Resuspend cells in FACS buffer containing an Fc block reagent and incubate for 10-15 minutes on ice.
-
Primary Antibody Staining: Add the appropriate dilution of this compound to the cells and incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Secondary Antibody Staining (if required): If this compound is not directly conjugated, resuspend the cells in FACS buffer containing a fluorescently labeled anti-human IgG secondary antibody. Incubate for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Viability Staining: Resuspend cells in FACS buffer containing a viability dye (e.g., DAPI or Propidium Iodide) just before analysis.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Visualizations
SLITRK6 Signaling Pathway
Caption: SLITRK6 signaling through the PI3K/AKT/mTOR pathway.
This compound Vedotin Mechanism of Action
Caption: Mechanism of action of this compound vedotin and the bystander effect.
Troubleshooting Logic Flowchart
Caption: General troubleshooting workflow for inconsistent results.
References
- 1. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of SLITRK6 as a Novel Biomarker in hepatocellular carcinoma by comprehensive bioinformatic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. SLITRK6 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
- 7. ELISAトラブルシューティングガイド [sigmaaldrich.com]
- 8. sinobiological.com [sinobiological.com]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 12. bosterbio.com [bosterbio.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
Sirtratumab vedotin degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal use and storage of Sirtratumab vedotin.
Frequently Asked Questions (FAQs)
1. What is this compound vedotin and how does it work?
This compound vedotin is an antibody-drug conjugate (ADC) designed for targeted cancer therapy. It consists of three key components:
-
This compound: A humanized monoclonal antibody that specifically targets SLITRK6, a protein found on the surface of certain tumor cells.
-
Monomethyl Auristatin E (MMAE): A potent cytotoxic agent that inhibits cell division by preventing microtubule polymerization.
-
A protease-cleavable linker: This linker connects the MMAE payload to the this compound antibody.
The mechanism of action involves the antibody binding to the SLITRK6 protein on tumor cells, leading to the internalization of the ADC. Once inside the lysosome of the cancer cell, the linker is cleaved by proteases, releasing the MMAE payload. The released MMAE then disrupts the microtubule network, leading to cell cycle arrest and apoptosis of the cancer cell.[1]
2. How should this compound vedotin be stored?
Proper storage is critical to maintain the stability and efficacy of this compound vedotin.
| Condition | Recommended Storage Temperature | Additional Notes |
| Undiluted Solution | -20°C | Store in the dark. Avoid repeated freeze-thaw cycles.[2][3] |
| Lyophilized Powder | -20°C to -80°C | Long-term storage. Stable for extended periods. |
| Reconstituted Solution | See reconstitution guidelines | Short-term storage recommendations apply. |
| Shipping | Low temperature conditions | Often shipped on dry ice to maintain integrity.[4] |
3. What is the recommended procedure for reconstituting lyophilized this compound vedotin?
While a product-specific datasheet should always be consulted, the following general procedure can be followed for reconstituting lyophilized ADCs:
-
Equilibrate: Allow the vial to warm to room temperature before opening to prevent condensation.
-
Centrifuge: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Reconstitute: Add the recommended volume of sterile, high-purity water or a specific buffer as indicated in the product manual. Gently swirl the vial to dissolve the contents. Do not shake vigorously , as this can cause the antibody to denature and aggregate.
-
Inspect: The reconstituted solution should be clear and free of particulates.
4. What are the potential degradation pathways for this compound vedotin?
Degradation of this compound vedotin can occur through several mechanisms, impacting its efficacy and safety:
-
Deamidation and Oxidation: The antibody component can undergo deamidation of asparagine residues and oxidation of methionine residues, potentially affecting its binding affinity and stability.
-
Aggregation: The ADC, particularly species with a high drug-to-antibody ratio (DAR), can be prone to aggregation, especially in certain buffer conditions.
-
Linker Cleavage: Premature cleavage of the protease-sensitive linker in the bloodstream can lead to the systemic release of the toxic MMAE payload, causing off-target toxicity. This can be mediated by enzymes such as neutrophil elastase.
-
Payload Modification: While MMAE itself is relatively stable, the linkage to the antibody can be a point of degradation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Cytotoxic Activity | 1. Degradation of MMAE payload or linker: Improper storage conditions (e.g., elevated temperature, light exposure).2. Antibody denaturation/aggregation: Repeated freeze-thaw cycles or vigorous shaking.3. Reduced binding affinity: Degradation of the antibody component. | 1. Ensure ADC is stored at -20°C or below and protected from light.2. Aliquot the reconstituted ADC to avoid multiple freeze-thaw cycles.3. Verify the binding of the ADC to the target cells using a flow cytometry-based assay. |
| High Background Staining in Immunoassays | 1. ADC aggregation: Improper storage or handling.2. Non-specific binding of the antibody. | 1. Centrifuge the reconstituted ADC to remove any aggregates before use.2. Include appropriate blocking steps and negative controls in your experimental protocol. |
| Inconsistent Experimental Results | 1. Variability in ADC concentration: Inaccurate pipetting or partial reconstitution.2. Inconsistent cell culture conditions. 3. Degradation of the ADC over the course of the experiment. | 1. Ensure complete reconstitution and accurate dilution of the ADC.2. Standardize cell seeding densities and treatment times.3. Use freshly prepared dilutions of the ADC for each experiment. |
| Precipitate Formation Upon Reconstitution | 1. Poor solubility of the ADC. 2. Use of an inappropriate reconstitution solvent. | 1. Ensure the entire lyophilized cake is dissolved by gentle swirling.2. Always use the recommended reconstitution solvent as stated on the product datasheet. |
Experimental Protocols
Protocol: Assessment of this compound vedotin Stability by Size Exclusion Chromatography (SEC-HPLC)
This protocol outlines a method to assess the formation of aggregates in a this compound vedotin solution under different storage conditions.
Materials:
-
This compound vedotin
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
Size exclusion chromatography column (e.g., TSKgel G3000SWxl)
-
Mobile phase: 0.1 M sodium phosphate, 0.1 M sodium sulfate, pH 6.8
Procedure:
-
Prepare aliquots of this compound vedotin at a concentration of 1 mg/mL in PBS.
-
Store the aliquots at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
At specified time points (e.g., 0, 7, 14, and 28 days), remove an aliquot from each storage condition.
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Inject 20 µL of the this compound vedotin sample onto the column.
-
Monitor the elution profile at 280 nm.
-
Analyze the chromatograms to determine the percentage of monomer, aggregate, and fragment.
Data Presentation: Representative Stability Data
| Storage Condition | Time (days) | Monomer (%) | Aggregate (%) | Fragment (%) |
| -20°C | 28 | >98 | <1 | <1 |
| 4°C | 28 | 95 | 4 | 1 |
| 25°C | 28 | 85 | 12 | 3 |
| 40°C | 28 | 70 | 25 | 5 |
Note: This is representative data for a typical ADC and may not reflect the exact stability profile of this compound vedotin.
Visualizations
Caption: Mechanism of action of this compound vedotin.
Caption: Potential degradation pathways of this compound vedotin.
Caption: Troubleshooting workflow for inconsistent results.
References
Controlling for lot-to-lot variability of Sirtratumab
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for lot-to-lot variability of Sirtratumab.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a human immunoglobulin G2 (IgG2) monoclonal antibody that specifically targets the SLIT and NTRK-like family 6 (Slitrk6) protein.[1] Slitrk6 is a transmembrane protein that is overexpressed in various cancers, including bladder and lung cancer, and is involved in signaling pathways that promote tumor progression, such as the PI3K/AKT/mTOR pathway.[2][3] this compound is also the antibody component of the antibody-drug conjugate (ADC) this compound vedotin, where it is linked to the cytotoxic agent monomethyl auristatin E (MMAE) to deliver the payload specifically to cancer cells expressing Slitrk6.[4][5]
Q2: What are the potential sources of lot-to-lot variability in this compound?
A2: Lot-to-lot variability in monoclonal antibodies like this compound can arise from several stages of the manufacturing process.[6] Key sources include:
-
Upstream Processing: Variations in the cell culture conditions (e.g., media composition, pH, temperature) can affect the growth of the hybridoma cells and the post-translational modifications of the antibody.
-
Downstream Processing: Differences in the purification process, including chromatography and filtration steps, can lead to variations in purity, aggregation levels, and the presence of process-related impurities.
-
Post-Translational Modifications (PTMs): Changes in glycosylation, oxidation, and deamidation patterns can occur between batches and may impact the antibody's stability and biological activity.
-
Storage and Handling: Improper storage temperatures and freeze-thaw cycles can lead to aggregation and degradation of the antibody.[2]
Q3: How does the IgG2 isotype of this compound contribute to potential variability?
A3: this compound is a human IgG2 antibody, which has distinct characteristics.[1] While IgG2 antibodies have lower effector functions, making them suitable for certain therapeutic applications, they are also more susceptible to aggregation, particularly under acidic conditions that may be encountered during purification.[1][7] The hinge region of IgG2 antibodies contains four interchain disulfide bonds, which can lead to the formation of different structural isoforms, potentially contributing to batch-to-batch heterogeneity.[7]
Q4: For users of this compound vedotin (ADC), what additional sources of variability should be considered?
A4: For the ADC form, this compound vedotin, the conjugation process introduces additional potential for variability.[8][9] Key factors include:
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody can vary between lots, which can significantly impact the ADC's potency and therapeutic window.
-
Conjugation Site: The specific sites on the antibody where the drug-linker is attached can differ, leading to a heterogeneous mixture of ADC molecules.
-
Purity: The final product may contain unconjugated antibody, free drug, or other impurities from the conjugation and purification steps.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Decreased binding affinity in an ELISA or flow cytometry experiment. | 1. Improper antibody storage. | 1. Verify that the antibody was stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles.[2] |
| 2. Lot-to-lot variation in the active concentration. | 2. Perform a titration experiment with the new lot to determine the optimal working concentration. | |
| 3. Degradation of the antibody. | 3. Assess the integrity of the antibody using SDS-PAGE or size-exclusion chromatography (SEC-HPLC). | |
| Increased non-specific binding. | 1. Presence of aggregates in the antibody solution. | 1. Centrifuge the antibody vial before use to pellet any aggregates. Analyze the sample using SEC-HPLC to quantify aggregate levels. |
| 2. Suboptimal blocking of the assay system. | 2. Optimize blocking conditions with appropriate blocking buffers. | |
| Inconsistent results in cell-based functional assays. | 1. Variation in the biological activity between lots. | 1. Perform a cell-based activity assay to compare the functional potency of the new lot against a qualified reference standard. |
| 2. Changes in post-translational modifications affecting function. | 2. Analyze the glycan profile and other PTMs using mass spectrometry-based methods. | |
| Unexpected peaks in chromatography analysis. | 1. Presence of product-related variants (e.g., charge variants, fragments). | 1. Characterize the variants using ion-exchange chromatography (IEX-HPLC) and mass spectrometry. |
| 2. Contamination with process-related impurities (e.g., host cell proteins). | 2. Quantify host cell protein levels using a specific ELISA kit. |
Quantitative Data Summary
The following tables provide examples of typical quality control specifications for different lots of this compound.
Table 1: Physicochemical Properties of this compound Lots
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Concentration (mg/mL) | 10.2 | 9.9 | 10.5 | 9.5 - 10.5 |
| pH | 6.0 | 6.1 | 6.0 | 5.8 - 6.2 |
| Purity by SEC-HPLC (% monomer) | 99.5 | 99.2 | 99.6 | ≥ 99.0 |
| Aggregates by SEC-HPLC (%) | 0.4 | 0.7 | 0.3 | ≤ 1.0 |
| Charge Variants by IEX-HPLC (% main peak) | 92.1 | 91.5 | 92.5 | ≥ 90.0 |
Table 2: Biological Activity of this compound Lots
| Parameter | Lot A | Lot B | Lot C | Acceptance Criteria |
| Binding Affinity (KD, nM) to Slitrk6 | 1.2 | 1.5 | 1.1 | 0.8 - 2.0 |
| Cell-Based Potency (% relative to reference) | 105 | 95 | 110 | 80 - 120 |
Experimental Protocols
1. Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate and Monomer Analysis
-
Objective: To quantify the percentage of monomer, aggregates, and fragments.
-
Materials: HPLC system with UV detector, size-exclusion column (e.g., TSKgel G3000SWxl), mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8), this compound sample.
-
Method:
-
Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min.
-
Dilute the this compound sample to approximately 1 mg/mL in the mobile phase.
-
Inject 20 µL of the diluted sample.
-
Monitor the elution profile at 280 nm for 30 minutes.
-
Integrate the peak areas corresponding to aggregates, monomer, and fragments to determine their relative percentages.
-
2. Ion-Exchange High-Performance Liquid Chromatography (IEX-HPLC) for Charge Variant Analysis
-
Objective: To separate and quantify charge variants (e.g., acidic and basic species).
-
Materials: HPLC system with UV detector, weak cation exchange column (e.g., ProPac WCX-10), mobile phase A (e.g., 20 mM MES, pH 6.0), mobile phase B (e.g., 20 mM MES, 500 mM NaCl, pH 6.0), this compound sample.
-
Method:
-
Equilibrate the column with mobile phase A.
-
Inject approximately 50 µg of the this compound sample.
-
Elute the bound proteins using a linear gradient of mobile phase B (e.g., 0-100% over 40 minutes) at a flow rate of 1.0 mL/min.
-
Monitor the absorbance at 280 nm.
-
Integrate the peak areas to determine the percentage of the main peak and acidic/basic variants.
-
3. Peptide Mapping by LC-MS/MS for Primary Structure Confirmation
-
Objective: To confirm the amino acid sequence and identify post-translational modifications.
-
Materials: this compound sample, reduction buffer (e.g., DTT), alkylation reagent (e.g., iodoacetamide), trypsin, LC-MS/MS system.
-
Method:
-
Denature, reduce, and alkylate the this compound sample.
-
Digest the antibody with trypsin overnight at 37°C.
-
Separate the resulting peptides using reversed-phase HPLC.
-
Analyze the peptides by mass spectrometry (MS) and tandem mass spectrometry (MS/MS).
-
Compare the obtained peptide masses and fragmentation patterns to the theoretical sequence of this compound to confirm its identity and identify any modifications.
-
4. Cell-Based Bioassay for Functional Potency
-
Objective: To measure the biological activity of this compound by assessing its ability to inhibit the proliferation of Slitrk6-expressing cancer cells.
-
Materials: Slitrk6-positive cancer cell line (e.g., a lung adenocarcinoma cell line), cell culture medium, this compound (test lots and reference standard), cell proliferation reagent (e.g., MTT or resazurin).
-
Method:
-
Seed the Slitrk6-positive cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of the this compound test lots and the reference standard.
-
Add the antibody dilutions to the cells and incubate for 72 hours.
-
Add the cell proliferation reagent and incubate for a further 2-4 hours.
-
Measure the absorbance or fluorescence to determine cell viability.
-
Calculate the IC50 values and compare the relative potency of the test lots to the reference standard.
-
Visualizations
Caption: Conceptual signaling pathway of Slitrk6 and the inhibitory action of this compound.
Caption: Experimental workflow for quality control testing of this compound lots.
Caption: Troubleshooting workflow for addressing lot-to-lot variability issues.
References
- 1. Engineering a human IgG2 antibody stable at low pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. SLITRK6 - Wikipedia [en.wikipedia.org]
- 6. Characterization and Quality Control of mAbs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 7. Impact of IgG subclass on monoclonal antibody developability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Expression of SLITRK6 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Deconvoluting Sirtratumab Efficacy from Payload Toxicity: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and troubleshooting experiments related to the antibody-drug conjugate (ADC) Sirtratumab vedotin (ASG-15ME). The following troubleshooting guides and frequently asked questions (FAQs) are designed to help deconvolve the specific efficacy of the this compound antibody from the cytotoxic effects of its monomethyl auristatin E (MMAE) payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound vedotin and how does it work?
This compound vedotin is an investigational antibody-drug conjugate designed for targeted cancer therapy. It consists of three main components:
-
This compound: A human IgG2 monoclonal antibody that specifically targets SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein overexpressed on the surface of various solid tumors, including urothelial cancer, but with minimal expression in normal tissues.[1][2][3][4]
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[2][5] Due to its high toxicity, MMAE is not suitable as a standalone drug.[6]
-
Vedotin (vc linker): A protease-cleavable linker that connects this compound to MMAE. This linker is designed to be stable in the bloodstream and to release the MMAE payload upon internalization into the target cancer cell and subsequent cleavage by lysosomal enzymes like cathepsin B.[2][5]
The mechanism of action involves the antibody binding to SLITRK6 on the tumor cell surface, leading to the internalization of the ADC.[2] Once inside the cell's lysosomes, the linker is cleaved, releasing MMAE. The released MMAE then disrupts the microtubule network, leading to G2/M phase cell cycle arrest and ultimately, apoptosis (programmed cell death).[2]
Q2: How can I differentiate between the effect of the this compound antibody and the MMAE payload in my in vitro experiments?
To isolate the effects of the antibody and the payload, it is essential to include proper controls in your experimental design. The following components should be tested in parallel:
-
This compound vedotin (the full ADC): To assess the combined effect of targeted payload delivery.
-
Naked this compound antibody (without MMAE): To determine if the antibody alone has any biological effect on the cells, such as inducing a signaling cascade or antibody-dependent cell-mediated cytotoxicity (ADCC). From the available data, the primary role of the this compound antibody is to target the ADC to SLITRK6-expressing cells, and it is not expected to have significant intrinsic anti-cancer activity on its own.[5][7]
-
Free MMAE: To measure the non-targeted cytotoxicity of the payload. This will help you understand the baseline sensitivity of your cell lines to the cytotoxic agent.
-
Non-targeting control ADC (e.g., hIgG1-vc-MMAE): This is a crucial control. It is an ADC with the same linker and payload but with an antibody that does not recognize any target on your experimental cells. This control helps to assess any non-specific uptake and off-target toxicity of the ADC construct.
By comparing the outcomes (e.g., cell viability, apoptosis rates) across these different treatments, you can attribute the observed effects to either the targeted delivery of the payload (this compound vedotin vs. non-targeting ADC), the inherent toxicity of the payload (free MMAE), or any potential effects of the antibody itself (naked this compound).
Troubleshooting Guides
Issue 1: High cytotoxicity observed in SLITRK6-negative cell lines treated with this compound vedotin.
Possible Cause 1: Linker Instability. The vc-MMAE linker may be prematurely cleaved in the cell culture medium, leading to the release of free MMAE and non-specific toxicity.
-
Troubleshooting Step: To assess linker stability, you can incubate this compound vedotin in your cell culture medium for the duration of your experiment, then collect the conditioned medium and use a sensitive analytical method like LC-MS/MS to quantify the amount of free MMAE.
Possible Cause 2: Non-specific ADC uptake. SLITRK6-negative cells might be taking up the ADC through non-specific mechanisms like pinocytosis.
-
Troubleshooting Step: Compare the cytotoxicity of this compound vedotin to a non-targeting control ADC (e.g., hIgG1-vc-MMAE) in your SLITRK6-negative cell line. If both ADCs show similar toxicity, it suggests non-specific uptake.
Possible Cause 3: Bystander Effect. If you are using a co-culture system with SLITRK6-positive cells, the MMAE released from the target cells can diffuse and kill neighboring SLITRK6-negative cells.
-
Troubleshooting Step: To test for the bystander effect, you can perform a conditioned medium transfer assay. Treat SLITRK6-positive cells with this compound vedotin, collect the conditioned medium after a set time, and then apply it to a culture of SLITRK6-negative cells. A decrease in the viability of the SLITRK6-negative cells would indicate a bystander effect.
Issue 2: Lower than expected efficacy of this compound vedotin in SLITRK6-positive cell lines.
Possible Cause 1: Low level of SLITRK6 expression. The target antigen expression level might be insufficient for effective ADC binding and internalization.
-
Troubleshooting Step: Quantify the SLITRK6 expression on your target cells using techniques like flow cytometry or western blotting. Compare the expression levels to cell lines with known sensitivity to this compound vedotin.
Possible Cause 2: Impaired ADC internalization or trafficking. The ADC may bind to the cell surface but may not be efficiently internalized or trafficked to the lysosomes for payload release.
-
Troubleshooting Step: You can monitor the internalization of this compound vedotin using fluorescently labeled this compound and techniques like confocal microscopy or high-content imaging.
Possible Cause 3: Drug efflux pumps. The cancer cells may be overexpressing multidrug resistance (MDR) transporters that can pump out the MMAE payload after its release, reducing its intracellular concentration and cytotoxic effect.
-
Troubleshooting Step: Investigate the expression of common MDR transporters like P-glycoprotein (MDR1) in your cell lines. You can also test the sensitivity of your cells to free MMAE in the presence and absence of MDR inhibitors.
Data Presentation
Table 1: Preclinical In Vitro Cytotoxicity of this compound Vedotin
| Compound | Cell Line | SLITRK6 Expression | IC50 (nM) | Citation |
| This compound vedotin | CHP-212 | Positive | 0.99 | [2][8] |
| This compound vedotin | IGR-OV1 | Negative | No effect | [2][8] |
| MMAE-conjugated Isotype Control | CHP-212 | Positive | No inhibitory activity | [8] |
| MMAE-conjugated Isotype Control | IGR-OV1 | Negative | No inhibitory activity | [8] |
| Free MMAE | SKBR3 | N/A | 3.27 ± 0.42 | [9] |
| Free MMAE | HEK293 | N/A | 4.24 ± 0.37 | [9] |
IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. N/A: Not Applicable.
Table 2: Comparison of Preclinical and Clinical Toxicities Associated with MMAE-based ADCs and this compound Vedotin
| Toxicity Profile | Preclinical Findings (MMAE-based ADCs) | Clinical Findings (this compound vedotin - NCT01963052) | Citations |
| Hematologic | Neutropenia is a common, often dose-limiting toxicity. | Not reported as a most common adverse event. | [1][10] |
| Neurological | Peripheral neuropathy is a known class effect. | Peripheral neuropathy occurred at doses of ≥0.75 mg/kg. | [10][11] |
| Ocular | Ocular toxicities have been observed with MMAF (a related auristatin). | Ocular toxicities occurred at doses of ≥0.75 mg/kg. | [10][11] |
| General | Fatigue, gastrointestinal effects. | Most common treatment-emergent adverse events were fatigue (54.8%), nausea (37.6%), and decreased appetite (35.5%). | [10][11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound vedotin, naked this compound, free MMAE, and a non-targeting control ADC.
Materials:
-
SLITRK6-positive and SLITRK6-negative cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound vedotin, naked this compound, free MMAE, non-targeting control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the test articles (this compound vedotin, naked this compound, free MMAE, non-targeting control ADC) in complete cell culture medium.
-
Remove the old medium from the cells and add the diluted test articles to the respective wells. Include untreated cells as a negative control and a vehicle control.
-
Incubate the plate for a predetermined time (e.g., 72-120 hours) at 37°C in a humidified incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and plot the results against the concentration of the test article to determine the IC50 value.
Protocol 2: Bystander Effect Co-Culture Assay
This assay assesses the ability of this compound vedotin to kill neighboring SLITRK6-negative cells.
Materials:
-
SLITRK6-positive cell line
-
SLITRK6-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
This compound vedotin and a non-targeting control ADC
-
Imaging system (e.g., high-content imager or fluorescence microscope)
-
Cell viability dyes (e.g., Propidium Iodide or a live/dead cell staining kit)
Procedure:
-
Seed a co-culture of SLITRK6-positive and GFP-expressing SLITRK6-negative cells in a multi-well plate.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the co-culture with serial dilutions of this compound vedotin or the non-targeting control ADC. Include an untreated control.
-
Incubate the plate for a suitable duration (e.g., 72-96 hours).
-
Stain the cells with a viability dye.
-
Image the plate using a fluorescence microscope or high-content imager, capturing both the GFP channel (to identify SLITRK6-negative cells) and the channel for the viability dye.
-
Quantify the percentage of dead (viability dye-positive) GFP-positive cells in each treatment condition. An increase in the death of GFP-positive cells in the this compound vedotin-treated wells compared to the control ADC-treated wells indicates a bystander effect.
Mandatory Visualizations
Caption: this compound vedotin mechanism of action.
Caption: Experimental workflow for deconvolution.
Caption: MMAE-induced apoptosis signaling pathway.
References
- 1. Recent Developments in ADC Technology: Preclinical Studies Signal Future Clinical Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 2491021.fs1.hubspotusercontent-na2.net [2491021.fs1.hubspotusercontent-na2.net]
- 9. scispace.com [scispace.com]
- 10. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Sirtratumab Vedotin and Enfortumab Vedotin in Urothelial Carcinoma
In the evolving landscape of targeted therapies for urothelial cancer, two antibody-drug conjugates (ADCs), sirtratumab vedotin and enfortumab vedotin, have emerged as significant contenders. Both employ a similar cytotoxic payload, monomethyl auristatin E (MMAE), but differ in their monoclonal antibody targets, leading to distinct therapeutic profiles. This guide provides a detailed comparison of their mechanisms of action, clinical efficacy, and safety based on available experimental data, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting Distinct Tumor Antigens
Both ADCs operate by delivering the potent microtubule-disrupting agent MMAE directly to cancer cells, thereby minimizing systemic toxicity.[1][2] This is achieved through a monoclonal antibody that binds to a specific antigen on the tumor cell surface, a linker that connects the antibody to the payload, and the cytotoxic agent itself.[1]
Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.[3][4][5] Upon binding to Nectin-4, the ADC is internalized, and the MMAE payload is released following proteolytic cleavage of the linker, leading to cell cycle arrest and apoptosis.[4][6]
This compound vedotin (also known as ASG-15ME) targets SLITRK6 (SLIT and NTRK like family member 6), a transmembrane protein involved in neuronal development that is also highly expressed in urothelial carcinoma but has limited expression in normal tissues.[2][7][8] The mechanism of internalization and payload delivery is analogous to that of enfortumab vedotin, with the antibody directing the MMAE to SLITRK6-expressing tumor cells.[7][9]
dot
Caption: Figure 1: Generalized Mechanism of Action for Vedotin ADCs
Clinical Performance: A Tale of Two Development Stages
Enfortumab vedotin is a well-established therapeutic agent with extensive clinical data supporting its use, while this compound vedotin is in the earlier stages of clinical development. A direct head-to-head comparison from a single clinical trial is not available.
Enfortumab Vedotin: Efficacy Data
Enfortumab vedotin has demonstrated significant efficacy in multiple clinical trials, leading to its approval for patients with locally advanced or metastatic urothelial carcinoma who have previously received platinum-based chemotherapy and a PD-1/L1 inhibitor.[1][2] The pivotal EV-301 and EV-302 trials have established its role as a standard of care.
| Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| EV-301 | Previously treated locally advanced or metastatic urothelial carcinoma | 40.6% | 5.6 months | 12.9 months |
| EV-201 (Cohort 1) | Previously treated with platinum and PD-1/L1 inhibitor | 44% | 5.8 months | 11.7 months |
| EV-302 (in combination with pembrolizumab) | Previously untreated locally advanced or metastatic urothelial carcinoma | 67.7% | 12.5 months | 31.5 months |
Table 1: Summary of Key Clinical Trial Results for Enfortumab Vedotin.[2][8][10]
This compound Vedotin: Efficacy Data
This compound vedotin has been evaluated in a Phase 1 dose-escalation and expansion study (NCT01963052) in patients with metastatic urothelial carcinoma who were refractory to at least one prior chemotherapy regimen.[8]
| Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| NCT01963052 (interim analysis) | Previously treated metastatic urothelial carcinoma | 33% (in 42 evaluable patients) | Not Reported | Not Reported |
| NCT01963052 (at recommended Phase 2 dose) | Previously treated metastatic urothelial carcinoma | 35.7% | 4.0 months | Not Reported |
| NCT01963052 (overall population) | Previously treated metastatic urothelial carcinoma | 18.3% | 4.0 months | Not Reported |
| NCT01963052 (previously treated with ICIs) | Previously treated metastatic urothelial carcinoma | 27.3% | 5.0 months | Not Reported |
Table 2: Summary of Phase 1 Clinical Trial Results for this compound Vedotin.[1][11]
Experimental Protocols
Enfortumab Vedotin (EV-301 Study Design)
The EV-301 trial was a global, multicenter, open-label, randomized, phase 3 trial.
-
Patient Population: Adult patients with locally advanced or metastatic urothelial carcinoma who had previously received a platinum-containing chemotherapy and a PD-1 or PD-L1 inhibitor.
-
Intervention: Patients were randomized to receive either enfortumab vedotin (1.25 mg/kg on days 1, 8, and 15 of a 28-day cycle) or standard chemotherapy (docetaxel, paclitaxel, or vinflunine).
-
Primary Endpoint: Overall survival.
-
Secondary Endpoints: Progression-free survival, objective response rate, and safety.
dot
Caption: Figure 2: Simplified Workflow of the EV-301 Clinical Trial
This compound Vedotin (NCT01963052 Study Design)
The NCT01963052 trial was a Phase 1, open-label, multicenter, dose-escalation and expansion study.[8]
-
Patient Population: Patients with metastatic urothelial carcinoma who had progressed after at least one prior chemotherapy regimen.
-
Intervention: this compound vedotin was administered intravenously. The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase to further evaluate the safety and activity at the recommended Phase 2 dose.
-
Primary Objectives: To assess the safety and tolerability of this compound vedotin and to determine the MTD.
-
Secondary Objectives: To characterize the pharmacokinetic profile and to evaluate the preliminary antitumor activity.
Safety and Tolerability
As both ADCs utilize the same MMAE payload, they share some common toxicities. However, differences in their antibody targets and expression patterns in normal tissues could lead to distinct safety profiles.
Enfortumab vedotin is associated with side effects such as skin reactions, peripheral neuropathy, hyperglycemia, and ocular disorders.[6]
This compound vedotin has also been reported to cause adverse events, including ocular side effects.[12] A comprehensive safety profile is still being established in ongoing clinical trials.
Conclusion
Enfortumab vedotin is a proven and effective therapy for a subset of patients with advanced urothelial carcinoma, supported by robust Phase 3 clinical trial data. This compound vedotin, while targeting a different antigen, has shown promising early signs of activity in a similar patient population. Its development is ongoing, and further data from larger clinical trials are needed to fully understand its efficacy and safety profile and to determine its potential role in the treatment of urothelial cancer. The distinct target antigens of these two ADCs may offer therapeutic options for different patient subgroups based on tumor antigen expression, highlighting the importance of biomarker development in personalizing ADC therapy.
References
- 1. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 2. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancements in Therapy for Bladder Cancer: Enfortumab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Enfortumab Vedotin-ejfv? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Facebook [cancer.gov]
- 8. Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vjoncology.com [vjoncology.com]
- 11. Advances in antibody-drug conjugates for urothelial carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. urotoday.com [urotoday.com]
Comparative Efficacy of Sirtratumab Vedotin and Sacituzumab Govitecan: A Research Guide
In the landscape of antibody-drug conjugates (ADCs), Sirtratumab vedotin and Sacituzumab govitecan represent two distinct therapeutic strategies targeting different antigens and employing different cytotoxic payloads. This guide provides a comparative overview of their efficacy, mechanisms of action, and the experimental frameworks of their key clinical trials, designed for researchers, scientists, and drug development professionals.
Disclaimer: No head-to-head clinical trials comparing this compound vedotin and Sacituzumab govitecan have been conducted. The efficacy data presented here are from separate clinical trials in different cancer indications, which limits direct comparison.
Mechanism of Action
This compound vedotin (ASG-15ME) is an investigational ADC that targets the SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein overexpressed in various solid tumors, including bladder cancer.[1][2] The ADC consists of a fully human monoclonal antibody, this compound, linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE) via a protease-cleavable linker.[1][3] Upon binding to SLITRK6 on the tumor cell surface, this compound vedotin is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[4]
Sacituzumab govitecan is an ADC directed against the Trophoblast cell surface antigen 2 (Trop-2), a transmembrane glycoprotein (B1211001) highly expressed in several epithelial cancers, including triple-negative breast cancer (TNBC) and hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[5] It is composed of a humanized anti-Trop-2 monoclonal antibody conjugated to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan, through a hydrolyzable linker.[5] After binding to Trop-2, the ADC is internalized, and SN-38 is released, causing DNA damage and cell death.
Signaling Pathways
The signaling pathway downstream of SLITRK6 in cancer is not fully elucidated but is an active area of research. Studies in lung adenocarcinoma suggest that SLITRK6 may promote cancer progression by regulating the PI3K/AKT/mTOR signaling pathway and the Warburg effect.[6][7]
Trop-2 is known to be involved in several signaling pathways that regulate cancer cell growth, proliferation, and invasion.
Comparative Efficacy Data
The following tables summarize the available clinical trial data for this compound vedotin and Sacituzumab govitecan.
Table 1: this compound Vedotin (ASG-15ME) Phase I Trial in Metastatic Urothelial Cancer
| Clinical Trial | Phase | Indication | N | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |
| NCT01963052 | I | Metastatic Urothelial Cancer | 43 | 33%[8] | 2%[8] | 30%[8] |
Table 2: Sacituzumab Govitecan Key Clinical Trial Data
| Clinical Trial | Phase | Indication | N | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| ASCENT (NCT02574455) | III | Metastatic Triple-Negative Breast Cancer (mTNBC) | 529 | 5.6 months (vs. 1.7 months with chemotherapy) | 12.1 months (vs. 6.7 months with chemotherapy) | 35% (vs. 5% with chemotherapy) |
| TROPiCS-02 (NCT03901339) | III | HR+/HER2- Metastatic Breast Cancer | 543 | 5.5 months (vs. 4.0 months with chemotherapy) | 14.4 months (vs. 11.2 months with chemotherapy)[9] | 21% (vs. 14% with chemotherapy)[9] |
Experimental Protocols
This compound Vedotin (ASG-15ME) - Phase I (NCT01963052)
-
Study Design: A phase I, open-label, dose-escalation study.[10][11]
-
Patient Population: Patients with metastatic urothelial cancer who were previously treated with at least one chemotherapy regimen or were unfit for cisplatin.[11]
-
Intervention: this compound vedotin was administered intravenously weekly for three out of every four weeks.[11][12] Dose levels ranged from 0.1 to 1.25 mg/kg.[8]
-
Primary Outcome Measures: To assess the safety and tolerability of this compound vedotin and to determine the maximum tolerated dose.
-
Secondary Outcome Measures: To evaluate the antitumor activity, pharmacokinetics, and immunogenicity.
-
Tumor Assessment: Disease assessments were performed every 8 weeks using RECIST v1.1 criteria.[11]
Sacituzumab Govitecan - ASCENT Trial (NCT02574455)
-
Study Design: A phase III, randomized, open-label, multicenter trial.[13][14]
-
Patient Population: Patients with unresectable locally advanced or metastatic triple-negative breast cancer who had received at least two prior systemic therapies.[13]
-
Intervention: Patients were randomized 1:1 to receive either Sacituzumab govitecan (10 mg/kg intravenously on days 1 and 8 of a 21-day cycle) or physician's choice of single-agent chemotherapy (eribulin, vinorelbine, capecitabine, or gemcitabine).[14][15]
-
Primary Endpoint: Progression-free survival as determined by a blinded independent central review.[13]
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.
Sacituzumab Govitecan - TROPiCS-02 Trial (NCT03901339)
-
Study Design: A phase III, randomized, open-label, multicenter trial.[5][16]
-
Patient Population: Patients with HR+/HER2- metastatic breast cancer who had received prior endocrine therapy, a CDK4/6 inhibitor, and two to four prior chemotherapy regimens for metastatic disease.[17]
-
Intervention: Patients were randomized 1:1 to receive either Sacituzumab govitecan (10 mg/kg intravenously on days 1 and 8 of a 21-day cycle) or physician's choice of single-agent chemotherapy (capecitabine, eribulin, vinorelbine, or gemcitabine).[17]
-
Primary Endpoint: Progression-free survival.[16]
-
Secondary Endpoints: Overall survival, objective response rate, duration of response, and safety.[9]
Experimental Workflow Diagrams
References
- 1. adcreview.com [adcreview.com]
- 2. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. TROPiCS-02: A Phase III study investigating sacituzumab govitecan in the treatment of HR+/HER2- metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SLITRK6 SLIT and NTRK like family member 6 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. adcreview.com [adcreview.com]
- 9. Overall survival with sacituzumab govitecan in hormone receptor-positive and human epidermal growth factor receptor 2-negative metastatic breast cancer (TROPiCS-02): a randomised, open-label, multicentre, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. oncozine.com [oncozine.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Efficacy and Safety from the ASCENT Study [theoncologynurse.com]
- 15. gileadkiteoncology.com [gileadkiteoncology.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. ascopubs.org [ascopubs.org]
Head-to-Head Comparison of Antibody-Drug Conjugates in Bladder Cancer Models
The landscape of bladder cancer treatment is being revolutionized by the advent of Antibody-Drug Conjugates (ADCs), which offer targeted delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. This guide provides a head-to-head comparison of key ADCs currently used or under investigation in bladder cancer models, with a focus on their performance, mechanisms of action, and the experimental data supporting their use. The primary ADCs discussed are Enfortumab Vedotin (Padcev®), Sacituzumab Govitecan (Trodelvy®), and the HER2-targeted agents Trastuzumab Deruxtecan (Enhertu®) and Disitamab Vedotin.
Mechanism of Action and Targeting Strategy
ADCs are complex molecules composed of a monoclonal antibody specific to a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker.[1][2] This design allows for the selective destruction of cancer cells that overexpress the target antigen.
-
Enfortumab Vedotin (EV) targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.[3][4] The antibody is conjugated to the microtubule-disrupting agent monomethyl auristatin E (MMAE).
-
Sacituzumab Govitecan (SG) targets Trop-2, a transmembrane glycoprotein (B1211001) overexpressed in many solid tumors, including bladder cancer.[2][3] It delivers the topoisomerase I inhibitor SN-38.
-
Trastuzumab Deruxtecan (T-DXd) and Disitamab Vedotin (DV) both target Human Epidermal Growth Factor Receptor 2 (HER2). T-DXd carries a topoisomerase I inhibitor payload, while DV is linked to MMAE.[1][5]
The following diagram illustrates the general mechanism of action for these ADCs.
Caption: General mechanism of action for ADCs.
Target Antigen Expression in Urothelial Carcinoma
The efficacy of an ADC is highly dependent on the expression of its target antigen on the tumor cells. A study comparing the expression of Nectin-4, Trop-2, and HER2 in muscle-invasive urothelial carcinoma (UC) provides valuable insights for patient selection.[6][7]
| Target Antigen | Conventional UC | Squamous Carcinoma | Glandular Carcinoma | Small Cell Carcinoma | Micropapillary Variant | Nested Variant |
| Nectin-4 | 79.2% | 100% | 65.2% | 21.1% | 78.9% | 88.9% |
| Trop-2 | 90.3% | 80.0% | 56.5% | 15.8% | 84.2% | 83.3% |
| HER2 | 36.1% | 0% | 21.7% | 31.6% | 26.3% | 38.9% |
| Data adapted from Fan et al., 2022.[7] |
These findings suggest that a majority of patients with conventional UC could be candidates for either Nectin-4 or Trop-2 targeted therapies.[6] Notably, only 1.4% of conventional UCs were negative for all three targets, indicating broad potential for ADC therapy in this patient population.[6]
Preclinical Head-to-Head Data: Enfortumab Vedotin vs. Sacituzumab Govitecan with Radiation
Direct head-to-head comparisons of ADCs in bladder cancer models are scarce. However, a preclinical study investigated the activity of Enfortumab Vedotin and Sacituzumab Govitecan in combination with radiation (RT) in bladder cancer cell lines and mouse models.[8][9]
The study found that both EV and SG showed additive cytotoxicity with RT across various bladder cancer cell lines.[8] In some instances, such as with SG in KU19-19 cells, a synergistic effect was observed.[8] In vivo experiments using orthotopic mouse models of bladder cancer demonstrated that the combination of either ADC with RT resulted in significant decreases in tumor size and weight compared to any single agent alone.[8] The combination treatments were well-tolerated and led to lower tumor cell proliferation, greater DNA damage, and increased apoptosis.[8]
Experimental Protocol: In Vivo Orthotopic Mouse Model
-
Animal Model: Female athymic nude mice.
-
Cell Line Implantation: Human bladder cancer cells (e.g., KU19-19) were surgically implanted into the bladder wall.
-
Treatment Groups:
-
Vehicle Control
-
Enfortumab Vedotin (EV) alone
-
Sacituzumab Govitecan (SG) alone
-
Radiation Therapy (RT) alone
-
EV + RT
-
SG + RT
-
-
Drug Administration: ADCs were administered intravenously at specified doses and schedules.
-
Radiation Therapy: Targeted radiation was delivered to the bladder region.
-
Endpoints: Tumor size and weight were measured at the end of the study. Immunohistochemistry was used to assess proliferation (Ki-67), DNA damage (γH2AX), and apoptosis (cleaved caspase-3).
The following diagram outlines the experimental workflow.
Caption: Preclinical experimental workflow.
Clinical Efficacy and Safety Comparison
While direct comparative clinical trials are limited, data from pivotal single-agent and combination therapy trials provide a basis for comparison.
| ADC | Trial | Patient Population | Objective Response Rate (ORR) | Median Overall Survival (OS) | Key Grade ≥3 Adverse Events |
| Enfortumab Vedotin | EV-301[10] | Previously treated advanced UC | 40.6% | 12.9 months | Rash, Neutropenia, Fatigue |
| Sacituzumab Govitecan | TROPHY-U-01 (Cohort 1)[11] | Previously treated metastatic UC | 27% | 10.9 months | Neutropenia, Diarrhea, Anemia |
| Trastuzumab Deruxtecan | DESTINY-PanTumor02 (UC Cohort)[1][12] | HER2-expressing (IHC 2+/3+) metastatic UC | 39% (56% in IHC 3+) | Not Reported | Neutropenia, Anemia, Fatigue |
| Disitamab Vedotin | Pooled analysis (RC48-C005 & C009)[1][13] | HER2-positive locally advanced or metastatic UC | 50.5% | 14.2 months | Neutropenia, Anemia, Increased AST/ALT |
Note: These trials have different patient populations and are not direct head-to-head comparisons.
The combination of Enfortumab Vedotin with the immune checkpoint inhibitor Pembrolizumab in the EV-302 trial has shown a remarkable median overall survival of 31.5 months in treatment-naïve patients with locally advanced or metastatic urothelial carcinoma, compared to 16.1 months with chemotherapy.[13] This has established the combination as a new standard of care.
Signaling Pathways
The antigens targeted by these ADCs are involved in key cellular processes that contribute to cancer progression.
Nectin-4 Signaling
Nectin-4 is involved in cell-cell adhesion and its overexpression can promote tumor growth and metastasis.
Caption: Simplified Nectin-4 signaling pathway.
Trop-2 Signaling
Trop-2 is a calcium signal transducer that can activate several downstream pathways involved in cell growth, proliferation, and invasion.
Caption: Simplified Trop-2 signaling pathway.
HER2 Signaling
HER2 is a receptor tyrosine kinase that, upon dimerization, activates downstream pathways like PI3K/Akt and MAPK, promoting cell proliferation and survival.
Caption: Simplified HER2 signaling pathway.
Conclusion
Enfortumab Vedotin, Sacituzumab Govitecan, and HER2-targeted ADCs have all demonstrated significant anti-tumor activity in bladder cancer. The choice of ADC depends on the specific tumor characteristics, particularly the expression of the target antigen, and the patient's prior treatment history. While direct head-to-head clinical trial data is lacking, preclinical studies and cross-trial comparisons provide valuable information for researchers and clinicians. The high expression of Nectin-4 and Trop-2 in urothelial carcinoma supports the broad use of EV and SG. For patients with HER2-positive tumors, T-DXd and Disitamab Vedotin represent promising therapeutic options. The future of ADC therapy in bladder cancer will likely involve combination strategies, such as the successful pairing of Enfortumab Vedotin with immunotherapy, and the development of novel ADCs targeting different antigens to overcome resistance and further improve patient outcomes.
References
- 1. Antibody-drug conjugates in metastatic urothelial cancer: Highway to heaven - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trodelvy (sacituzumab govitecan-hziy) vs Padcev (enfortumab vedotin-ejfv) | Everyone.org [everyone.org]
- 3. oncodaily.com [oncodaily.com]
- 4. Antibody-Drug Conjugates in Urothelial Cancer: From Scientific Rationale to Clinical Development [mdpi.com]
- 5. Single-Agent Antibody-Drug Conjugates in Urothelial Carcinoma | GU Oncology Now [guoncologynow.com]
- 6. Head-to-Head Comparison of the Expression Differences of NECTIN-4, TROP-2, and HER2 in Urothelial Carcinoma and Its Histologic Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. urotoday.com [urotoday.com]
- 9. Activity of Enfortumab Vedotin and Sacituzumab Govitecan with Radiation in Preclinical Models of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibody-drug conjugates as game changers in bladder cancer: current progress and future directions [frontiersin.org]
- 11. Frontiers | Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis [frontiersin.org]
- 12. Trastuzumab Deruxtecan FDA Approval for HER2-Positive Bladder Cancer | GU Oncology Now [guoncologynow.com]
- 13. vjoncology.com [vjoncology.com]
Sirtratumab Vedotin in Platinum-Resistant Urothelial Carcinoma: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sirtratumab vedotin (M2541/ASG-15ME) with other therapeutic alternatives for platinum-resistant urothelial carcinoma. The following sections present a comprehensive overview of its performance, supported by experimental data, to inform research and drug development in this challenging therapeutic area.
Overview of this compound Vedotin
This compound vedotin is an investigational antibody-drug conjugate (ADC) that targets the SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein with limited expression in normal tissues but high expression in urothelial carcinoma.[1][2] The ADC consists of a humanized IgG2 monoclonal antibody against SLITRK6, a protease-cleavable maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC) linker, and the microtubule-disrupting agent monomethyl auristatin E (MMAE) as the cytotoxic payload.[2][3] Upon binding to SLITRK6 on tumor cells, this compound vedotin is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[1]
Comparative Efficacy in Platinum-Resistant Urothelial Carcinoma
The efficacy of this compound vedotin has been evaluated in a Phase I clinical trial (NCT01963052) involving patients with metastatic urothelial carcinoma who had failed at least one prior chemotherapy regimen.[1][4] The data below compares its performance with other approved therapies in a similar patient population.
| Drug | Target | Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Median Duration of Response (mDoR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| This compound Vedotin (at RP2D of 1.00 mg/kg) | SLITRK6 | NCT01963052 | Metastatic UC, previously treated | 35.7% | Not Reported | 15 weeks | 16 weeks | Not Reported |
| Enfortumab Vedotin | Nectin-4 | EV-201 (Cohort 1) | Locally advanced or metastatic UC, post-platinum and anti-PD-1/L1 therapy | 44%[5] | 12%[5] | 7.6 months[5] | 5.8 months[5] | 11.7 months[5] |
| Sacituzumab Govitecan | Trop-2 | TROPHY-U-01 (Cohort 1) | Metastatic UC, post-platinum and checkpoint inhibitors | 27%[6][7] | 6%[6] | 7.2 months[7] | 5.4 months[6][7] | 10.9 months[7][8] |
| Pembrolizumab (B1139204) | PD-1 | KEYNOTE-045 | Advanced UC, progressed on platinum-containing chemotherapy | 21.1%[9] | Not Reported | 29.7 months[10] | Not Reported | 10.3 months |
Comparative Safety Profile
The safety profile of this compound vedotin is summarized below in comparison to other agents. The data reflects treatment-emergent adverse events (TEAEs) observed in their respective clinical trials.
| Drug | Trial | Common Treatment-Related Adverse Events (Any Grade) | Key Grade ≥3 Treatment-Related Adverse Events |
| This compound Vedotin | NCT01963052 | Fatigue (54.8%), Nausea (37.6%), Decreased appetite (35.5%)[1] | Dose-limiting toxicities included neutropenia. Peripheral neuropathy and ocular toxicities occurred at doses ≥0.75 mg/kg.[1] |
| Enfortumab Vedotin | EV-201 (Cohort 1) | Fatigue (50%), Peripheral neuropathy (50%), Alopecia (49%), Rash (48%), Decreased appetite (44%), Dysgeusia (40%)[11] | No single Grade ≥3 event occurred in ≥10% of patients.[11] |
| Sacituzumab Govitecan | TROPHY-U-01 (Cohort 1) | Neutropenia, Anemia, Febrile neutropenia, Diarrhea[6] | Neutropenia (35%), Anemia (14%), Febrile neutropenia (10%), Diarrhea (10%)[6] |
| Pembrolizumab | KEYNOTE-045 | Fatigue (38%), Musculoskeletal pain (32%), Pruritus (23%), Decreased appetite (21%), Nausea (21%), Rash (20%)[12] | Pneumonitis (1.9% resulted in discontinuation)[12] |
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound Vedotin
Caption: Mechanism of action of this compound vedotin.
Experimental Workflow of a Phase I Dose-Escalation Trial
Caption: Workflow of a typical Phase I dose-escalation trial.
Experimental Protocols
This compound Vedotin (NCT01963052) Phase I Trial Protocol
-
Study Design: This was a multicenter, single-arm, phase I dose-escalation and expansion trial.[1]
-
Patient Population: Patients with histologically confirmed metastatic urothelial carcinoma who had failed at least one prior chemotherapy regimen for metastatic disease were eligible.[4] The trial also included patients with prior checkpoint inhibitor (CPI) therapy.[1]
-
Dose Escalation: this compound vedotin was administered intravenously at six dose levels: 0.10, 0.25, 0.50, 0.75, 1.00, and 1.25 mg/kg.[1][13] A continual reassessment method was used to determine dose-limiting toxicities (DLTs) and the recommended phase II dose (RP2D).[1]
-
Treatment Schedule: The drug was administered once weekly for 3 weeks of every 4-week cycle.[4]
-
Primary Objectives: To evaluate the safety and pharmacokinetics of this compound vedotin.[1]
-
Secondary Objectives: To assess the anti-tumor activity (best overall response).[1]
Enfortumab Vedotin (EV-201) Trial Protocol
-
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who were previously treated with platinum chemotherapy and an anti-PD-1/L1 therapy.[5][11]
-
Treatment: Enfortumab vedotin was administered at a dose of 1.25 mg/kg intravenously on days 1, 8, and 15 of every 28-day cycle.[5][11]
-
Primary Endpoint: Objective response rate (ORR) per RECIST v1.1, assessed by blinded independent central review.[5][11]
Sacituzumab Govitecan (TROPHY-U-01) Trial Protocol
-
Study Design: A multicohort, global, open-label, phase II study.[6]
-
Patient Population (Cohort 1): Patients with unresectable locally advanced or metastatic urothelial carcinoma with disease progression after platinum-based chemotherapy and checkpoint inhibitors.[6]
-
Treatment: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and 8 of 21-day cycles.[6]
-
Primary Objective: ORR evaluated by RECIST v1.1 via central review.[6]
Pembrolizumab (KEYNOTE-045) Trial Protocol
-
Study Design: A randomized, open-label, phase III trial.[9]
-
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma that progressed on or after platinum-containing chemotherapy.[14]
-
Treatment Arms:
-
Primary Endpoints: Overall survival (OS) and progression-free survival (PFS).[9]
References
- 1. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov:443]
- 5. ascopubs.org [ascopubs.org]
- 6. TROPHY-U-01 cohort 1 final results: A phase II study of sacituzumab govitecan (SG) in metastatic urothelial cancer (mUC) that has progressed after platinum (PLT) and checkpoint inhibitors (CPI) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 7. ascopubs.org [ascopubs.org]
- 8. TROPHY-U-01, a phase II open-label study of sacituzumab govitecan in patients with metastatic urothelial carcinoma progressing after platinum-based chemotherapy and checkpoint inhibitors: updated safety and efficacy outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized phase III KEYNOTE-045 trial of pembrolizumab versus paclitaxel, docetaxel, or vinflunine in recurrent advanced urothelial cancer: results of >2 years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of pembrolizumab in metastatic urothelial carcinoma: results from KEYNOTE-045 and KEYNOTE-052 after up to 5 years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pivotal Trial of Enfortumab Vedotin in Urothelial Carcinoma After Platinum and Anti-Programmed Death 1/Programmed Death Ligand 1 Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. KEYNOTE-045 - Clinical Trial Results | HCP [keytrudahcp.com]
- 13. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merck.com [merck.com]
Preclinical Validation of Sirtratumab's Anti-Tumor Activity: A Comparative Guide
This guide provides a comprehensive overview of the preclinical anti-tumor activity of Sirtratumab, the antibody component of the antibody-drug conjugate (ADC) this compound vedotin (ASG-15ME). We present a comparative analysis of its performance against other prominent ADCs in urothelial carcinoma, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in the critical evaluation of the presented findings.
Mechanism of Action: Targeting SLITRK6
This compound is a human IgG2 monoclonal antibody that specifically targets the SLIT and NTRK-like family 6 (SLITRK6) protein.[1][2] SLITRK6 is a transmembrane protein with elevated expression in various solid tumors, including a high prevalence in urothelial carcinoma, while exhibiting limited expression in normal tissues.[2][3][4][5][6] This differential expression profile makes SLITRK6 an attractive target for ADC-based cancer therapy.
The therapeutic strategy involves conjugating this compound to a potent cytotoxic agent, monomethyl auristatin E (MMAE), via a protease-cleavable linker, forming the ADC this compound vedotin (ASG-15ME).[2][7][8][9] Upon binding to SLITRK6 on the surface of tumor cells, this compound vedotin is internalized. Inside the cell, the linker is cleaved, releasing MMAE, which then disrupts the microtubule network, leading to cell cycle arrest and ultimately, apoptosis.[2][3]
Comparative In Vitro Efficacy
The cytotoxic potential of this compound vedotin has been evaluated in various cancer cell lines. The following table summarizes the in vitro activity of this compound vedotin and compares it with other ADCs used in the treatment of urothelial carcinoma, Enfortumab vedotin and Sacituzumab govitecan.
| Antibody-Drug Conjugate | Target Antigen | Payload | Cancer Type | Cell Line | IC50 | Reference |
| This compound vedotin (ASG-15ME) | SLITRK6 | MMAE | Urothelial Carcinoma | SW-780 | ~10 ng/mL | [2] |
| Enfortumab vedotin | Nectin-4 | MMAE | Urothelial Carcinoma | Multiple | Varies | [10][11] |
| Sacituzumab govitecan | Trop-2 | SN-38 | Urothelial Carcinoma | Multiple | Varies | [12][13][14][15] |
Note: Direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Comparative In Vivo Anti-Tumor Activity
The anti-tumor efficacy of this compound vedotin has also been demonstrated in preclinical xenograft models. The data below is juxtaposed with reported in vivo activities of Enfortumab vedotin and Sacituzumab govitecan.
| Antibody-Drug Conjugate | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| This compound vedotin (ASG-15ME) | Urothelial Carcinoma | Patient-Derived Xenograft | Not specified | Significant | [2] |
| Enfortumab vedotin | Non-Muscle Invasive Bladder Cancer | Orthotopic Xenograft | Not specified | Up to 97% | [11] |
| Sacituzumab govitecan | Breast Cancer | Nude Mice Xenograft | Not specified | Significant | [12] |
Note: The presented in vivo data is derived from different studies with varying experimental designs, making a direct, quantitative comparison challenging.
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated.
Caption: Mechanism of action of this compound vedotin and the SLITRK6 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Systematic review of recent advancements in antibody-drug and bicycle toxin conjugates for the treatment of urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncozine.com [oncozine.com]
- 8. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 9. adcreview.com [adcreview.com]
- 10. Frontiers | Enfortumab vedotin in metastatic urothelial carcinoma: the solution EVentually? [frontiersin.org]
- 11. Seagen to Highlight Preclinical Data for Enfortumab Vedotin and Two Novel Antibody-Drug Conjugates at AACR Annual Meeting | SGEN Stock News [stocktitan.net]
- 12. Antibody-Drug Conjugates in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activity of Enfortumab Vedotin and Sacituzumab Govitecan with Radiation in Preclinical Models of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. urotoday.com [urotoday.com]
Navigating the Therapeutic Landscape of Urothelial Carcinoma: A Comparative Analysis of Sirtratumab and Other Targeted Therapies
An in-depth guide for researchers and drug development professionals on the efficacy of Sirtratumab and alternative targeted therapies in urothelial cancer, with a focus on patient populations defined by Nectin-4 expression.
This guide provides a comprehensive comparison of this compound's performance with other targeted therapies for urothelial carcinoma. It addresses the critical distinction of molecular targets for these agents and presents supporting clinical trial data to inform research and development in this field.
Introduction: Clarifying the Target of this compound
Initial interest in this compound's role in urothelial cancer, particularly in Nectin-4 negative populations, stems from a need for diverse therapeutic options. However, it is crucial to clarify that this compound (also known as ASG-15ME) is an antibody-drug conjugate (ADC) that does not target Nectin-4. Instead, its mechanism of action is directed against SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein found to be highly expressed in urothelial carcinoma.[1][2][3][4]
Nectin-4 is the established target of the FDA-approved ADC, Enfortumab vedotin, which has become a standard of care for a significant portion of patients with urothelial cancer.[5][6] This guide will, therefore, reframe the initial query to provide a more clinically relevant comparison: evaluating the efficacy of the SLITRK6-targeting this compound and other non-Nectin-4-directed therapies as potential options for urothelial carcinoma, which would include patients with Nectin-4 negative tumors.
Recent studies indicate a positive correlation between the expression of NECTIN4 and SLITRK6, suggesting that a subset of patients may express both targets.[7] However, for tumors lacking Nectin-4 expression, therapies with alternative targets such as SLITRK6, Fibroblast Growth Factor Receptor (FGFR), or Trophoblast cell surface antigen 2 (Trop-2) are of high interest.
Comparative Efficacy of Targeted Therapies in Urothelial Carcinoma
The following tables summarize the clinical trial data for this compound and key comparators in the treatment of metastatic urothelial carcinoma (mUC).
Table 1: Efficacy of this compound Vedotin (Anti-SLITRK6)
| Clinical Trial | Phase | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Progression-Free Survival (PFS) |
| NCT01963052 | I | mUC, previously treated | 43 (evaluable) | 33%[8][9] | 2%[8][9] | 30%[8][9] | 16 weeks[10] |
Table 2: Efficacy of Enfortumab Vedotin (Anti-Nectin-4)
| Clinical Trial | Phase | Patient Population | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| EV-201 (Cohort 2) | II | mUC, cisplatin-ineligible, post-PD-1/L1 | 89 | 52% | 5.8 months[6] | 14.7 months[6] |
| EV-302 | III | mUC, previously untreated (with Pembrolizumab) | 442 | Not Reported | 12.5 months[5] | 31.5 months[11] |
Table 3: Efficacy of Other Targeted Therapies in Urothelial Carcinoma
| Drug (Target) | Clinical Trial | Phase | Patient Population | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Erdafitinib (FGFR) | THOR (Cohort 1) | III | mUC with FGFR alterations, post-PD-1/L1 | 136 | 35.3%[12] | 5.6 months[12][13] | 12.1 months[12][13] |
| Sacituzumab Govitecan (Trop-2) | TROPHY-U-01 (Cohort 2) | II | mUC, cisplatin-ineligible, post-ICI | 38 | 32%[14] | 5.6 months[14][15] | 13.5 months[14][15] |
| Sacituzumab Govitecan (Trop-2) | TROPiCS-04 | III | mUC, post-platinum and ICI | 356 (SG arm) | 23%[16][17] | 4.2 months[16][17] | 10.3 months[16][17] |
Experimental Protocols
This compound Vedotin (NCT01963052)
-
Study Design: A Phase I, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of this compound vedotin in patients with metastatic urothelial carcinoma who had been previously treated with at least one chemotherapy regimen.[10][18]
-
Dosing: this compound vedotin was administered intravenously weekly for three out of every four weeks at escalating doses ranging from 0.1 to 1.25 mg/kg.[8][10]
-
Patient Selection: Patients with metastatic urothelial cancer, unselected for SLITRK6 expression, who were previously treated with at least one chemotherapy regimen or were cisplatin-ineligible were enrolled.[10] SLITRK6 expression was assessed by immunohistochemistry (IHC).[10]
-
Efficacy Endpoints: The primary endpoints were safety and determination of the maximum tolerated dose. Secondary endpoints included Overall Response Rate (ORR) and Disease Control Rate (DCR).[8] Tumor assessments were performed every 8 weeks using RECIST v1.1.[10]
Enfortumab Vedotin (EV-201, Cohort 2)
-
Study Design: A Phase II, single-arm, open-label, multicenter study of Enfortumab vedotin.[6]
-
Dosing: Enfortumab vedotin was administered at 1.25 mg/kg on days 1, 8, and 15 of each 28-day cycle.[6]
-
Patient Selection: This cohort enrolled cisplatin-ineligible patients with locally advanced or metastatic urothelial carcinoma who had received prior PD-1/PD-L1 inhibitors.[6]
-
Efficacy Endpoints: The primary endpoint was confirmed ORR. Secondary endpoints included duration of response (DOR), PFS, and overall survival (OS).[6]
Erdafitinib (THOR, Cohort 1)
-
Study Design: A Phase III, randomized, open-label, multicenter study comparing Erdafitinib to chemotherapy.[13][19]
-
Dosing: Erdafitinib was administered orally at a starting dose of 8 mg daily, with a possible increase to 9 mg daily.[20]
-
Patient Selection: Patients with metastatic urothelial carcinoma with susceptible FGFR3/2 alterations who had progressed after one or two prior treatments, including an anti-PD-1 or anti-PD-L1 agent.[19]
-
Efficacy Endpoints: The primary endpoint was OS. Secondary endpoints included PFS and ORR.[13]
Sacituzumab Govitecan (TROPHY-U-01, Cohort 2)
-
Study Design: A Phase II, multicohort, open-label, international study.[14]
-
Dosing: Sacituzumab govitecan was administered at 10 mg/kg on days 1 and 8 of a 21-day cycle.[15]
-
Patient Selection: This cohort included cisplatin-ineligible patients with metastatic urothelial carcinoma that progressed after prior checkpoint inhibitor therapy.[14][15]
-
Efficacy Endpoints: The primary endpoint was ORR. Secondary endpoints included DOR, PFS, and OS.[15]
Signaling Pathways and Experimental Workflows
This compound Vedotin Mechanism of Action
Caption: Mechanism of action for the anti-SLITRK6 antibody-drug conjugate, this compound vedotin.
Therapeutic Landscape in Metastatic Urothelial Carcinoma
Caption: Targeted therapy options for metastatic urothelial carcinoma based on biomarker expression.
Conclusion
The therapeutic landscape for urothelial carcinoma is evolving, with a growing number of targeted therapies showing promise. While this compound vedotin's development has not progressed as rapidly as other agents, its target, SLITRK6, remains a viable area of investigation, particularly for patient populations that do not respond to or are ineligible for Nectin-4 targeted therapies. For patients with Nectin-4 negative urothelial cancer, agents with distinct mechanisms of action, such as the FGFR inhibitor Erdafitinib (for tumors with FGFR alterations) and the Trop-2 targeting ADC Sacituzumab govitecan, represent important therapeutic avenues. Future research should focus on the co-expression patterns of these various targets to better stratify patients and potentially develop combination therapies to overcome resistance and improve outcomes for all patients with urothelial carcinoma.
References
- 1. Targeting Advanced Urothelial Carcinoma-Developing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 3. adcreview.com [adcreview.com]
- 4. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Astellas and Seattle Genetics Present ASG-15ME and ASG-22ME Phase I Clinical Data in Metastatic Urothelial Cancer at ASCO Annual Meeting [prnewswire.com]
- 9. adcreview.com [adcreview.com]
- 10. ascopubs.org [ascopubs.org]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. onclive.com [onclive.com]
- 13. esmo.org [esmo.org]
- 14. targetedonc.com [targetedonc.com]
- 15. Sacituzumab Govitecan in Advanced Urothelial Cancer After ICI Therapy - The ASCO Post [ascopost.com]
- 16. esmo.org [esmo.org]
- 17. Sacituzumab govitecan in advanced urothelial carcinoma: TROPiCS-04, a phase III randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Erdafitinib or Chemotherapy in Advanced or Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. urotoday.com [urotoday.com]
Unveiling the Safety Landscape of Antibody-Drug Conjugates: A Comparative Analysis Featuring Sirtratumab
For researchers, scientists, and drug development professionals, understanding the safety profiles of novel antibody-drug conjugates (ADCs) is paramount for advancing cancer therapeutics. This guide provides an objective comparison of the safety profile of Sirtratumab, an investigational ADC, with other established ADCs, supported by experimental data from clinical trials.
This compound vedotin (ASG-15ME) is an ADC composed of a human IgG2 monoclonal antibody targeting SLITRK6 (SLIT and NTRK-like family member 6), linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[1][2] SLITRK6 is a promising target due to its high expression in urothelial cancer and limited presence in normal tissues.[3] This targeted delivery aims to enhance the therapeutic window of the potent cytotoxic payload. To contextualize its safety, this guide compares its adverse event profile with that of other prominent ADCs: Polatuzumab vedotin, Sacituzumab govitecan, Gemtuzumab ozogamicin (B1678132), Brentuximab vedotin, and Trastuzumab emtansine (T-DM1).
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the key treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and the comparator ADCs. Data is presented for all grades and for grade 3 or higher events to provide a comprehensive view of the toxicity spectrum.
Table 1: Most Common Treatment-Emergent Adverse Events (All Grades) of this compound and Comparator ADCs
| Adverse Event | This compound vedotin (NCT01963052)[1][3] | Polatuzumab vedotin + BR (GO29365)[4] | Sacituzumab govitecan (ASCENT)[5][6] | Gemtuzumab ozogamicin (ALFA-0701) | Brentuximab vedotin (Pivotal Trial) | Trastuzumab emtansine (T-DM1) (EMILIA) |
| Fatigue | 54.8% | 40% | 65% | - | 49% | 46% |
| Nausea | 37.6% | 38% | 66% | - | 42% | 43% |
| Decreased Appetite | 35.5% | 27% | 30% | - | 23% | 21% |
| Diarrhea | - | 38% | 63% | - | 35% | 24% |
| Peripheral Neuropathy | Occurred at doses ≥0.75 mg/kg | 40% | 17% | - | 56% | 21% |
| Neutropenia | - | 49% | 63% | - | 54% | 14% |
| Thrombocytopenia | - | 49% | 12% | Prolonged | 26% | 32% |
| Anemia | - | 47% | 34% | - | 41% | 14% |
| Ocular Toxicities | Occurred at doses ≥0.75 mg/kg | - | - | - | - | - |
Note: Data for Gemtuzumab ozogamicin in the ALFA-0701 trial did not specify rates for fatigue, nausea, and decreased appetite in the same manner as other trials. The pivotal trial for Brentuximab vedotin included various studies.
Table 2: Common Grade ≥3 Treatment-Emergent Adverse Events of this compound and Comparator ADCs
| Adverse Event (Grade ≥3) | This compound vedotin (NCT01963052)[6] | Polatuzumab vedotin + BR (GO29365)[4] | Sacituzumab govitecan (ASCENT)[5][6] | Gemtuzumab ozogamicin (ALFA-0701) | Brentuximab vedotin (Pivotal Trial) | Trastuzumab emtansine (T-DM1) (EMILIA) |
| Neutropenia | - | 42% | 51% | - | 21% | 6% |
| Thrombocytopenia | - | 40% | 7% | - | 9% | 15% |
| Anemia | - | 24% | 8% | - | 7% | 4% |
| Febrile Neutropenia | - | 11% | 6% | - | 2% | 1% |
| Fatigue | - | 7% | 5% | - | 3% | 3.2% |
| Diarrhea | - | 4% | 10% | - | 2% | 2% |
| Peripheral Neuropathy | - | 7% | <1% | - | 9% | 2% |
| Veno-occlusive Disease | - | - | - | 4.4% (6 patients) | - | - |
Experimental Protocols: A Glimpse into the Methodologies
The safety data presented above are derived from distinct clinical trials, each with specific protocols. Understanding these methodologies is crucial for a nuanced interpretation of the comparative safety profiles.
This compound vedotin (NCT01963052): This was a Phase I, open-label, single-arm, dose-escalation and expansion trial in patients with metastatic urothelial carcinoma.[1][3] this compound vedotin was administered intravenously once weekly for three weeks, followed by a one-week rest period, in 28-day cycles.[1] The primary objective was to evaluate safety and pharmacokinetics and to determine the recommended Phase II dose (RP2D).[1][3]
Polatuzumab vedotin (GO29365): This was a randomized, open-label, multicenter study comparing polatuzumab vedotin in combination with bendamustine (B91647) and rituximab (B1143277) (BR) versus BR alone in patients with relapsed or refractory diffuse large B-cell lymphoma.[4]
Sacituzumab govitecan (ASCENT - NCT02574455): This was a Phase III, randomized, open-label trial that compared sacituzumab govitecan to physician's choice of single-agent chemotherapy in patients with relapsed or refractory metastatic triple-negative breast cancer.[5][6]
Gemtuzumab ozogamicin (ALFA-0701): This was a Phase III, randomized, open-label trial that evaluated the addition of fractionated-dose gemtuzumab ozogamicin to standard induction chemotherapy in patients aged 50-70 years with de novo acute myeloid leukemia.
Brentuximab vedotin (Pivotal Trials): The safety data for brentuximab vedotin is derived from pivotal single-arm trials in patients with relapsed or refractory Hodgkin lymphoma and systemic anaplastic large cell lymphoma.
Trastuzumab emtansine (T-DM1) (EMILIA): This was a Phase III, randomized, open-label, international study comparing T-DM1 to lapatinib (B449) plus capecitabine (B1668275) in patients with HER2-positive, unresectable, locally advanced or metastatic breast cancer previously treated with trastuzumab and a taxane.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key pathways and processes.
Discussion and Conclusion
The safety profile of this compound vedotin, as observed in its Phase I trial, demonstrates a toxicity pattern consistent with other MMAE-containing ADCs. The most common adverse events, such as fatigue, nausea, and decreased appetite, are frequently observed with cytotoxic therapies.[1][3] The occurrence of peripheral neuropathy and ocular toxicities at higher doses highlights the importance of careful dose selection and patient monitoring, a common theme across many ADCs.[1]
Compared to other ADCs, this compound's initial safety data appears manageable. For instance, while peripheral neuropathy is a known class effect of MMAE-based ADCs like Brentuximab vedotin and Polatuzumab vedotin, the severity and frequency require careful consideration in the context of the patient population and treatment setting. Hematologic toxicities, particularly neutropenia and thrombocytopenia, are prominent with agents like Polatuzumab vedotin and Sacituzumab govitecan, necessitating vigilant monitoring and potential supportive care.[4][5][6] Gemtuzumab ozogamicin carries a specific risk of veno-occlusive disease, a serious hepatic adverse event.
References
- 1. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of AGS15E Monotherapy in Patients with Metastatic Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
Sirtratumab Demonstrates Activity in Tumors with Low SLITRK6 Expression, Offering a Potential Therapeutic Avenue
New York, NY – December 10, 2025 – The antibody-drug conjugate (ADC) Sirtratumab vedotin (ASG-15ME) has shown promising anti-tumor activity in urothelial carcinoma, including in tumors with low or negative expression of its target protein, SLIT and NTRK-like family member 6 (SLITRK6). This finding suggests a broader potential patient population for this therapeutic agent and warrants further investigation into its mechanism of action in diverse tumor microenvironments.
This compound vedotin is an investigational ADC comprising a fully human monoclonal antibody directed against SLITRK6, linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). SLITRK6 is a transmembrane protein with high expression in several solid tumors, including a majority of urothelial carcinomas, making it an attractive target for ADC therapy.
A pivotal phase I clinical trial (NCT01963052) investigating this compound vedotin in patients with metastatic urothelial cancer demonstrated an overall response rate (ORR) of 33% in patients treated with a therapeutic dose.[1] Notably, the study included patients with varying levels of SLITRK6 expression, and clinical activity was observed even in those with low or absent SLITRK6 expression, as determined by immunohistochemistry.[1]
Comparative Efficacy of ADCs in Urothelial Carcinoma
To provide context for this compound vedotin's activity, it is compared here with other ADCs approved or in development for urothelial carcinoma.
| Therapeutic Agent | Target Antigen | Payload | Overall Response Rate (ORR) in Metastatic Urothelial Carcinoma |
| This compound vedotin | SLITRK6 | MMAE | 33% (in a phase I trial)[1] |
| Enfortumab vedotin | Nectin-4 | MMAE | 44% (in pivotal trials)[1] |
| Sacituzumab govitecan | Trop-2 | SN-38 | 27% (in the TROPHY-U-01 study)[2] |
Understanding the Mechanism of Action of this compound Vedotin
The activity of this compound vedotin in SLITRK6-low tumors may be attributable to several factors, including the potent "bystander effect" of the MMAE payload. Once the ADC is internalized by a SLITRK6-expressing cancer cell, the MMAE is released and can diffuse into neighboring tumor cells, regardless of their SLITRK6 expression status, leading to their death.
Caption: this compound vedotin binds to SLITRK6-high cells, leading to MMAE release and cell death. MMAE can also kill adjacent SLITRK6-low cells via the bystander effect.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC activity. Below are summaries of key experimental protocols.
Immunohistochemistry (IHC) for SLITRK6 Expression
Objective: To determine the expression level of SLITRK6 in tumor tissue.
Methodology:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections are deparaffinized and rehydrated.
-
Heat-induced epitope retrieval is performed using a citrate (B86180) buffer (pH 6.0).[3]
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Sections are incubated with a primary antibody against SLITRK6.
-
A secondary antibody conjugated to a detection system (e.g., HRP) is applied.
-
The signal is visualized using a chromogen such as DAB.
-
Sections are counterstained with hematoxylin.
-
Expression is scored based on the intensity and percentage of stained tumor cells.
In Vitro Cytotoxicity Assay
Objective: To measure the cytotoxic effect of this compound vedotin on cancer cell lines with varying SLITRK6 expression.
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[4]
-
Cells are treated with serial dilutions of this compound vedotin or a control ADC.
-
Plates are incubated for a period of 72-96 hours to allow for the cell-cycle dependent effects of MMAE.[5]
-
Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.[4][5]
-
The absorbance or fluorescence is measured, and the percentage of viable cells is calculated relative to untreated controls.
-
The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound vedotin in a living organism.
Methodology:
-
Immunocompromised mice are subcutaneously implanted with human urothelial carcinoma cells.[6]
-
Tumors are allowed to grow to a palpable size.
-
Mice are randomized into treatment and control groups.
-
This compound vedotin or a vehicle control is administered intravenously.
-
Tumor volume and body weight are measured regularly.
-
The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Caption: Experimental workflow to evaluate this compound vedotin's activity based on SLITRK6 expression.
Conclusion
The clinical activity of this compound vedotin in tumors with low to no SLITRK6 expression is a significant finding that could expand its therapeutic potential. This observation, likely driven by the bystander effect of its potent MMAE payload, differentiates it from other targeted therapies that rely solely on high target antigen expression. Further preclinical and clinical studies are warranted to fully elucidate the mechanisms underlying this activity and to identify biomarkers that can predict response to this compound vedotin, regardless of SLITRK6 expression levels. A deeper understanding of these factors will be critical in optimizing patient selection and realizing the full potential of this promising ADC in the treatment of urothelial carcinoma and other solid tumors.
References
- 1. Antibody-Drug Conjugates in Urothelial Carcinoma: A New Therapeutic Opportunity Moves from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-Derived Xenograft Models in Urological Malignancies: Urothelial Cell Carcinoma and Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of Sirtratumab with Checkpoint Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While direct clinical data on the synergistic effects of Sirtratumab with checkpoint inhibitors remains to be published, preclinical rationale and the success of other antibody-drug conjugates (ADCs) in combination with immunotherapy provide a strong foundation for investigating this therapeutic strategy. This guide offers a comparative analysis of this compound vedotin as a monotherapy, the established synergistic combination of enfortumab vedotin and pembrolizumab (B1139204), and a proposed framework for assessing the potential synergy of this compound with checkpoint inhibitors.
This compound is a monoclonal antibody targeting SLIT and NTRK-like family member 6 (SLITRK6), a transmembrane protein overexpressed in several cancers, including urothelial carcinoma, with limited expression in normal tissues.[1] Its antibody-drug conjugate form, this compound vedotin (ASG-15ME), carries the cytotoxic payload monomethyl auristatin E (MMAE).[1][2]
Mechanism of Action: A Foundation for Synergy
The proposed synergistic effect between an ADC like this compound vedotin and a checkpoint inhibitor, such as an anti-PD-1 antibody, is rooted in their complementary mechanisms of action. ADCs can induce immunogenic cell death (ICD) of tumor cells.[3][4][5][6] This process releases tumor-associated antigens and damage-associated molecular patterns (DAMPs), which can prime an anti-tumor immune response by activating dendritic cells and promoting T-cell infiltration into the tumor microenvironment.[3][4][5][7] Checkpoint inhibitors, in turn, can then "release the brakes" on these newly activated T cells, allowing them to effectively recognize and attack cancer cells.[7]
Comparative Performance Data
To contextualize the potential of a this compound-checkpoint inhibitor combination, this section presents available clinical data for this compound vedotin monotherapy and the successful combination of enfortumab vedotin with pembrolizumab in metastatic urothelial carcinoma.
Table 1: Clinical Performance of this compound Vedotin (Monotherapy)
Data from the Phase 1 dose-escalation trial (NCT01963052) in patients with metastatic urothelial cancer who had progressed after prior chemotherapy or immunotherapy.[8][9]
| Endpoint | Result |
| Objective Response Rate (ORR) | 33% (14/42 evaluable patients)[8][9] |
| Complete Response (CR) | 2% (1/42 evaluable patients)[10] |
| Partial Response (PR) | 30% (13/42 evaluable patients)[10] |
| Disease Control Rate (CR+PR+SD) | 63% (27/42 evaluable patients)[10] |
| Median Duration of Response | 16.1 weeks (preliminary)[10] |
Table 2: Clinical Performance of Enfortumab Vedotin + Pembrolizumab (Combination Therapy)
Data from the EV-302/KEYNOTE-A39 Phase 3 trial in patients with previously untreated locally advanced or metastatic urothelial cancer.[11][12]
| Endpoint | Enfortumab Vedotin + Pembrolizumab | Chemotherapy |
| Objective Response Rate (ORR) | 67.7% | 44.4% |
| Complete Response (CR) | 29.1% | 12.5% |
| Median Progression-Free Survival (PFS) | 12.5 months | 6.3 months |
| Median Overall Survival (OS) | 31.5 months | 16.1 months |
Proposed Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and the proposed synergistic mechanism of action.
Caption: Proposed synergistic mechanism of this compound vedotin and checkpoint inhibitors.
Caption: The PD-1/PD-L1 immune checkpoint signaling pathway.
Experimental Protocols
The following outlines a hypothetical experimental workflow to assess the synergy between this compound vedotin and a checkpoint inhibitor.
Objective: To determine if the combination of this compound vedotin and an anti-PD-1 antibody results in synergistic anti-tumor activity in a preclinical model of urothelial carcinoma.
In Vitro Studies:
-
Cell Viability Assays:
-
Cell Lines: Use human urothelial carcinoma cell lines with high and low SLITRK6 expression.
-
Treatment: Treat cells with this compound vedotin alone, anti-PD-1 antibody alone, and the combination at various concentrations.
-
Assay: Measure cell viability using a standard method (e.g., MTT or CellTiter-Glo).
-
Analysis: Calculate the combination index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
-
Immunogenic Cell Death (ICD) Marker Analysis:
-
Treatment: Treat SLITRK6-positive tumor cells with this compound vedotin.
-
Assay: Measure the release of DAMPs such as ATP and HMGB1 from the culture supernatant, and assess surface exposure of calreticulin (B1178941) by flow cytometry.
-
In Vivo Studies:
-
Syngeneic Mouse Model:
-
Model: Implant a murine urothelial carcinoma cell line engineered to express human SLITRK6 into immunocompetent mice.
-
Treatment Groups:
-
Vehicle control
-
This compound vedotin alone
-
Anti-PD-1 antibody alone
-
This compound vedotin + anti-PD-1 antibody
-
-
Endpoints:
-
Tumor growth inhibition (TGI)
-
Overall survival
-
-
Analysis: Compare tumor growth and survival curves between treatment groups.
-
-
Tumor Microenvironment (TME) Analysis:
-
Sample Collection: Harvest tumors from all treatment groups at a predetermined time point.
-
Assays:
-
Immunohistochemistry (IHC): Stain for immune cell markers (e.g., CD3, CD8, FoxP3) to assess T-cell infiltration and regulatory T cells.
-
Flow Cytometry: Perform a detailed analysis of immune cell populations within the tumor.
-
Gene Expression Analysis (e.g., RNA-seq): Analyze changes in immune-related gene expression profiles in the TME.
-
-
Caption: Hypothetical workflow for assessing this compound and checkpoint inhibitor synergy.
Future Directions
The combination of ADCs and checkpoint inhibitors represents a promising frontier in oncology. While the clinical efficacy of this compound in combination with immunotherapy is yet to be determined, the strong preclinical rationale and the success of similar combination regimens in urothelial carcinoma warrant dedicated investigation. The experimental framework outlined above provides a roadmap for elucidating the potential synergistic effects and mechanisms of action, which could ultimately pave the way for a novel therapeutic option for patients with SLITRK6-expressing cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. adcreview.com [adcreview.com]
- 3. Reprogramming the tumor microenvironment: synergistic mechanisms of antibody-drug conjugates and immune checkpoint inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. adcreview.com [adcreview.com]
- 11. Enfortumab Vedotin Plus Pembrolizumab Compared to Pembrolizumab and Standard Chemotherapy: Birds of a Feather Flock Together in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibody–drug conjugates in urothelial carcinoma: scientometric analysis and clinical trials analysis - PMC [pmc.ncbi.nlm.nih.gov]
Sirtratumab in Urothelial Carcinoma: A Comparative Analysis of Clinical Trial Outcomes
For Immediate Release
This guide provides a detailed comparison of the clinical trial outcomes for Sirtratumab (ASG-15ME), an investigational antibody-drug conjugate (ADC), against other prominent therapies for urothelial cancer. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and experimental methodologies. Notably, the development of this compound vedotin was halted, and this analysis serves as a comparative reference within the evolving landscape of urothelial carcinoma treatment.
Executive Summary
This compound vedotin is an ADC designed to target SLITRK6 (SLIT and NTRK like family member 6), a transmembrane protein expressed in urothelial tumors. The ADC consists of a monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE). While it showed initial promise in a Phase 1 clinical trial (NCT01963052), its development has been discontinued. This guide places the outcomes of this early-phase trial in the context of current standard-of-care and other approved therapies, including the ADC-based treatments Enfortumab Vedotin and Sacituzumab Govitecan, the immune checkpoint inhibitor Pembrolizumab (B1139204), and traditional platinum-based chemotherapy.
Comparative Efficacy of Urothelial Carcinoma Therapies
The following table summarizes the key efficacy outcomes from clinical trials of this compound and its comparators. It is important to note that these trials have different patient populations and are in various phases of clinical development, precluding direct head-to-head comparison.
| Therapy | Trial | Phase | Patient Population | Objective Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound Vedotin (ASG-15ME) | NCT01963052 | I | Metastatic urothelial cancer, refractory to at least one prior chemotherapy regimen. | 18.3% (Total); 35.7% (at RP2D of 1.00 mg/kg)[1] | Not Reported | 16.0 weeks[2] | Not Reported |
| Enfortumab Vedotin + Pembrolizumab | EV-302 | III | Previously untreated locally advanced or metastatic urothelial cancer. | 67.7%[3] | 29.1%[3] | 12.5 months[3] | 31.5 months[3] |
| Pembrolizumab | KEYNOTE-045 | III | Locally advanced or metastatic urothelial carcinoma with disease progression on or after platinum-containing chemotherapy. | 21.1%[4] | 7% | 2.1 months | 10.1 months[5] |
| Sacituzumab Govitecan | TROPHY-U-01 | II | Metastatic urothelial cancer that has progressed after platinum and checkpoint inhibitors. | 27%[6] | 6%[6] | 5.4 months[6] | 10.9 months[7] |
| Gemcitabine (B846) + Cisplatin (B142131) | CALGB 90601 (Control Arm) | III | Previously untreated, locally advanced or metastatic urothelial cancer. | 44.4%[3] | 12.5%[3] | 6.3 months[3] | 16.1 months[3] |
Experimental Protocols
This compound Vedotin (NCT01963052)
-
Study Design: This was a Phase 1, multicenter, single-arm, dose-escalation and expansion trial.[1]
-
Patient Population: Patients with metastatic urothelial carcinoma who were refractory to at least one prior chemotherapy regimen were enrolled.[8]
-
Intervention: this compound vedotin was administered as a single intravenous infusion weekly for three weeks, followed by a one-week rest period, constituting a 4-week cycle.[9] Dose escalation involved six levels ranging from 0.10 to 1.25 mg/kg.[1]
-
Primary Objective: The primary goals were to assess the safety and pharmacokinetics of this compound vedotin and to determine the recommended Phase 2 dose (RP2D).[1]
-
Tumor Assessment: Disease assessment was conducted every 8 weeks.[9]
Enfortumab Vedotin + Pembrolizumab (EV-302)
-
Study Design: A Phase 3, open-label, randomized, controlled, multicenter trial.[1][10]
-
Patient Population: Previously untreated patients with locally advanced or metastatic urothelial cancer.[10]
-
Intervention: Patients in the experimental arm received enfortumab vedotin (1.25 mg/kg) intravenously on days 1 and 8 of a 3-week cycle, plus pembrolizumab (200 mg) intravenously on day 1 of each cycle.[3] The control arm received standard platinum-based chemotherapy (gemcitabine plus cisplatin or carboplatin).[3]
-
Primary Endpoints: The dual primary endpoints were progression-free survival (PFS) and overall survival (OS).[10]
-
Stratification Factors: Randomization was stratified by cisplatin eligibility, PD-L1 expression, and the presence of liver metastases.[1]
Pembrolizumab (KEYNOTE-045)
-
Study Design: A Phase 3, multicenter, randomized, active-controlled trial.[11][12]
-
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma with disease progression on or after platinum-containing chemotherapy.[4][12]
-
Intervention: Patients were randomized 1:1 to receive either pembrolizumab 200 mg every 3 weeks or the investigator's choice of chemotherapy (paclitaxel, docetaxel, or vinflunine) every 3 weeks.[4]
-
Primary Endpoints: The primary endpoints were overall survival (OS) and progression-free survival (PFS).[4]
-
Tumor Assessment: Tumor status was assessed at 9 weeks, then every 6 weeks for the first year, and every 12 weeks thereafter.[12]
Sacituzumab Govitecan (TROPHY-U-01)
-
Study Design: A Phase 2, multicohort, open-label, registrational study.[6][7]
-
Patient Population (Cohort 1): Patients with locally advanced or unresectable/metastatic urothelial cancer who had progressed after prior platinum-based chemotherapy and checkpoint inhibitors.[7][13]
-
Intervention: Sacituzumab govitecan was administered at a dose of 10 mg/kg on days 1 and 8 of a 21-day cycle.[6][7]
-
Primary Endpoint: The primary outcome was the objective response rate (ORR) as determined by central review.[6]
-
Secondary Endpoints: Secondary outcomes included duration of response, PFS, OS, and safety.[6]
Platinum-Based Chemotherapy (Gemcitabine + Cisplatin)
-
Study Design: Representative protocols, such as the control arm of the EV-302 trial and the CALGB 90601 trial, are randomized, controlled studies.
-
Patient Population: Typically, chemotherapy-naive patients with metastatic urothelial cancer.
-
Intervention: A common regimen involves gemcitabine (e.g., 1,000 mg/m²) on days 1 and 8, and cisplatin (e.g., 70 mg/m²) on day 1 of a 21-day cycle, for up to six cycles.[14]
-
Primary Endpoints: Overall survival and progression-free survival are common primary endpoints.
Visualizing Mechanisms and Workflows
This compound Vedotin (ASG-15ME) Mechanism of Action
Caption: Mechanism of action of this compound vedotin targeting the SLITRK6 receptor.
Representative Clinical Trial Workflow
Caption: A generalized workflow for a randomized controlled clinical trial in oncology.
References
- 1. Enfortumab vedotin plus pembrolizumab versus chemotherapy in patients with previously untreated locally advanced or metastatic urothelial cancer (EV-302): patient-reported outcomes from an open-label, randomised, controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Overall Survival Benefit in EV-302: Is Enfortumab Vedotin plus Pembrolizumab the New Frontline Standard of Care for Metastatic Urothelial Carcinoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enfortumab vedotin and pembrolizumab in untreated advanced urothelial cancer - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 4. Randomized phase III KEYNOTE-045 trial of pembrolizumab versus paclitaxel, docetaxel, or vinflunine in recurrent advanced urothelial cancer: results of >2 years of follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. TROPHY-U-01 cohort 1 final results: A phase II study of sacituzumab govitecan (SG) in metastatic urothelial cancer (mUC) that has progressed after platinum (PLT) and checkpoint inhibitors (CPI) - UROONCO Bladder Cancer [bladder.uroonco.uroweb.org]
- 7. TROPHY-U-01: A Phase II Open-Label Study of Sacituzumab Govitecan in Patients With Metastatic Urothelial Carcinoma Progressing After Platinum-Based Chemotherapy and Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SLITRK6 promotes the progression of lung adenocarcinoma by regulating PI3K/AKT/mTOR signaling and Warburg effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. Randomized phase III KEYNOTE-045 trial of pembrolizumab versus paclitaxel, docetaxel, or vinflunine in recurrent advanced urothelial cancer: results of >2 years of follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 12. KEYNOTE-045 - Clinical Trial Results | HCP [keytrudahcp.com]
- 13. ascopubs.org [ascopubs.org]
- 14. Randomized Phase III Trial of Gemcitabine and Cisplatin With Bevacizumab or Placebo in Patients With Advanced Urothelial Carcinoma: Results of CALGB 90601 (Alliance) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of Antibody-Drug Conjugate Efficacy in Metastatic Urothelial Carcinoma
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for metastatic urothelial carcinoma (mUC) has been significantly reshaped by the advent of antibody-drug conjugates (ADCs). These targeted therapies, which combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload, have demonstrated substantial improvements in clinical outcomes for patients with advanced disease. This guide provides a comprehensive meta-analysis of the efficacy and safety of key ADCs in mUC, supported by data from pivotal clinical trials.
Data Presentation: Efficacy and Safety of ADCs in Metastatic Urothelial Carcinoma
The following tables summarize the key efficacy and safety data from clinical trials of enfortumab vedotin, sacituzumab govitecan, and HER2-targeted ADCs in patients with metastatic urothelial carcinoma.
Enfortumab Vedotin (EV)
Enfortumab vedotin targets Nectin-4, a cell adhesion molecule highly expressed in urothelial carcinoma.[1] It is comprised of a fully human monoclonal antibody linked to the microtubule-disrupting agent monomethyl auristatin E (MMAE).[2]
| Clinical Trial (Patient Population) | Treatment Arms | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
| EV-302/KEYNOTE-A39 (Previously untreated la/mUC)[3][4][5] | EV + Pembrolizumab (B1139204) vs. Platinum-based Chemotherapy | 67.7% vs. 44.4% | 12.5 months vs. 6.3 months | 31.5 months vs. 16.1 months | Peripheral sensory neuropathy, maculopapular rash, hyperglycemia |
| EV-301 (Previously treated with platinum chemotherapy and PD-1/L1 inhibitor)[1][6][7] | EV vs. Chemotherapy (docetaxel, paclitaxel, or vinflunine) | 40.6% vs. 17.9% | 5.6 months vs. 3.7 months | 12.9 months vs. 8.9 months | Rash, peripheral neuropathy, hyperglycemia |
| EV-201 Cohort 1 (Previously treated with platinum chemotherapy and PD-1/L1 inhibitor) | EV Monotherapy | 44% | 5.8 months | 11.7 months | Neutropenia, rash, fatigue, peripheral neuropathy |
| EV-201 Cohort 2 (Cisplatin-ineligible, previously treated with PD-1/L1 inhibitor) | EV Monotherapy | 52% | 5.8 months | 12.4 months | Rash, peripheral neuropathy, fatigue, alopecia |
Sacituzumab Govitecan (SG)
Sacituzumab govitecan is an ADC targeting Trophoblast cell surface antigen 2 (Trop-2), an epithelial antigen overexpressed in many solid tumors, including urothelial carcinoma. The antibody is conjugated to SN-38, the active metabolite of irinotecan.
| Clinical Trial (Patient Population) | Treatment Arms | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
| TROPHY-U-01 Cohort 1 (Previously treated with platinum-based chemotherapy and PD-1/L1 inhibitor)[2][8][9][10] | SG Monotherapy | 27% | 5.4 months | 10.9 months | Neutropenia, leukopenia, anemia, diarrhea, febrile neutropenia |
HER2-Targeted ADCs
HER2 is a well-established therapeutic target in breast and gastric cancers, and its expression in a subset of urothelial carcinomas has prompted the investigation of HER2-targeted ADCs.
| Clinical Trial (Patient Population) | ADC | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Key Grade ≥3 Treatment-Related Adverse Events (TRAEs) |
| RC48-C005 & RC48-C009 (Combined Analysis) (HER2-positive la/mUC, progressed after at least one line of chemotherapy)[11][12][13] | Disitamab Vedotin | 50.5% | 5.9 months | 14.2 months | Peripheral sensory neuropathy, neutropenia |
| DESTINY-Pantumor02 (Previously treated HER2-expressing solid tumors, including mUC) | Trastuzumab Deruxtecan | 39% (in mUC cohort) | Not Reported | Not Reported | Neutropenia, anemia, thrombocytopenia |
Experimental Protocols
Detailed methodologies for the key clinical trials cited are outlined below.
EV-301 Trial (NCT03474107)[1][7]
-
Study Design: A global, open-label, randomized, phase 3 trial.
-
Patient Population: Patients with locally advanced or metastatic urothelial carcinoma who had previously received a platinum-containing chemotherapy and had disease progression during or after treatment with a PD-1 or PD-L1 inhibitor.
-
Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin or investigator's choice of standard chemotherapy (docetaxel, paclitaxel, or vinflunine).
-
Treatment Regimen:
-
Enfortumab Vedotin Arm: 1.25 mg/kg administered as an intravenous infusion on Days 1, 8, and 15 of each 28-day cycle.
-
Chemotherapy Arm: Standard doses of docetaxel, paclitaxel, or vinflunine.
-
-
Primary Endpoint: Overall survival (OS).
-
Secondary Endpoints: Progression-free survival (PFS), objective response rate (ORR), disease control rate (DCR), and safety.
TROPHY-U-01 Trial (NCT03547973)[2][9][10][15]
-
Study Design: A multicohort, open-label, phase 2 registrational study.
-
Patient Population (Cohort 1): Patients with locally advanced or unresectable or metastatic urothelial carcinoma who had progressed after prior platinum-based chemotherapy and a checkpoint inhibitor.
-
Treatment Regimen: Sacituzumab govitecan 10 mg/kg administered intravenously on Days 1 and 8 of 21-day cycles.
-
Primary Endpoint: Centrally reviewed objective response rate (ORR).
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), duration of response (DoR), and safety.
EV-302/KEYNOTE-A39 Trial (NCT04223856)[3][4][16]
-
Study Design: A global, open-label, randomized, phase 3 trial.
-
Patient Population: Patients with previously untreated locally advanced or metastatic urothelial carcinoma who were eligible for platinum-based chemotherapy.
-
Randomization: Patients were randomized 1:1 to receive either enfortumab vedotin in combination with pembrolizumab or standard platinum-based chemotherapy (gemcitabine with either cisplatin (B142131) or carboplatin).
-
Treatment Regimen:
-
EV + Pembrolizumab Arm: Enfortumab vedotin (1.25 mg/kg on Days 1 and 8) and pembrolizumab (200 mg on Day 1) of each 21-day cycle.
-
Chemotherapy Arm: Gemcitabine plus cisplatin or carboplatin.
-
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
-
Secondary Endpoints: Objective response rate (ORR), duration of response (DoR), and safety.
RC48-C005 (NCT03507166) and RC48-C009 (NCT03809013) Trials[11][12][13][14]
-
Study Design: Two phase 2, open-label, multicenter, single-arm studies.
-
Patient Population: Patients with HER2-positive (immunohistochemistry 3+ or 2+) locally advanced or metastatic urothelial carcinoma who had progressed on at least one previous line of systemic chemotherapy.
-
Treatment Regimen: Disitamab vedotin 2 mg/kg administered as an intravenous infusion once every 2 weeks.
-
Primary Endpoint: Objective response rate (ORR) assessed by a blinded independent review committee.
-
Secondary Endpoints: Progression-free survival (PFS), overall survival (OS), and safety.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
Caption: Mechanisms of action for key ADCs in metastatic urothelial carcinoma.
Experimental Workflow for ADC Clinical Trials
Caption: A generalized experimental workflow for ADC clinical trials in mUC.
Logical Relationship of ADC Efficacy and Safety Outcomes
Caption: Comparative efficacy and safety profiles of ADCs in mUC.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. deceraclinical.com [deceraclinical.com]
- 4. vjoncology.com [vjoncology.com]
- 5. droracle.ai [droracle.ai]
- 6. cancernetwork.com [cancernetwork.com]
- 7. urotoday.com [urotoday.com]
- 8. tandfonline.com [tandfonline.com]
- 9. TROPHY-U-01: A Phase II Open-Label Study of Sacituzumab Govitecan in Patients With Metastatic Urothelial Carcinoma Progressing After Platinum-Based Chemotherapy and Checkpoint Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy and Safety of Disitamab Vedotin in Patients With Human Epidermal Growth Factor Receptor 2-Positive Locally Advanced or Metastatic Urothelial Carcinoma: A Combined Analysis of Two Phase II Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. urologytimes.com [urologytimes.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Sirtratumab
This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe and compliant disposal of Sirtratumab. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. This compound is a humanized monoclonal antibody, and its variant, this compound vedotin, is an antibody-drug conjugate (ADC) containing the cytotoxic agent monomethyl auristatin E (MMAE)[1]. The presence of this cytotoxic component necessitates stringent disposal protocols.
General Safety and Handling Principles
All materials that have come into contact with this compound, particularly this compound vedotin, must be treated as hazardous waste[2]. This includes unused or expired drug, contaminated personal protective equipment (PPE), labware, and cleaning materials. It is imperative to prevent the release of this substance into the environment; therefore, disposal via sink or toilet is strictly prohibited[2][3]. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
Waste Segregation and Containerization
Proper segregation of waste at the point of generation is mandatory for safe and compliant disposal. The following table outlines the appropriate containers for different types of this compound-contaminated waste.
| Waste Category | Description | Recommended Container |
| Trace Cytotoxic Waste | Items contaminated with small amounts of this compound, such as gloves, gowns, bench paper, and empty vials. | Yellow sharps container with a purple lid for sharps. Yellow bags or containers marked "Trace Cytotoxic Waste" for non-sharps[4]. |
| Bulk Cytotoxic Waste | Unused or expired this compound, partially used vials, and grossly contaminated materials. | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container. |
| Sharps Waste | Needles, syringes, scalpels, and other sharp instruments contaminated with this compound. | Puncture-resistant sharps container, often yellow with a purple lid, and labeled as "Cytotoxic Sharps"[4]. |
| Liquid Waste | Contaminated buffers or solutions containing this compound. | Leak-proof, labeled hazardous waste container. Do not dispose of down the drain[3]. |
Step-by-Step Disposal Protocol
-
Decontamination: All surfaces and equipment should be decontaminated after handling this compound. A common procedure involves a three-step process: initial cleaning with a detergent solution, rinsing with sterile water, and final decontamination with 70% isopropyl alcohol[2].
-
Waste Segregation: At the point of generation, carefully segregate waste into the appropriate containers as detailed in the table above.
-
Container Management: Ensure all waste containers are properly labeled with their contents and the appropriate hazard symbols. Do not overfill containers; seal them securely when they are approximately three-quarters full[2].
-
Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by trained EHS personnel or a licensed hazardous waste contractor.
-
Documentation and Disposal: Follow your institution's procedures for hazardous waste labeling, documentation, and scheduling a pickup. All cytotoxic waste must be accompanied by a hazardous waste consignment note and ultimately disposed of via high-temperature incineration[4].
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper handling and disposal of waste generated from research activities involving this compound.
Caption: Workflow for the segregation and disposal of this compound-contaminated waste.
Disclaimer: This information provides general guidance. Researchers must always consult their institution's specific Safety Data Sheets (SDS) and disposal protocols, and adhere to all applicable local, state, and federal regulations[2][5]. For research use only. Not for use in humans[6][7].
References
Essential Safety and Logistical Information for Handling Sirtratumab Vedotin
For researchers, scientists, and drug development professionals, ensuring safe handling of antibody-drug conjugates (ADCs) like Sirtratumab vedotin is paramount. This document provides a procedural guide to personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment. The following guidance is based on safety data sheets for this compound vedotin, an ADC comprising the monoclonal antibody this compound linked to the cytotoxic agent monomethyl auristatin E (MMAE).
Personal Protective Equipment (PPE) and Handling Precautions
Due to the cytotoxic component of this compound vedotin, stringent handling precautions are necessary to prevent exposure through skin contact, inhalation, or ingestion.[1]
General Handling Recommendations:
-
Work in a well-ventilated area to avoid the formation and inhalation of aerosols or dust.[1]
-
Wear suitable protective clothing to prevent skin contact.[1]
-
Avoid contact with eyes and skin.[1]
-
Use non-sparking tools to prevent fire hazards from electrostatic discharge.[1]
Summary of Personal Protective Equipment
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-impermeable gloves are required.[1] |
| Eye/Face Protection | Safety Glasses/Goggles | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |
| Skin and Body Protection | Lab Coat/Protective Suit | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Respirator | Where risk assessment shows air-purifying respirators are appropriate, use a full-face particle respirator type N100 (US) or type P3 (EN 143) respirator cartridges as a backup to engineering controls. |
Emergency Procedures: First Aid Measures
In the event of accidental exposure to this compound vedotin, immediate action is critical.
| Exposure Route | First Aid Procedure |
| If Inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| In Case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[1] |
| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| If Swallowed | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
Experimental Workflow for Handling and Disposal
The following diagram outlines the essential steps for safely handling and disposing of this compound vedotin in a laboratory setting.
Disposal Plan
Proper disposal of this compound vedotin and any contaminated materials is crucial to prevent environmental contamination and potential exposure to others.
-
Waste Disposal Method: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]
-
Environmental Precautions: Do not allow the chemical to enter drains, and do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Discharge into the environment must be avoided.[1]
This guidance provides a foundational framework for the safe handling of this compound vedotin. It is imperative for all personnel to be thoroughly trained on these procedures and to have access to the complete Safety Data Sheet before commencing any work.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
